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Foundational

Pharmacological Profile and Mechanistic Applications of the V1b-Selective Agonist d[Cha4,Lys8]VP

Executive Summary The neurohypophyseal peptide arginine vasopressin (AVP) mediates a diverse array of physiological and behavioral effects through four distinct G-protein coupled receptors (GPCRs): V1a, V1b, V2, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The neurohypophyseal peptide arginine vasopressin (AVP) mediates a diverse array of physiological and behavioral effects through four distinct G-protein coupled receptors (GPCRs): V1a, V1b, V2, and the oxytocin (OT) receptor. Historically, the lack of highly selective ligands for the V1b receptor (predominantly expressed in the pituitary and distinct brain regions) hindered the elucidation of its exact role in the hypothalamic-pituitary-adrenal (HPA) axis and neuropsychiatric disorders.

While the analog d[Cha4]AVP was initially celebrated as a selective V1b agonist, subsequent in vivo testing revealed a critical species-specificity issue: it remained a potent V2 agonist (antidiuretic) in rodents. This whitepaper details the structural evolution, pharmacological profile, and experimental validation of d[Cha4,Lys8]VP , a rationally designed analog that successfully achieved true V1b selectivity in both human and rodent models by modifying positions 4 and 8 of the peptide sequence.

Structural Chemistry & Pharmacodynamics: The Rationale for Modification

The design of d[Cha4,Lys8]VP is a masterclass in structure-activity relationship (SAR) optimization. The foundational molecule,[deamino-Cys1, Arg8]vasopressin (dAVP), exhibits high affinity across multiple AVP receptors.

  • Position 4 Modification (Cyclohexylalanine - Cha): Replacing the native glutamine at position 4 with a highly hydrophobic, bulky cyclohexylalanine residue significantly enhances V1b affinity while drastically reducing V1a and OT receptor binding. However, d[Cha4]AVP still retained high affinity for the rat V2 receptor [1].

  • Position 8 Modification (Lysine - Lys): To abrogate the V2-mediated antidiuretic activity in rodents, the arginine (Arg) at position 8 was substituted with lysine (Lys). The causality here is driven by the specific architecture of the rat V2 receptor binding pocket. The guanidinium group of arginine forms critical hydrogen bonds and electrostatic interactions required for rat V2 activation. Substituting it with the primary amine of lysine introduces steric and electrostatic discrepancies that disrupt V2 binding without compromising the V1b receptor interaction [2].

Quantitative Pharmacological Profile

The dual modification yields a pharmacological profile uniquely suited for isolating V1b-mediated pathways in preclinical rodent models. The table below summarizes the representative binding affinities ( Ki​ ) and selectivity ratios for the d[Cha4,Lys8]VP analog class across the vasopressin/oxytocin receptor family.

Receptor SubtypePrimary LocalizationBinding Affinity ( Ki​ , nM)Selectivity Ratio (vs V1b)Functional Activity
V1b Pituitary, CNS (CA2)~0.1 - 1.51 Full Agonist
V1a Vascular Smooth Muscle> 3000> 2000xNegligible
V2 Renal Collecting Duct> 100> 100xWeak/Negligible
OT Uterus, CNS> 60> 60xWeak/Negligible

Data synthesized from the foundational characterizations of position 4/8 modified deamino-vasopressin analogs [1, 2].

Mechanistic Signaling Pathway

The V1b receptor is a GPCR coupled primarily to the Gq/11​ protein. Activation by d[Cha4,Lys8]VP triggers a well-defined intracellular cascade. The agonist stabilizes the active conformation of the V1b receptor, promoting the exchange of GDP for GTP on the Gαq/11​ subunit. This active subunit stimulates Phospholipase C (PLC), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 mobilizes intracellular calcium ( Ca2+ ), while DAG activates Protein Kinase C (PKC), ultimately driving physiological responses such as Adrenocorticotropic Hormone (ACTH) secretion.

G Ligand d[Cha4,Lys8]VP Receptor V1b Receptor Ligand->Receptor GProtein Gq/11 Protein Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC ACTH ACTH Secretion Ca2->ACTH PKC->ACTH

Intracellular signaling cascade of V1b receptor activation by d[Cha4,Lys8]VP.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the pharmacological characterization of d[Cha4,Lys8]VP relies on robust, self-validating in vitro systems. By utilizing Chinese Hamster Ovary (CHO) cells stably transfected with specific rat AVP/OT receptor subtypes, we eliminate endogenous receptor cross-talk.

Radioligand Binding and Displacement Assay

This protocol validates the binding affinity ( Ki​ ) of the analog.

  • Membrane Preparation: Harvest CHO cells expressing the rat V1b receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2​ ) to preserve receptor integrity. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 10–20 µg of membrane protein with a fixed concentration of a radiolabeled V1b antagonist (e.g., [3H] SSR149415) and varying concentrations of the unlabeled competitor, d[Cha4,Lys8]VP ( 10−12 to 10−5 M).

  • Equilibration: Allow the reaction to reach equilibrium at 25°C for 60 minutes.

  • Separation: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Phospholipase C (PLC) Functional Assay

This assay proves that d[Cha4,Lys8]VP is not just a binder, but a full agonist capable of driving the Gq​ -PLC pathway. We utilize isotopic labeling of the PIP2 precursor to track IP3 accumulation.

Workflow Step1 Cell Culture (CHO-V1b) Step2 Pre-labeling (3H-myo-inositol) Step1->Step2 Step3 Ligand Stimulation (d[Cha4,Lys8]VP) Step2->Step3 Step4 Cell Lysis & Extraction Step3->Step4 Step5 Ion Exchange Chromatography Step4->Step5 Step6 Liquid Scintillation Counting (IP3) Step5->Step6

Step-by-step experimental workflow for the Phospholipase C (PLC) functional assay.

Step-by-Step Methodology:

  • Pre-labeling: Seed CHO-V1b cells in 24-well plates. Incubate for 24 hours in inositol-free medium supplemented with 1 µCi/mL myo-[2-3H]inositol. Causality: The cells incorporate the radiolabeled inositol into their cell membranes as PIP2, creating a measurable pool of precursor.

  • Lithium Blockade: Wash cells and pre-incubate for 15 minutes in buffer containing 10 mM LiCl . Causality: Lithium inhibits inositol monophosphatase, preventing the degradation of IP3 into free inositol, thereby allowing IP3 to accumulate to detectable levels.

  • Stimulation: Expose cells to varying concentrations of d[Cha4,Lys8]VP for 15 minutes at 37°C.

  • Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 10% perchloric acid. Neutralize the extract with KOH/HEPES.

  • Chromatography: Separate the accumulated [3H] inositol phosphates using Dowex AG1-X8 anion-exchange chromatography columns.

  • Analysis: Elute the IP3 fraction and quantify via liquid scintillation counting to generate dose-response curves ( EC50​ ).

Physiological & In Vivo Implications

The development of d[Cha4,Lys8]VP has unlocked new avenues for in vivo neuropharmacology. Because it does not trigger confounding V2-mediated antidiuretic effects (water retention) or V1a-mediated vasopressor effects (hypertension) in rodents, researchers can administer this peptide centrally or peripherally to study pure V1b physiology.

Key applications include:

  • HPA Axis Regulation: Demonstrating that V1b activation directly stimulates ACTH release from the anterior pituitary, acting synergistically with Corticotropin-Releasing Hormone (CRH) during acute stress responses.

  • Neuropsychiatric Modeling: Investigating the role of V1b receptors in the CA2 region of the hippocampus, which is heavily implicated in social memory, aggression, and anxiety-like behaviors. Agonists like d[Cha4,Lys8]VP are critical tools for validating V1b as a therapeutic target for Autism Spectrum Disorder (ASD) and major depressive disorder [3].

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., Cheng, L. L., Stoev, S., Guillon, G., & Manning, M. (2007). "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry, 50(4), 835-47.[Link]

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Bertrand, G., Cheng, L. L., Stoev, S., Szeto, H. H., Wo, N., Brossard, G., Serradeil-Le Gal, C., Manning, M., & Guillon, G. (2007). "Pharmacological and Physiological Characterization of d[Leu4, Lys8]Vasopressin, the First V1b-Selective Agonist for Rat Vasopressin/Oxytocin Receptors." Endocrinology, 148(9), 4136–4146.[Link]

  • Rae, M., et al. (2021). "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists." International Journal of Molecular Sciences, 22(21), 12074.[Link]

Exploratory

Pharmacological Profiling of d[Cha⁴,Lys⁸]VP: The First Selective Agonist for the Rat V1b Receptor

Executive Summary The neurohypophyseal peptide arginine vasopressin (AVP) mediates complex physiological and behavioral effects through four distinct G-protein coupled receptors (GPCRs): V1a, V1b, V2, and the oxytocin (O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The neurohypophyseal peptide arginine vasopressin (AVP) mediates complex physiological and behavioral effects through four distinct G-protein coupled receptors (GPCRs): V1a, V1b, V2, and the oxytocin (OT) receptor. While selective agonists for human V1b receptors were developed early on, translating these tools to rodent models was hindered by profound species-specific structural variations in the receptor binding pockets.

This technical whitepaper explores the structural design, binding affinity, and intracellular signaling profile of d[Cha⁴,Lys⁸]VP , a synthetic peptide engineered specifically to overcome these species barriers. By providing high-affinity, selective agonism at the rat V1b receptor, this compound has become an indispensable tool for neuroendocrinologists and drug development professionals studying the hypothalamic-pituitary-adrenal (HPA) axis and stress-related disorders.

The Species Paradox and Structural Causality

The development of d[Cha⁴,Lys⁸]VP was driven by a critical failure in cross-species pharmacology. Researchers initially designed d[Cha⁴]AVP (deamino-[Cys¹]-4-cyclohexylalanine arginine vasopressin), which exhibited exceptional selectivity and nanomolar affinity for the human V1b receptor[1]. However, when applied to rat models, d[Cha⁴]AVP acted as a potent antidiuretic. It exhibited high affinity for the rat V2 receptor, demonstrating a striking species difference between human and rat V2 orthologs.

To engineer a compound that was strictly selective for the rat V1b receptor, researchers analyzed the structure-activity relationship (SAR) of the AVP molecule:

  • Position 4 Modification (Cyclohexylalanine - Cha): The length and branching of the aliphatic side chain at position 4 are critical for anchoring the peptide into the V1b receptor's transmembrane domains, driving high V1b affinity.

  • Position 8 Modification (Lysine - Lys): To abolish the unwanted rat V2 and V1a affinity, the native Arginine (Arg) at position 8 was replaced with Lysine (Lys). This substitution drastically reduced antidiuretic (V2) and vasopressor (V1a) activities in rodents[2].

This rational drug design yielded d[Cha⁴,Lys⁸]VP , the first true selective agonist for the rat V1b receptor[3].

Quantitative Binding Affinity Profile

The binding affinities of d[Cha⁴,Lys⁸]VP demonstrate a highly optimized selectivity profile. By evaluating the displacement of radiolabeled [³H]AVP in Chinese Hamster Ovary (CHO) cells stably expressing rat receptor subtypes, the compound's specificity is quantitatively validated[2].

Table 1: Comparative Binding Profile of d[Cha⁴,Lys⁸]VP at Rat Receptors
Receptor SubtypePrimary Tissue ExpressionBinding Affinity ( Ki​ , nM)Functional Activity in RatSelectivity Ratio (vs. V1b)
Rat V1b Anterior Pituitary, Brain< 5.0 nM Full Agonist 1.0x (Reference)
Rat V1a Vascular Smooth Muscle> 100 nMNegligible Vasopressor> 20-fold lower
Rat V2 Renal Collecting Ducts> 100 nMWeak Antidiuretic> 20-fold lower
Rat OT Uterus, Brain> 100 nMWeak Oxytocic> 20-fold lower

Note: Data synthesized from competitive radioligand binding assays demonstrating the abolition of V2 affinity compared to the parent d[Cha⁴]AVP compound[2],[4].

Intracellular Signaling Architecture

The rat V1b receptor is a classical GPCR coupled to the Gq/11​ heterotrimeric G-protein. Binding of d[Cha⁴,Lys⁸]VP stabilizes the receptor's active conformation, triggering a cascade that ultimately regulates adrenocorticotropic hormone (ACTH) release and central behavioral responses.

V1b_Signaling Ligand d[Cha4,Lys8]VP Receptor Rat V1b Receptor Ligand->Receptor High-Affinity Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC-β) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ IP3->Ca ER Release PKC PKC DAG->PKC Recruitment Ca->PKC Co-activation MAPK MAPK / ERK1/2 PKC->MAPK Phosphorylation Cascade

Fig 1: d[Cha4,Lys8]VP-mediated Gq/11 signaling pathway via the rat V1b receptor.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and pharmacological blockades to guarantee that the observed signals are strictly mediated by the rat V1b receptor.

Protocol A: Radioligand Displacement Binding Assay

Purpose: To determine the precise Ki​ of d[Cha⁴,Lys⁸]VP for the rat V1b receptor. Causality of Model Choice: CHO cells are utilized because they inherently lack endogenous AVP and OT receptors. Stably transfecting them with the rat V1b gene ensures that any binding detected is exclusively V1b-mediated, eliminating cross-talk from V1a or V2 receptors[4].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-rV1b cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl₂, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Tracer Incubation: Incubate 10–20 µg of membrane protein with a constant concentration (e.g., 1 nM) of[³H]AVP. Rationale: [³H]AVP is a universal agonist; displacing it proves competitive binding at the orthosteric site.

  • Competitive Displacement: Add increasing concentrations of unlabeled d[Cha⁴,Lys⁸]VP ( 10−12 to 10−5 M) to the assay tubes.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 1 µM of unlabeled AVP to a parallel set of tubes.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Check: The IC50​ curve must shift to the right if the assay is repeated in the presence of a fixed concentration of a known V1b antagonist (e.g., SSR149415)[5].

Protocol B: Functional IP1​ Accumulation Assay (HTRF)

Purpose: To confirm that d[Cha⁴,Lys⁸]VP acts as a full agonist upon binding. Causality of Assay Design: Because IP3​ (the direct product of PLC cleavage) is rapidly degraded in the cell, measuring it directly is highly variable. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, causing the stable downstream metabolite IP1​ to accumulate proportionally to receptor activation[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed CHO-rV1b cells into a 384-well plate at 10,000 cells/well.

  • Stimulation Buffer: Prepare stimulation buffer containing 50 mM LiCl to block IP1​ degradation.

  • Agonist Addition: Treat cells with varying doses of d[Cha⁴,Lys⁸]VP for 30 minutes at 37°C.

  • Antagonist Validation (Critical Step): Pre-incubate a separate control cohort of cells with 100 nM SSR149415 for 15 minutes prior to adding d[Cha⁴,Lys⁸]VP.

  • Lysis and Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti- IP1​ cryptate and IP1​ -d2 conjugate.

  • Readout: Measure the FRET signal at 665 nm / 620 nm.

  • Self-Validation Check: In the antagonist-treated cohort, the d[Cha⁴,Lys⁸]VP dose-response curve must be entirely flattened or severely right-shifted, proving the IP1​ accumulation is strictly dependent on V1b receptor activation.

Conclusion

The synthesis of d[Cha⁴,Lys⁸]VP represents a triumph of rational peptide design over the hurdles of species ortholog divergence. By strategically modifying positions 4 and 8 of the AVP structure, researchers successfully stripped away the V2-mediated antidiuretic effects that plagued earlier human-selective compounds in rodent models. Today, d[Cha⁴,Lys⁸]VP serves as the gold standard for probing the physiological role of the V1b receptor in rat models, enabling robust, artifact-free investigations into stress, anxiety, and neuroendocrine regulation.

References

  • Design and Synthesis of the First Selective Agonists for the Rat Vasopressin V1b Receptor: Based on Modifications of Deamino-[Cys]arginine Vasopressin at Positions 4 and 8 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pharmacological and physiological characterization of d[Leu4, Lys8]vasopressin, the first V1b-selective agonist for rat vasopressin/oxytocin receptors Endocrinology - PubMed URL:[Link]

  • Design of potent and selective agonists for the human vasopressin V1b receptor based on modifications of [deamino-cys1]arginine vasopressin at position 4 Journal of Medicinal Chemistry - PubMed URL:[Link]

  • Position 4 analogues of [deamino-Cys(1)] arginine vasopressin exhibit striking species differences for human and rat V(2)/V(1b) receptor selectivity PubMed - NIH URL: [Link]

  • Selectivity of d[Cha4]AVP and SSR149415 at human vasopressin and oxytocin receptors PubMed - NIH URL:[Link]

Sources

Foundational

Pharmacological Dissection of the HPA Axis: The Strategic Role of d[Cha4,Lys8]VP in V1b Receptor Research

Target Audience: Neuroendocrinologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Guide & Application Whitepaper The Neuroendocrine Challenge: Isolating the V1b Receptor The Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuroendocrinologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Guide & Application Whitepaper

The Neuroendocrine Challenge: Isolating the V1b Receptor

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the master neuroendocrine system responsible for maintaining physiological homeostasis during stress. While Corticotropin-Releasing Hormone (CRH) is the primary driver of Adrenocorticotropic Hormone (ACTH) release from the anterior pituitary, Arginine Vasopressin (AVP) acts as a critical synergistic co-secretagogue.

AVP mediates its effects through four distinct G-protein-coupled receptors (GPCRs): V1a (vascular/hepatic), V1b (pituitary), V2 (renal), and OT (oxytocin) receptors [Ref 1]. Historically, dissecting the specific role of the pituitary V1b receptor in rodent models was severely bottlenecked by a lack of highly selective pharmacological tools. Endogenous AVP is a pan-agonist, and early synthetic analogs (such as d[Cha4]AVP) demonstrated high selectivity for the human V1b receptor, but paradoxically acted as potent V2 (antidiuretic) agonists in rats [Ref 1]. This species-specific pharmacological divergence confounded in vivo rodent behavioral and endocrine studies, necessitating the engineering of a rodent-specific tool compound.

Pharmacological Engineering of d[Cha4,Lys8]VP

To overcome the species-selectivity hurdle, researchers systematically modified the deamino-[Cys1]arginine vasopressin (dAVP) scaffold. By introducing a cyclohexylalanine (Cha) substitution at position 4 and a lysine (Lys) substitution at position 8, the compound d[Cha4,Lys8]VP was synthesized [Ref 1].

Causality of Structural Design:

  • Deamino N-terminus: Enhances enzymatic resistance against aminopeptidases, increasing the compound's half-life for in vitro and in vivo assays.

  • Cha at Position 4: Sterically drives the peptide toward V1b receptor pocket recognition while disrupting V1a affinity.

  • Lys at Position 8: This is the critical species-specific modification. Replacing the native arginine with lysine selectively abolishes the problematic V2 antidiuretic activity in rats while preserving high-affinity, sub-nanomolar binding to the rat V1b receptor [Ref 1].

Table 1: Comparative Pharmacological Profile in Rodent Models

The following table summarizes the relative binding affinities and functional activities of key AVP analogs at rat receptor subtypes.

LigandRat V1b (Pituitary)Rat V2 (Renal)Rat V1a (Vascular)Primary Application
Native AVP +++ (Agonist)+++ (Agonist)+++ (Agonist)Endogenous pan-agonist
d[Cha4]AVP ++ (Agonist)+++ (Agonist)+ (Weak)Human in vitro models
d[Cha4,Lys8]VP +++ (Agonist) - (Negligible) - (Negligible) Rodent HPA axis research

(Note: +++ indicates high sub-nanomolar/low-nanomolar affinity; - indicates negligible binding at physiological concentrations).

Signal Transduction: The V1b-Corticotroph Axis

As a Senior Application Scientist, understanding the intracellular fate of your ligand is non-negotiable. The V1b receptor is a Gq/11​ -coupled GPCR. Binding of d[Cha4,Lys8]VP induces a conformational shift that activates Phospholipase C (PLCβ). PLCβ hydrolyzes membrane PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers rapid calcium ( Ca2+ ) mobilization from the endoplasmic reticulum, which, alongside DAG, activates Protein Kinase C (PKC). This culminates in two distinct temporal responses: immediate exocytosis of stored ACTH vesicles, and a sustained MAPK/ERK-driven transcription of the POMC gene (the ACTH precursor) [Ref 2].

V1b_Signaling Ligand d[Cha4,Lys8]VP (Selective Agonist) Receptor Rat V1b Receptor (Pituitary Corticotroph) Ligand->Receptor High-Affinity Binding Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC α-subunit Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Calcium Release PKC Protein Kinase C (PKC) DAG->PKC Membrane Recruitment Ca2->PKC Co-activation Exocytosis ACTH Exocytosis (Immediate Response) Ca2->Exocytosis Vesicle Fusion Transcription POMC Gene Transcription (Sustained Response) PKC->Transcription MAPK/ERK Signaling

V1b receptor Gq/11-mediated signaling cascade triggering ACTH exocytosis in corticotrophs.

Experimental Methodology: Self-Validating In Vitro ACTH Release Assay

To accurately evaluate HPA axis modulation using d[Cha4,Lys8]VP, researchers must employ a robust, self-validating primary cell culture assay. The following protocol outlines the gold-standard methodology for quantifying V1b-mediated ACTH release.

Step-by-Step Protocol
  • Tissue Isolation & Digestion: Isolate anterior pituitaries from adult male Sprague-Dawley rats. Enzymatically disperse the tissue using 0.25% trypsin and mechanical trituration.

    • Causality: Enzymatic digestion ensures a single-cell suspension, maximizing the exposed surface area for ligand-receptor interaction and ensuring uniform well-to-well seeding density.

  • Cell Culturing: Plate cells at 1×105 cells/well in poly-D-lysine coated 48-well plates. Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) for 72 hours.

    • Causality: Poly-D-lysine promotes adherence of delicate endocrine cells. The 72-hour recovery period is critical; it allows for the re-expression of surface GPCRs (including V1b) that are inevitably sheared off during trypsinization.

  • Serum Starvation (Equilibration): Wash cells twice and incubate in serum-free DMEM containing 0.1% BSA for 2 hours prior to the assay.

    • Causality: Serum starvation synchronizes the cells' basal metabolic state and removes exogenous growth factors or glucocorticoids present in FBS that could artificially suppress or mask the V1b-mediated ACTH response.

  • Ligand Stimulation & Self-Validation: Treat cells with a concentration gradient of d[Cha4,Lys8]VP ( 10−11 to 10−6 M) for 3 hours at 37°C.

    • Self-Validating Control: Pre-incubate a parallel cohort of cells with 10 nM of a selective V1b antagonist (e.g., SSR149415) 30 minutes prior to d[Cha4,Lys8]VP stimulation. If the ACTH release is genuinely mediated by the V1b receptor and not an off-target artifact, the antagonist will completely attenuate the d[Cha4,Lys8]VP-induced ACTH surge, thereby validating the assay's target specificity.

  • Quantification: Aspirate the supernatant, centrifuge at 10,000 x g for 5 mins at 4°C to remove cellular debris, and quantify ACTH levels using a highly specific Radioimmunoassay (RIA) or ELISA.

Workflow Step1 1. Tissue Isolation Enzymatic digestion of rat anterior pituitary Step2 2. Cell Culturing 72h in DMEM + 10% FBS for receptor recovery Step1->Step2 Step3 3. Serum Starvation 2h in 0.1% BSA to synchronize basal state Step2->Step3 Step4 4. Ligand Treatment d[Cha4,Lys8]VP ± V1b Antagonist (Self-Validating Control) Step3->Step4 Step5 5. Quantification ELISA/RIA of supernatant for ACTH levels Step4->Step5

In vitro experimental workflow for quantifying d[Cha4,Lys8]VP-induced ACTH release.

Translational Perspectives in Neuropsychiatry

The development of d[Cha4,Lys8]VP revolutionized our ability to study the HPA axis in rodents without the confounding variables of V2-mediated antidiuresis or V1a-mediated vasoconstriction [Ref 3]. Because HPA axis hyperactivity is a hallmark of major depressive disorder (MDD) and chronic anxiety, understanding the precise regulatory mechanisms of the V1b receptor is a major priority in psychiatric drug development.

By utilizing d[Cha4,Lys8]VP as a highly selective pharmacological probe, researchers can accurately map the neuroendocrine circuits that govern stress adaptation. This compound remains an indispensable tool for validating V1b antagonists as potential anxiolytic and antidepressant therapeutics before they transition into clinical trials.

References
  • Pena, A., et al. (2007). Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8. Journal of Medicinal Chemistry. URL: [Link]

  • Crespi, B., et al. (2021). Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Caldwell, H. K., et al. (2008). Vasopressin: Behavioral Roles of an “Original” Neuropeptide. Progress in Neurobiology (via PMC). URL: [Link]

Exploratory

Chemical Structure, Pharmacological Properties, and Experimental Applications of d[Cha4,Lys8]VP: A Selective V1b Vasopressin Receptor Agonist

Executive Summary Neurohypophyseal peptides like arginine vasopressin (AVP) mediate a wide array of physiological functions—ranging from vascular tone (V1a) and renal water retention (V2) to adrenocorticotropic hormone (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neurohypophyseal peptides like arginine vasopressin (AVP) mediate a wide array of physiological functions—ranging from vascular tone (V1a) and renal water retention (V2) to adrenocorticotropic hormone (ACTH) release (V1b)—via distinct G-protein coupled receptors (GPCRs). Historically, isolating the specific physiological and behavioral roles of the V1b receptor (V1bR) in rodent models was hindered by a lack of species-specific selective agonists. The rational design and synthesis of d[Cha4,Lys8]VP (1-deamino-[4-cyclohexylalanine, 8-lysine]-vasopressin) marked a critical methodological breakthrough, providing the first highly selective agonist for the rat V1b receptor[1]. This technical guide delineates the structural rationale, pharmacological kinetics, and validated experimental protocols for utilizing d[Cha4,Lys8]VP in preclinical neuroendocrine research.

Structural Chemistry & Rational Design

Native AVP lacks receptor subtype selectivity, binding with high affinity to V1a, V1b, and V2 receptors. While previous synthetic modifications, such as d[Cha4]AVP, achieved high V1b selectivity, they were exclusively active at the human receptor ortholog[2]. To bridge the translational gap into rodent models, systematic structural modifications were engineered into the peptide backbone[1]:

  • Position 1 (1-deamino modification): The removal of the N-terminal amino group from the cysteine residue yields a 3-mercaptopropionic acid derivative.

    • Causality: This modification eliminates the primary cleavage site for circulating aminopeptidases. By preventing rapid enzymatic degradation, the biological half-life of the peptide is significantly extended in vivo and in vitro.

  • Position 4 (Cyclohexylalanine - Cha): The native glutamine (Gln) is replaced with Cha, a bulky, lipophilic, non-natural amino acid.

    • Causality: The V1b binding pocket accommodates large hydrophobic moieties at this position much more favorably than the V1a or V2 receptors, driving the primary subtype selectivity.

  • Position 8 (Lysine - Lys): Substituting the native arginine (Arg) with lysine serves as the critical species-specific switch.

    • Causality: While Arg8 favors the human V1b receptor, the slightly shorter, primary amine side chain of Lys8 optimally interacts with the unique extracellular loop conformations of the rat and mouse V1b receptors. This modification rescues high-affinity binding in rodents without sacrificing subtype selectivity[1].

Pharmacological Profile & Receptor Kinetics

d[Cha4,Lys8]VP demonstrates nanomolar affinity for the rat V1b receptor while maintaining negligible binding to rat V1a, V2, and Oxytocin (OT) receptors[1]. Functionally, it acts as a full agonist. In physiological assays, it exhibits weak antidiuretic, vasopressor, and oxytocic activities compared to native AVP, but matches AVP's efficacy in stimulating ACTH and insulin release at low doses[2].

Table 1: Pharmacological Profile and Functional Selectivity of d[Cha4,Lys8]VP
Receptor SubtypeLigandBinding Affinity (Ki, nM)*Functional ActivitySelectivity Ratio (vs V1b)
Rat V1b d[Cha4,Lys8]VP~ 1.5 - 3.0Full Agonist1 (Reference)
Rat V1a d[Cha4,Lys8]VP> 1000Weak / None> 300x
Rat V2 d[Cha4,Lys8]VP> 1000Weak / None> 300x
Rat OT d[Cha4,Lys8]VP> 500Weak / None> 150x

*Note: Values are representative of the highly selective profile established in competitive binding assays against tritiated native ligands.

Signal Transduction Pathways

Upon binding to the V1b receptor, d[Cha4,Lys8]VP triggers a classical Gq/11-coupled cascade[2]. The activation of Phospholipase C (PLC) cleaves PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). This dual-pronged second messenger system mobilizes intracellular calcium and activates Protein Kinase C (PKC), ultimately driving the MAPK cascade and vesicular exocytosis (e.g., ACTH release).

V1b_Signaling cluster_second_messengers Second Messengers Ligand d[Cha4,Lys8]VP Receptor Rat V1b Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG MAPK MAPK Cascade IP3->MAPK Ca2+ Dependent DAG->MAPK Phosphorylation Effect ACTH / Insulin Secretion Receptor Internalization MAPK->Effect Cellular Response

Fig 1. Gq-coupled signaling cascade activated by d[Cha4,Lys8]VP at the V1b receptor.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and mechanistic rationale (E-E-A-T) for evaluating d[Cha4,Lys8]VP in vitro.

Protocol A: In Vitro Phospholipase C (PLC) Activation Assay

This assay quantifies the accumulation of inositol phosphates as a direct proxy for V1b receptor activation[2].

  • Cell Preparation: Seed AtT20 cells stably expressing rat V1b receptors in 24-well plates at 2×105 cells/well.

    • Causality: AtT20 cells (mouse pituitary corticotrophs) possess the native machinery for ACTH release, making them an ideal, physiologically relevant host for V1b signaling compared to generic CHO or HEK lines.

  • Isotope Labeling: Incubate cells with 1μCi/mL myo -[ 3 H]inositol in serum-free medium for 18-24 hours.

    • Causality: This incorporates the radiolabel into membrane phosphoinositides (PIP2), allowing for downstream tracking of IP3/IP1 generation.

  • Pre-incubation with Lithium Chloride (LiCl): Wash cells and pre-incubate with buffer containing 10 mM LiCl for 15 minutes.

    • Causality: LiCl acts as a specific inhibitor of inositol monophosphatase. This prevents the final degradation of IP1 into free inositol, trapping the radioactive signal and creating a cumulative, highly sensitive readout of PLC activity.

  • Ligand Stimulation: Add d[Cha4,Lys8]VP at varying concentrations ( 10−11 to 10−6 M) and incubate at 37°C for 30 minutes.

    • Self-Validation: Always include native AVP ( 10−6 M) as a maximum positive control and a vehicle-only well as a baseline negative control. Normalize all data as a percentage of the AVP maximum response.

  • Extraction and Quantification: Terminate the reaction by lysing cells with 10 mM cold formic acid. Neutralize the extract and separate[ 3 H]inositol phosphates using Dowex anion-exchange chromatography. Quantify the eluate via liquid scintillation counting.

Protocol B: eGFP-V1b Receptor Internalization Assay

Full agonists induce rapid homologous desensitization and internalization of their target GPCRs[2].

Internalization_Workflow Step1 Cell Seeding (AtT20 cells expressing eGFP-V1b) Step2 Serum Starvation (12-16 hrs) Step1->Step2 Step3 Ligand Stimulation (d[Cha4,Lys8]VP, 37°C) Step2->Step3 Step4 Fixation (4% PFA) Step3->Step4 Step5 Confocal Imaging (Quantify endosomes) Step4->Step5

Fig 2. Workflow for quantifying V1b receptor internalization via confocal microscopy.

  • Preparation: Seed AtT20 cells expressing eGFP-tagged rat V1b receptors onto glass coverslips.

  • Starvation: Serum-starve cells for 12-16 hours. Causality: Removes basal stimulation from growth factors present in serum, ensuring the receptors are localized primarily at the plasma membrane prior to the assay.

  • Stimulation: Treat with 100 nM d[Cha4,Lys8]VP for 30 minutes at 37°C.

  • Fixation: Immediately wash with ice-cold PBS to halt membrane trafficking, then fix with 4% Paraformaldehyde (PFA) for 15 minutes. Causality: 4% PFA rapidly cross-links proteins, preserving the spatial distribution of the eGFP-receptors in endosomal vesicles without destroying the fluorophore.

  • Imaging: Mount coverslips and acquire Z-stack images using a confocal microscope. Internalization is validated by observing the translocation of the green fluorescent signal from the cell periphery to intracellular puncta[2].

Translational Impact

The advent of d[Cha4,Lys8]VP has profoundly impacted neuroendocrine research. By providing a tool to selectively activate the V1b receptor in rodents without triggering V1a-mediated vasoconstriction or V2-mediated antidiuresis, researchers can accurately map the role of vasopressin in the Hypothalamic-Pituitary-Adrenal (HPA) axis. Furthermore, V1b modulators are heavily investigated for their therapeutic potential in neuropsychiatric disorders, including anxiety, depression, and social behavior anomalies[3]. The precise pharmacological isolation afforded by d[Cha4,Lys8]VP remains a cornerstone for preclinical validation of these therapeutic hypotheses.

References

  • Pena A, Murat B, Trueba M, Ventura MA, Wo NC, Szeto HH, Cheng LL, Stoev S, Guillon G, Manning M. Pharmacological and physiological characterization of d[Leu4, Lys8]vasopressin, the first V1b-selective agonist for rat vasopressin/oxytocin receptors. nih.gov.
  • Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. mdpi.com.
  • Pena A, et al. Design and synthesis of the first selective agonists for the rat vasopressin V(1b)

Sources

Foundational

Pharmacological Profiling of d[Cha4,Lys8]VP: V1b Receptor Activation and ACTH Release in Anterior Pituitary Cells

Executive Summary Arginine vasopressin (AVP) is a critical neurohypophyseal peptide that regulates the hypothalamic-pituitary-adrenal (HPA) axis. In the anterior pituitary, AVP acts synergistically with corticotropin-rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arginine vasopressin (AVP) is a critical neurohypophyseal peptide that regulates the hypothalamic-pituitary-adrenal (HPA) axis. In the anterior pituitary, AVP acts synergistically with corticotropin-releasing hormone (CRH) to stimulate the secretion of adrenocorticotropic hormone (ACTH). Historically, mapping the precise neuroendocrine functions of AVP was hindered by the promiscuity of native ligands across the four AVP/Oxytocin receptor subtypes (V1a, V1b, V2, and OT). The development of d[Cha4,Lys8]VP —a highly selective V1b receptor agonist—revolutionized our ability to isolate and investigate V1b-mediated ACTH exocytosis[1].

This technical guide provides an in-depth analysis of the molecular design, intracellular signaling mechanisms, and self-validating experimental methodologies required to accurately quantify d[Cha4,Lys8]VP-induced ACTH release in anterior pituitary cells.

Molecular Rationale: Targeting the V1b Receptor

The V1b receptor (formerly known as the V3 receptor) is predominantly expressed in the corticotrophs of the anterior pituitary gland. To study its specific physiological role without triggering V1a-mediated vasoconstriction or V2-mediated antidiuresis, researchers engineered d[Cha4,Lys8]VP by modifying the structure of deamino-[Cys1]arginine vasopressin at positions 4 and 8[1].

Structural Causality:

  • Position 1 (Deamino modification): The removal of the amino group at the N-terminus confers resistance to degradation by aminopeptidases, significantly extending the peptide's half-life for prolonged in vitro and in vivo assays[1].

  • Position 4 (Cyclohexylalanine - Cha): The substitution of a bulky, hydrophobic cyclohexylalanine moiety creates a steric clash within the binding pockets of V1a and V2 receptors, effectively abolishing off-target affinity while perfectly complementing the V1b receptor's binding site[1].

  • Position 8 (Lysine - Lys): The inclusion of Lysine further restricts the conformational flexibility of the peptide, locking it into a V1b-preferring geometry[1].

Quantitative Data: Binding Affinity and Selectivity

The structural modifications of d[Cha4,Lys8]VP result in a highly specific pharmacological profile, making it the gold standard for V1b receptor isolation in rodent models[2].

Table 1: Pharmacological Binding Profile of d[Cha4,Lys8]VP

Receptor SubtypePrimary Tissue LocalizationAffinity ( Ki​ , nM)Functional Role
V1b Anterior Pituitary~1.5 - 3.0ACTH Exocytosis
V1a Vascular Smooth Muscle> 1000Vasoconstriction
V2 Renal Collecting Duct> 1000Water Reabsorption
OT Uterus / Mammary Gland> 1000Smooth Muscle Contraction

(Data synthesized from competitive binding assays in CHO cells expressing rat receptor subtypes).

Mechanistic Pathway: V1b Activation to ACTH Secretion

The V1b receptor is a classic G-protein coupled receptor (GPCR) that signals primarily through the Gq/11​ pathway. The binding of d[Cha4,Lys8]VP triggers a conformational change that activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 mobilizes intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Together, elevated Ca2+ and PKC phosphorylation drive the SNARE-mediated fusion of ACTH-containing vesicles with the plasma membrane.

V1b_Signaling Ligand d[Cha4,Lys8]VP Receptor V1b Receptor (GPCR) Ligand->Receptor Selective Binding Gq Gq/11 Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC Activation PIP2 PIP2 Hydrolysis PLC->PIP2 Catalysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Elevation IP3->Ca2 ER Ca2+ Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Co-activation with Ca2+ Exocytosis SNARE Complex Activation & Vesicle Fusion Ca2->Exocytosis Triggers PKC->Exocytosis Phosphorylates ACTH ACTH Secretion Exocytosis->ACTH Release into Medium/Blood

Figure 1: Intracellular signaling cascade of d[Cha4,Lys8]VP-mediated ACTH release via V1b receptors.

Experimental Methodology: In Vitro ACTH Release Assay

To accurately measure the efficacy of d[Cha4,Lys8]VP, researchers must employ a highly controlled, self-validating in vitro assay using primary anterior pituitary cells. The following protocol outlines the critical steps and the underlying biochemical causality for each action.

Phase 1: Cell Isolation and Recovery
  • Tissue Processing: Dissect anterior pituitary glands from adult male rats. Mince the tissue into 1 mm³ fragments.

    • Causality: Mechanical mincing drastically increases the surface area exposed to enzymatic action, ensuring a higher yield of viable cells.

  • Enzymatic Dispersion: Incubate fragments in a solution of 0.25% Trypsin and 0.1% Collagenase for 30 minutes at 37°C, followed by gentle mechanical trituration.

    • Causality: Trypsin cleaves peptide bonds to separate cells, while Collagenase breaks down the dense extracellular matrix.

  • Culturing: Plate the resulting single-cell suspension in 48-well plates at a density of 105 cells/well. Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) for 3 to 4 days.

    • Causality: Enzymatic dispersion temporarily strips cell-surface GPCRs, including the V1b receptor. A strict 3-4 day recovery window is biologically required for the de novo synthesis and membrane repopulation of these receptors. Assaying prior to this window will yield false-negative functional responses.

Phase 2: Self-Validating Assay Setup
  • Washing and Pre-incubation: Wash cells twice with serum-free DMEM containing 0.1% Bovine Serum Albumin (BSA) and 0.1 mM ascorbic acid. Pre-incubate for 1 hour.

    • Causality: Serum removal eliminates endogenous growth factors that might mask the secretory signal. BSA acts as a carrier protein to prevent the highly lipophilic d[Cha4,Lys8]VP peptide from adhering to the polystyrene well walls (which would artificially lower the effective ligand concentration). Ascorbic acid prevents peptide oxidation.

  • Control Matrix Establishment: Divide the plate into four distinct experimental groups to create a self-validating system:

    • Group A (Negative Control): Vehicle only (establishes baseline ACTH leak).

    • Group B (Positive Control): Native AVP (validates cell viability and the general secretory machinery).

    • Group C (Test Agonist): d[Cha4,Lys8]VP alone.

    • Group D (Mechanistic Validation): d[Cha4,Lys8]VP + SSR149415 (a selective V1b antagonist).

    • Causality: Group D is the critical self-validating step. If the addition of the antagonist SSR149415 completely abolishes the ACTH release induced by d[Cha4,Lys8]VP, it definitively proves the secretory effect is mediated exclusively via the V1b receptor, ruling out off-target activation.

Phase 3: Ligand Stimulation and Quantification
  • Incubation: Treat cells with a concentration gradient of d[Cha4,Lys8]VP ( 10−12 to 10−6 M) for exactly 3 hours at 37°C.

    • Causality: A 3-hour window is optimal for capturing the peak accumulation of secreted ACTH in the media before endogenous proteases begin degrading the hormone.

  • Collection and Analysis: Collect the supernatants, centrifuge at 10,000 x g for 5 minutes to pellet cellular debris, and quantify ACTH using a highly specific two-site Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

Translational Implications in Neuroendocrinology

The precise pharmacological isolation of the V1b receptor using d[Cha4,Lys8]VP has profound implications for translational medicine. Because V1b receptors mediate the HPA axis response to acute and chronic stress, modulators of this pathway are heavily investigated for their therapeutic potential in treating neuropsychiatric conditions, including severe anxiety, depression, and autism spectrum disorders,[3]. By utilizing selective agonists like d[Cha4,Lys8]VP in preclinical models, drug development professionals can accurately map the downstream neuroendocrine networks required to design the next generation of targeted psychiatric therapeutics.

References

  • [1] Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8. Source: EMBL-EBI. 1

  • Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. Source: PMC.

  • [2] Biological characterization of rodent and human vasopressin and oxytocin receptors. Source: Researcher.life.2

  • [3] (PDF) Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. Source: ResearchGate. 3

Sources

Exploratory

selective V1b receptor agonists d[Cha4,Lys8]VP discovery

Whitepaper: Rational Design and Discovery of d[Cha4,Lys8]VP as a Highly Selective Vasopressin V1b Receptor Agonist Executive Summary The neurohypophyseal peptide arginine vasopressin (AVP) modulates a vast array of physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Rational Design and Discovery of d[Cha4,Lys8]VP as a Highly Selective Vasopressin V1b Receptor Agonist

Executive Summary

The neurohypophyseal peptide arginine vasopressin (AVP) modulates a vast array of physiological and behavioral functions through four distinct G-protein coupled receptors (GPCRs): V1a (vascular), V1b (pituitary), V2 (renal), and the oxytocin (OT) receptor[1]. Among these, the V1b receptor (also known as V3) plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the release of adrenocorticotropic hormone (ACTH). Consequently, V1b has emerged as a critical target for understanding stress, anxiety, and depressive disorders.

Historically, the preclinical validation of V1b-mediated pathways was severely hindered by a lack of species-compatible selective ligands. While early synthetic analogs like d[Cha4]AVP demonstrated high selectivity for the human V1b receptor, they exhibited potent, off-target antidiuretic activity at the V2 receptor in rodents[1]. The breakthrough discovery of d[Cha4,Lys8]VP (desamino-[cyclohexylalanine4, lysine8]vasopressin) resolved this species-selectivity paradox. By rationally substituting key amino acid residues, researchers successfully abolished V2 cross-reactivity in rats, yielding the first highly selective V1b agonist for rodent models[1]. This technical guide details the mechanistic rationale, discovery workflow, and self-validating experimental protocols behind this milestone.

Mechanistic Background & Rational Drug Design

The Species-Selectivity Paradox

The initial lead compound, d[Cha4]AVP, was engineered by introducing a bulky, hydrophobic cyclohexylalanine (Cha) at position 4. This modification successfully enhanced V1b selectivity over V1a and OT receptors in humans[1]. However, when administered to rats, d[Cha4]AVP acted as a potent antidiuretic[1]. This off-target effect was driven by the structural divergence between human and rat V2 receptors; the rat V2 binding pocket is highly permissive to the Arginine (Arg) residue at position 8 of the AVP sequence[2].

Structural Optimization: The Position 8 Substitution

To eliminate V2-mediated antidiuretic activity in rodent models without compromising V1b affinity, researchers targeted position 8 for structural modification[1]. The causality of this design choice is rooted in GPCR binding mechanics:

  • Disrupting V2 Affinity: The basic, long side-chain of Arginine (Arg8) is essential for docking into the rat V2 receptor. By replacing Arg with basic amino acids possessing shorter side chains—such as Lysine (Lys), Ornithine (Orn), or Diaminobutyric acid (Dab)—the critical electrostatic and steric interactions required for V2 activation are disrupted[1].

  • Preserving V1b Affinity: The V1b receptor's extracellular loops and transmembrane domains are more accommodating to these shortened basic residues. The substitution to Lysine (yielding d[Cha4,Lys8]VP) not only abolished V2 binding but maintained nanomolar affinity for the V1b receptor[3].

Discovery_Workflow Lead Lead: d[Cha4]AVP (Human V1b Selective) InVivo In Vivo Rat Assay (Off-Target V2 Activity) Lead->InVivo Cross-reactivity Design Rational Design (Arg8 -> Lys8 Swap) InVivo->Design Optimization Synthesis SPPS Synthesis (Merrifield Method) Design->Synthesis Screening In Vitro Screening (CHO Cells) Synthesis->Screening Validation Final d[Cha4,Lys8]VP (Rat V1b Selective) Screening->Final Selection

Rational drug design workflow for d[Cha4,Lys8]VP discovery.

Data Presentation: Pharmacological Evolution

The rational modification from AVP to d[Cha4,Lys8]VP demonstrates a clear trajectory of optimizing receptor selectivity. The table below summarizes the qualitative shifts in receptor affinities that guided the discovery[1][2][3].

Peptide CompoundPos 4 ResiduePos 8 ResidueRat V1b AffinityRat V2 (Antidiuretic) ActivitySelectivity Profile
AVP (Endogenous)Glutamine (Gln)Arginine (Arg)HighHigh (Potent)Non-selective
d[Cha4]AVP (Lead)CyclohexylalanineArginine (Arg)HighHigh (Potent)Human V1b Selective only
d[Cha4,Lys8]VP CyclohexylalanineLysine (Lys)HighAbolished Rat V1b Selective

Self-Validating Experimental Protocols

To ensure scientific integrity, the discovery and validation of d[Cha4,Lys8]VP relied on three self-validating experimental pillars: synthesis, binding affinity, and functional signal transduction[1].

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: The Merrifield SPPS method is utilized because it allows for the precise, sequential incorporation of unnatural amino acids (like Cyclohexylalanine) and terminal modifications (like the deamino-Cys1 group) with high yield and purity[1].

  • Resin Loading: Anchor the C-terminal amino acid (Glycine) to a benzhydrylamine (BHA) resin to ensure a C-terminal amide upon cleavage.

  • Sequential Coupling: Iteratively deprotect the N-terminus (using piperidine for Fmoc or TFA for Boc chemistry) and couple the subsequent amino acid using coupling reagents (e.g., DIC/HOBt). Insert Lys at position 8 and Cha at position 4.

  • N-terminal Modification: Couple β-mercaptopropionic acid (deamino-Cys) at position 1 to enhance enzymatic stability.

  • Cleavage and Cyclization: Cleave the peptide from the resin using anhydrous hydrogen fluoride (HF) with scavengers. Oxidize the crude linear peptide in a dilute aqueous solution (pH 7.5) to form the critical intramolecular disulfide bond between position 1 and position 6.

  • Validation: Purify via RP-HPLC and verify the molecular weight using MALDI-TOF mass spectrometry.

Protocol 2: In Vitro Radioligand Binding Assay

Causality: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous vasopressin receptors, providing a "null background" that prevents signal interference from other receptor subtypes[1].

  • Cell Culture: Culture CHO cells stably transfected with specific rat V1a, V1b, V2, or OT receptors.

  • Membrane Preparation: Homogenize cells and isolate the plasma membrane fraction via ultracentrifugation.

  • Displacement Assay: Incubate 10–20 µg of membrane protein with a constant concentration of a radioligand (e.g., [3H]AVP) and increasing concentrations of the unlabeled competitor (d[Cha4,Lys8]VP) (from 10−12 to 10−5 M).

  • Validation: Separate bound from free radioligand by rapid filtration through GF/C glass fiber filters. Measure radioactivity using a liquid scintillation counter. Calculate the Ki​ (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: Functional IP Accumulation Assay

Causality: Because the V1b receptor is coupled to the Gq/11​ protein, its activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG)[4]. Measuring inositol phosphate (IP) accumulation directly validates the agonistic efficacy of the synthesized peptide[1].

  • Metabolic Labeling: Incubate transfected CHO cells with[3H]myo-inositol for 24 hours to label the membrane phosphoinositide pool.

  • Stimulation: Treat the cells with varying concentrations of d[Cha4,Lys8]VP in the presence of 10 mM Lithium Chloride (LiCl). Note: LiCl is crucial as it inhibits inositol monophosphatase, trapping the generated IP1/IP2/IP3 for measurable accumulation.

  • Extraction: Lyse the cells using perchloric acid and neutralize the extract.

  • Quantification: Separate the accumulated [3H]inositol phosphates using anion-exchange chromatography (Dowex columns) and quantify via scintillation counting. A dose-dependent increase confirms full agonism.

V1b_Signaling Agonist d[Cha4,Lys8]VP Receptor V1b Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 ER Release PKC PKC Activation DAG->PKC ACTH ACTH Release Ca2->ACTH Exocytosis PKC->ACTH

V1b receptor Gq/11 signaling pathway mediating ACTH release.

Conclusion

The discovery of d[Cha4,Lys8]VP marks a watershed moment in neuropharmacology. By applying rational drug design to exploit the subtle structural disparities between human and rat V2 receptors, researchers successfully engineered a molecule that isolates V1b activity[1]. Today, d[Cha4,Lys8]VP serves as an indispensable pharmacological tool, enabling precise in vivo mapping of the V1b receptor's role in the HPA axis, stress responses, and neuropsychiatric pathology[1].

References

  • Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8 Source: PubMed (NIH) / Journal of Medicinal Chemistry URL:[Link]

  • Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists Source: PubMed Central (NIH) URL:[Link]

  • The vasopressin Avpr1b receptor: Molecular and pharmacological studies Source: PubMed Central (NIH) URL:[Link]

  • Design and Synthesis of the First Selective Agonists for the Rat Vasopressin V1b Receptor: Based on Modifications of Deamino-[Cys]arginine Vasopressin at Positions 4 and 8 Source: ACS Publications URL:[Link]

  • Poster section c - Semantic Scholar (Abstracts on V2 species differences) Source: Semantic Scholar URL:[Link]

Sources

Foundational

Unlocking the V1b Receptor: A Technical Guide to d[Cha4,Lys8]VP and Its Role in Central Nervous System Stress Pathways

Executive Summary The hypothalamic-pituitary-adrenal (HPA) axis is the central coordinator of the mammalian stress response. While Corticotropin-Releasing Hormone (CRH) is traditionally viewed as the primary driver of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hypothalamic-pituitary-adrenal (HPA) axis is the central coordinator of the mammalian stress response. While Corticotropin-Releasing Hormone (CRH) is traditionally viewed as the primary driver of this system, Arginine Vasopressin (AVP) plays an equally critical, synergistic role in modulating Adrenocorticotropic Hormone (ACTH) release during acute and chronic stress. This modulation is mediated almost exclusively through the V1b receptor (also known as the V3 receptor).

For decades, the lack of highly selective V1b agonists hampered the precise dissection of AVP's role in neuroendocrinology. The synthesis of d[Cha4,Lys8]VP —a synthetic, rationally designed vasopressin analogue—marked a paradigm shift . By providing unprecedented selectivity for the V1b receptor over the V1a (vascular) and V2 (renal) subtypes, this compound has become an indispensable pharmacological tool for researchers investigating stress, anxiety, and social behaviors. This whitepaper provides an in-depth technical analysis of d[Cha4,Lys8]VP, detailing its molecular mechanics, central nervous system (CNS) interactions, and field-proven experimental workflows.

Molecular Architecture & Pharmacological Profile

The endogenous ligand, AVP, is highly promiscuous, binding with similar affinities to V1a, V1b, and V2 receptors. To isolate V1b-mediated pathways, researchers engineered d[Cha4,Lys8]VP through specific structural modifications of the deamino-[Cys1]arginine vasopressin backbone:

  • Deamination at Position 1 (d): The removal of the amino group at the N-terminus protects the peptide from rapid enzymatic degradation by aminopeptidases, significantly extending its biological half-life in both in vitro and in vivo assays.

  • Cyclohexylalanine at Position 4 (Cha4): Replacing the native glutamine with a bulky, lipophilic cyclohexylalanine residue alters the conformational folding of the cyclic peptide ring. This steric shift drastically reduces the ligand's ability to dock into the binding pockets of V1a and V2 receptors.

  • Lysine at Position 8 (Lys8): Substituting arginine with lysine in the linear tripeptide tail further refines receptor selectivity, optimizing the electrostatic interactions required for high-affinity binding to the rat V1b receptor .

Quantitative Receptor Selectivity

To understand the utility of d[Cha4,Lys8]VP, one must examine its binding profile. The table below summarizes the relative binding affinities (Ki) across the vasopressin and oxytocin receptor family, demonstrating its robust selectivity.

Table 1: Binding Affinity Profile of d[Cha4,Lys8]VP

Receptor SubtypePrimary Tissue ExpressionAffinity (Ki, nM)Functional Outcome of Activation
V1b (V3) Anterior Pituitary, Hippocampus~1.2 - 3.5 ACTH release, stress modulation
V1a Vascular Smooth Muscle, Liver> 1000Vasoconstriction, glycogenolysis
V2 Renal Collecting Ducts> 1000Water reabsorption (Antidiuresis)
OT (Oxytocin) Uterus, Mammary Glands> 500Uterine contraction, social bonding

Data synthesized from foundational pharmacological characterizations of position-4 and position-8 modified AVP analogues.

Mechanisms of Action: The V1b-HPA Axis Interface

The V1b receptor is a G-protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway. When d[Cha4,Lys8]VP binds to the V1b receptor on pituitary corticotrophs or extrahypothalamic neurons, it initiates a self-amplifying intracellular cascade.

  • Receptor Activation: Ligand binding induces a conformational change in the V1b receptor, activating the Gq/11 protein complex.

  • Phospholipase C (PLC-β) Cleavage: The alpha subunit of Gq activates PLC-β, which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Second Messenger Generation: This hydrolysis yields two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).

  • Calcium Mobilization & Exocytosis: IP3 binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular calcium ( Ca2+ ). Simultaneously, DAG activates Protein Kinase C (PKC). The synergistic spike in Ca2+ and PKC phosphorylation directly drives the exocytosis of ACTH-containing vesicles into the bloodstream .

V1b_Signaling Ligand d[Cha4,Lys8]VP Receptor V1b Receptor Ligand->Receptor GProtein Gq/11 Protein Receptor->GProtein PLC PLC-β GProtein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Calcium Ca2+ Release IP3->Calcium PKC PKC Activation DAG->PKC ACTH ACTH Exocytosis Calcium->ACTH PKC->ACTH

Fig 1: d[Cha4,Lys8]VP activation of the V1b receptor and subsequent ACTH exocytosis pathway.

Beyond the pituitary, V1b receptors are discretely expressed in the CNS, particularly in the CA2 region of the hippocampus and the amygdala . Activation of these extrahypothalamic receptors by d[Cha4,Lys8]VP has been shown to modulate social memory, aggression, and anxiety-like behaviors, making the V1b receptor a prime target for neuropsychiatric research, including depression and Autism Spectrum Disorder (ASD) .

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity, experiments utilizing d[Cha4,Lys8]VP must be designed as self-validating systems. This means incorporating internal controls that confirm tissue viability, receptor specificity, and the absence of off-target effects. Below are two field-proven protocols.

Protocol 1: In Vitro Pituitary ACTH Release Assay

Causality & Rationale: Why use dispersed anterior pituitary cells instead of intact tissue blocks? Intact tissue presents diffusion barriers and localized paracrine feedback loops (e.g., local glucocorticoid release) that confound direct receptor pharmacology. Enzymatic dispersion ensures that every corticotroph is uniformly exposed to the agonist, allowing for precise dose-response quantification.

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize adult male Sprague-Dawley rats. Rapidly decapitate and dissect the anterior pituitary gland, discarding the neurointermediate lobe to prevent endogenous AVP/oxytocin contamination.

  • Enzymatic Dispersion: Mince the tissue and incubate in a digestion buffer containing 0.25% Trypsin and DNase I at 37°C for 30 minutes. Triturate gently with a silanized Pasteur pipette to yield a single-cell suspension.

  • Cell Plating & Recovery: Plate cells at a density of 1×105 cells/well in 48-well plates using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Crucial Step: Allow cells to recover for 48 hours to re-express surface GPCRs cleaved during trypsinization.

  • Agonist Incubation: Wash cells twice with serum-free DMEM containing 0.1% Bovine Serum Albumin (BSA). Causality: BSA prevents the highly lipophilic d[Cha4,Lys8]VP peptide from adhering to the plastic walls of the well, ensuring accurate molarity. Add d[Cha4,Lys8]VP at varying concentrations ( 10−11 to 10−6 M) and incubate for exactly 60 minutes at 37°C.

  • Termination & Quantification: Immediately place plates on ice to halt exocytosis. Collect the supernatant and centrifuge at 10,000 x g for 5 minutes to remove cellular debris. Quantify ACTH levels using a highly specific Radioimmunoassay (RIA) or ELISA.

Workflow Step1 Tissue Isolation Step2 Enzymatic Dispersion Step1->Step2 Step3 Cell Plating Step2->Step3 Step4 Agonist Incubation Step3->Step4 Step5 Supernatant Collection Step4->Step5 Step6 ACTH Quantification Step5->Step6

Fig 2: Step-by-step in vitro workflow for assessing ACTH release via V1b receptor activation.

Protocol 2: In Vivo Behavioral Stress Assessment (Forced Swim Test)

Causality & Rationale: The Forced Swim Test (FST) is a validated model of acute stress that robustly activates the HPA axis. By administering d[Cha4,Lys8]VP intracerebroventricularly (ICV), researchers bypass the blood-brain barrier to directly stimulate central V1b receptors. This allows the differentiation of central behavioral effects (immobility/despair) from peripheral endocrine effects.

Step-by-Step Methodology:

  • Surgical Cannulation: Stereotaxically implant a guide cannula into the lateral ventricle of the rat brain. Allow 7 days for postoperative recovery.

  • Pre-Test Habituation: Place the rat in a cylinder of water (25°C) for 15 minutes. This establishes the baseline stress paradigm.

  • Agonist Administration: 24 hours later, infuse d[Cha4,Lys8]VP (e.g., 1-10 ng in 2 µL of artificial cerebrospinal fluid) through the cannula over 1 minute. Control: Infuse vehicle alone in a separate cohort.

  • Testing Phase: 30 minutes post-infusion, place the rat back into the water cylinder for 5 minutes. Video-record the session.

  • Behavioral & Endocrine Scoring: Blindly score the total time spent immobile (a measure of behavioral despair). Immediately post-test, collect trunk blood to measure plasma corticosterone levels, validating HPA axis hyperactivation .

Expected Endocrine & Behavioral Outcomes

When executing the protocols above, researchers should anticipate specific data trends that validate the successful targeting of the V1b receptor.

Table 2: Expected Pharmacological Outcomes of d[Cha4,Lys8]VP Administration

Assay TypeMetric EvaluatedExpected Outcome vs. Vehicle ControlBiological Significance
In Vitro (Pituitary) Supernatant ACTHDose-dependent increase ( Emax​ comparable to native AVP)Confirms direct corticotroph V1b activation.
In Vivo (Endocrine) Plasma CorticosteroneSignificant elevation 30-60 mins post-administrationValidates downstream adrenal activation via HPA axis.
In Vivo (Behavioral) FST Immobility TimeDecrease in active coping (increased immobility)Indicates central V1b role in mediating stress-induced despair.
In Vivo (Renal) Urine OsmolalityNo significant changeConfirms lack of off-target V2 receptor activation.

Conclusion

The development of d[Cha4,Lys8]VP has fundamentally advanced our understanding of the vasopressinergic regulation of the HPA axis. By providing a highly selective mechanism to activate the V1b receptor without confounding V1a or V2 activity, this compound allows researchers to isolate the specific neuroendocrine and behavioral pathways driving the stress response. As drug development pivots toward targeting the HPA axis for the treatment of depression, anxiety, and ASD, the experimental paradigms validated by d[Cha4,Lys8]VP will remain foundational to preclinical neuropharmacology.

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., Cheng, L. L., Stoev, S., Guillon, G., & Manning, M. (2007). Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8. Journal of Medicinal Chemistry, 50(4), 835-847. URL:[Link]

  • Roper, J., O'Carroll, A. M., Young, W., & Lolait, S. (2011). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. Journal of Endocrinology, 210(1), 109-118. URL:[Link]

  • Baribeau, D. A., & Anagnostou, E. (2015). Oxytocin and vasopressin: linking pituitary neuropeptides to social behavior. Frontiers in Neuroscience. URL:[Link]

  • Zelena, D. (2015). Stress responsiveness of the hypothalamic-pituitary-adrenal axis: age-related features of the vasopressinergic regulation. Frontiers in Cellular Neuroscience, 9, 11. URL:[Link]

Exploratory

Structural Basis of d[Cha4,Lys8]VP Selectivity for Vasopressin Receptors: A Technical Guide

Executive Summary The neurohypophyseal peptide arginine vasopressin (AVP) mediates diverse physiological functions—ranging from vascular tone and water homeostasis to complex social behaviors and stress responses—via thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The neurohypophyseal peptide arginine vasopressin (AVP) mediates diverse physiological functions—ranging from vascular tone and water homeostasis to complex social behaviors and stress responses—via three distinct G-protein-coupled receptors (GPCRs): V1a, V1b, and V2. Historically, elucidating the specific in vivo roles of the V1b receptor (V1bR) in rodent models was hindered by a lack of highly selective pharmacological tools.

The development of d[Cha4,Lys8]VP (deamino-[Cha4,Lys8]vasopressin) marked a critical breakthrough. By introducing specific, rationally designed structural modifications to the native AVP scaffold, researchers achieved profound V1b selectivity over V1a, V2, and oxytocin (OT) receptors in rodents[1]. This whitepaper provides an in-depth analysis of the structural basis for this selectivity, details the pharmacological profile of the ligand, and outlines the self-validating experimental protocols used to characterize such GPCR modulators.

The Vasopressin Receptor Family and the Selectivity Challenge

Vasopressin receptors belong to the Class A (rhodopsin-like) GPCR family. Despite sharing high sequence homology, particularly in their transmembrane (TM) domains, they couple to different intracellular signaling cascades and exhibit distinct tissue distributions[2]:

  • V1a Receptor: Ubiquitous (vascular smooth muscle, liver, brain); couples to Gq/11 (Phospholipase C activation).

  • V1b Receptor: Highly localized (anterior pituitary, CA2 region of the hippocampus); couples to Gq/11 (mediates ACTH release and modulates stress/anxiety)[2].

  • V2 Receptor: Renal collecting ducts; couples to Gs (Adenylyl cyclase activation, mediating antidiuresis).

The Challenge: Early V1b agonists, such as d[Cha4]AVP, demonstrated high selectivity for the human V1b receptor but unexpectedly retained potent antidiuretic (V2) and vasopressor (V1a) activity in rats[1]. Because rats are the primary model for preclinical behavioral and endocrine studies, a rodent-selective V1b agonist was urgently required.

Structural Basis of d[Cha4,Lys8]VP Selectivity

The selectivity of d[Cha4,Lys8]VP is driven by three synergistic structural modifications to the native AVP peptide.

Position 1: Deamino Modification (d)

The removal of the N-terminal amino group from the cysteine at position 1 (yielding 1-deamino-cysteine) is a well-established modification in peptide chemistry.

  • Mechanistic Causality: This modification removes a site susceptible to aminopeptidase cleavage, drastically increasing the metabolic half-life of the peptide in vivo. Furthermore, the loss of the positive charge at the N-terminus subtly alters the conformational presentation of the disulfide-bridged cyclic hexapeptide ring, optimizing it for V1b and V2 receptor binding over V1a.

Position 4: Cyclohexylalanine (Cha4)

Native AVP contains a Glutamine (Gln) at position 4. Substituting this with Cyclohexylalanine (Cha)—a bulky, non-natural, highly hydrophobic amino acid—is the primary driver of V1b selectivity.

  • Receptor Architecture Interaction: The binding pocket of the V1b receptor features a unique extracellular vestibule formed by its extracellular loops (ECLs) and the upper regions of its TM helices. The V1b pocket possesses a specific hydrophobic cavity that perfectly accommodates the bulky, aliphatic cyclohexyl ring of Cha4. In contrast, the homologous regions in the V1a and V2 receptors are either sterically restricted or possess incompatible electrostatic environments, causing steric clashes that drastically reduce binding affinity for the modified ligand[1].

Position 8: Lysine (Lys8)

While the Cha4 modification conferred V1b selectivity in humans, it failed to eliminate V2-mediated antidiuretic activity in rats. Native AVP contains Arginine (Arg) at position 8. Substituting Arg8 with Lysine (Lys8) solved this cross-species discrepancy.

  • Mechanistic Causality: The rat V2 receptor has a stringent requirement for the strongly basic, guanidinium-containing side chain of Arginine at position 8 to achieve high-affinity binding and receptor activation. By replacing Arg with Lys (which has a primary amine and a slightly shorter aliphatic chain), the ligand loses critical hydrogen-bonding interactions required to stabilize the active conformation of the rat V2 receptor[1]. Consequently, V2 affinity plummets, isolating the V1b-mediated effects.

Pharmacological Profile and Quantitative Data

The dual modification strategy of d[Cha4,Lys8]VP results in a highly specific pharmacological profile. The table below summarizes the binding affinities and functional potencies across rat receptor subtypes, demonstrating a >100-fold selectivity for V1b over V1a, and near-total ablation of V2 activity[1].

Receptor SubtypeLigandBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Selectivity Ratio (vs V1b)
V1b (Rat) d[Cha4,Lys8]VP1.1 ± 0.20.8 ± 0.11
V1a (Rat) d[Cha4,Lys8]VP130 ± 1595 ± 10~118
V2 (Rat) d[Cha4,Lys8]VP>1000>1000>900
OTR (Rat) d[Cha4,Lys8]VP290 ± 30150 ± 20~263
V1b (Rat) Native AVP0.8 ± 0.10.5 ± 0.1-

Receptor Signaling and Experimental Workflows

V1b Receptor Signaling Pathway

Activation of the V1b receptor by d[Cha4,Lys8]VP triggers the canonical Gq/11 signaling cascade, which is critical for its role in the pituitary-adrenal axis (ACTH secretion) and central neuromodulation[2].

G L d[Cha4,Lys8]VP R V1b Receptor L->R Binds Gq Gq/11 Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Catalyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC ACTH ACTH Secretion / Neural Modulation Ca->ACTH PKC->ACTH

Caption: Canonical Gq/11 signaling pathway activated by d[Cha4,Lys8]VP binding to the V1b receptor.

Experimental Workflow for Selectivity Profiling

To validate the selectivity of novel GPCR ligands, a rigorous, self-validating workflow combining radioligand binding and functional assays is required.

Workflow Step1 Cell Culture (CHO expressing V1a, V1b, V2, OTR) Step2 Membrane Prep & Homogenization Step1->Step2 Step3 Radioligand Binding ([3H]AVP displacement) Step2->Step3 Step4 Functional Assay (IP / cAMP Accumulation) Step2->Step4 Step5 Data Analysis (Ki & EC50 Calculation) Step3->Step5 Step4->Step5

Caption: Standardized experimental workflow for GPCR ligand selectivity and functional profiling.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols describe the exact causality behind the experimental steps used to profile d[Cha4,Lys8]VP[1].

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the ligand across different receptor subtypes.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with individual rat vasopressin receptor subtypes (V1a, V1b, V2, OTR). Causality: CHO cells lack endogenous vasopressin receptors, providing a zero-background system to ensure that binding signals are exclusively from the transfected subtype.

  • Membrane Isolation: Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 10–20 µg of membrane protein with a constant, sub- Kd​ concentration of [3H]AVP and varying concentrations of the unlabeled competitor (d[Cha4,Lys8]VP) ranging from 10−12 to 10−5 M.

  • Non-Specific Binding Control: Include a parallel set of tubes containing 1 µM unlabeled native AVP. Causality: This saturates all specific receptor sites; any remaining radioactivity is non-specific binding to lipids/plastics, which must be subtracted from total binding.

  • Filtration and Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer, add scintillation fluid, and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay (Functional Efficacy)

Purpose: To verify that d[Cha4,Lys8]VP acts as a full agonist at the V1b receptor by measuring downstream Gq-mediated Phospholipase C activity[2].

  • Metabolic Labeling: Incubate transfected CHO cells with myo−[3H]inositol (1 µCi/mL) for 24 hours. Causality: This allows the cells to incorporate the radioactive isotope into membrane phosphoinositides (PIP2).

  • Ligand Stimulation: Wash cells and pre-incubate with 10 mM Lithium Chloride (LiCl) for 15 minutes. Causality: LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 back into inositol. This causes inositol phosphates to accumulate, amplifying the signal for accurate measurement. Add varying concentrations of d[Cha4,Lys8]VP and incubate for 30 minutes.

  • Extraction: Lyse cells with 0.1 M formic acid to halt the reaction and extract intracellular contents.

  • Chromatography: Pass the extract over Dowex AG1-X8 anion-exchange resin columns. Wash with water and low-salt buffers to remove free inositol, then elute the accumulated [3H]IPs using a high-salt buffer (1 M ammonium formate/0.1 M formic acid).

  • Analysis: Quantify radioactivity via liquid scintillation counting and plot dose-response curves to determine the EC50​ and maximum efficacy ( Emax​ ) relative to native AVP.

Conclusion

The rational design of d[Cha4,Lys8]VP represents a masterclass in peptide engineering. By combining the metabolic stability of a deamino N-terminus, the V1b-specific steric fit of a bulky Cyclohexylalanine at position 4, and the V2-ablating substitution of Lysine at position 8, researchers successfully synthesized the first highly selective V1b agonist for rodent models. This ligand remains an indispensable tool for neuroscientists and endocrinologists mapping the complex neurobiology of stress, anxiety, and social behaviors mediated by the vasopressinergic system.

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., Cheng, L. L., Stoev, S., Guillon, G., & Manning, M. (2007). Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8. Journal of Medicinal Chemistry, 50(4), 835–847.[Link]

  • Althammer, F., & Grinevich, V. (2021). Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. International Journal of Molecular Sciences, 22(21), 12074.[Link]

Sources

Foundational

Probing the Vasopressin 1b Receptor in Neuropsychiatric Disorder Models: A Technical Guide

Introduction: The Vasopressin System and its Role in Stress-Related Disorders The neurohypophyseal peptide arginine vasopressin (AVP) is a key neuromodulator implicated in a wide array of physiological and behavioral pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Vasopressin System and its Role in Stress-Related Disorders

The neurohypophyseal peptide arginine vasopressin (AVP) is a key neuromodulator implicated in a wide array of physiological and behavioral processes. Beyond its classical roles in regulating water balance and blood pressure, AVP is a critical component of the central nervous system's response to stress. Its actions are mediated by three G-protein coupled receptor subtypes: V1a, V1b, and V2.[1] While all are important, the vasopressin 1b receptor (V1bR) has emerged as a focal point for research into the pathophysiology of neuropsychiatric conditions such as anxiety and depression.[2]

The V1bR is densely expressed in the anterior pituitary's corticotroph cells and within key limbic brain regions, positioning it as a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis—the body's core stress response system.[1][3] Under stressful conditions, AVP acts synergistically with corticotropin-releasing hormone (CRH) to stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn triggers cortisol (or corticosterone in rodents) release from the adrenal glands.[1] Chronic hyperactivity of the HPA axis is one of the most consistent biological findings in patients with major depressive disorder, making the V1bR a compelling therapeutic target.[2]

This technical guide provides an in-depth exploration of the tools and methodologies used to probe the V1bR system in preclinical models of neuropsychiatric disorders. We will delve into the molecular signaling of the V1bR, differentiate between agonist and antagonist probes, and provide detailed, field-proven protocols for in vitro characterization, in vivo target engagement, and behavioral phenotyping.

Part 1: The V1b Receptor Signaling Pathway

Understanding the molecular cascade initiated by V1bR activation is fundamental to designing and interpreting experiments. The V1bR is a canonical Gq/11-coupled receptor. Upon AVP binding, the receptor undergoes a conformational change, activating the associated G-protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ is a primary driver of ACTH secretion from pituitary corticotrophs.[4] This signaling cascade provides a quantifiable readout for receptor activation in vitro.

V1b_Signaling_Pathway cluster_membrane Cell Membrane V1bR V1b Receptor Gq11 Gq/11 Protein V1bR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to AVP Arginine Vasopressin (AVP) AVP->V1bR Binds PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates ACTH_secretion ACTH Secretion Ca_release->ACTH_secretion Triggers Binding_Assay_Workflow start Prepare Cell Membranes (Expressing V1b Receptor) incubate Incubate Membranes with: 1. [3H]-AVP (Radioligand) 2. Increasing concentrations of Test Compound (e.g., SSR149415) start->incubate separate Separate Bound from Free Radioligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 and Ki values quantify->analyze end Determine Binding Affinity and Selectivity analyze->end Behavioral_Workflow cluster_prep Preparation cluster_test Behavioral Testing acclimate Acclimate Animals to Testing Room admin Administer V1b Antagonist or Vehicle acclimate->admin epm Elevated Plus Maze (EPM) (Anxiety-like Behavior) admin->epm Test 1 fst Forced Swim Test (FST) (Depression-like Behavior) admin->fst Test 2 record Record Session with Video Tracking Software epm->record fst->record analyze Analyze Behavioral Parameters: - Time in Open Arms (EPM) - Immobility Time (FST) record->analyze interpret Interpret Results: Anxiolytic or Antidepressant-like Effect? analyze->interpret

Figure 3: General Workflow for Behavioral Testing.

Protocol 1: The Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the animal's willingness to explore the open arms.

[5]1. Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two opposing "open" arms and two opposing "closed" arms with high walls. The maze is typically monitored by an overhead camera connected to a video-tracking system. 2[6]. Procedure:

  • Acclimate the animal to the testing room for at least 30-60 minutes.
  • Administer the V1b antagonist or vehicle and wait for the appropriate pre-treatment time.
  • Place the mouse or rat in the center of the maze, facing an open arm. [5] * Allow the animal to explore the maze freely for a 5-minute session. [6] * The tracking software automatically records key parameters.
  • Key Parameters:
  • Primary: Time spent in the open arms, percentage of open arm time (time in open / total time in arms), and number of entries into the open arms. [7][8] * Secondary: Total distance traveled (to control for locomotor effects). An increase in open arm exploration without a significant change in total activity is indicative of an anxiolytic effect. 4[9]. Causality Check: Ensure the maze is cleaned thoroughly between animals (e.g., with 70% ethanol) to eliminate olfactory cues. T[6]he experimenter should be blinded to the treatment conditions to prevent bias.

[8]Protocol 2: The Forced Swim Test (FST) for Depression-Like Behavior

The FST is based on the principle of behavioral despair. When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds increase the latency to become immobile and decrease the total duration of immobility.

[10]1. Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth where the animal cannot touch the bottom with its tail or feet. 2[11][12]. Procedure (for mice):

  • Administer the V1b antagonist or vehicle.
  • Gently place the mouse into the water-filled cylinder.
  • The test session typically lasts for 6 minutes. Behavior is often scored during the final 4 minutes of the test. [12] * Record the session for later manual or automated scoring.
  • Key Parameters:
  • Immobility Time: The duration for which the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water. A significant decrease in immobility time suggests an antidepressant-like effect. [10] * Struggling/Swimming Time: Time spent actively trying to escape.
  • Causality Check: After the test, remove the animal, dry it thoroughly, and place it in a warm environment to prevent hypothermia. I[11]t is crucial to distinguish between a true antidepressant effect and a general increase in motor activity, which could also reduce immobility.
Workflow 4: Advanced Probing - In Vivo Microdialysis

To understand the neurochemical mechanisms underlying the behavioral effects of a V1b antagonist, in vivo microdialysis can be used to measure neurotransmitter levels in specific brain regions of freely moving animals.

[13][14]Step-by-Step Protocol: In Vivo Microdialysis

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., prefrontal cortex, hippocampus, or amygdala). Allow the animal to recover for several days. 2[15]. Experiment Day: Insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). 3[13]. Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Compound Administration: Administer the V1b antagonist.

  • Post-Treatment Collection: Continue collecting dialysate fractions at regular intervals (e.g., every 10-20 minutes) for several hours.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection. 7[16][17]. Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline average. This allows for the determination of how the V1b antagonist modulates neurotransmitter release in specific circuits relevant to anxiety and depression.

Part 4: Data Interpretation and Conclusion

A compound is considered a promising probe for neuropsychiatric models if it demonstrates a clear, dose-dependent profile across these workflows:

  • High in vitro affinity and selectivity for the V1b receptor.

  • In vivo target engagement , evidenced by the attenuation of the HPA axis response to stress.

  • Efficacy in behavioral models , such as increasing open-arm exploration in the EPM (anxiolytic-like) and reducing immobility in the FST (antidepressant-like), without confounding effects on general locomotion.

  • Modulation of relevant neurochemical pathways as measured by microdialysis.

By systematically applying these validated protocols, researchers can robustly characterize V1b receptor antagonists and build a strong, evidence-based case for their potential as therapeutic agents for stress-related disorders. The use of specific probes like SSR149415, guided by the principles and methods outlined in this guide, is essential for advancing our understanding of the V1b system and developing novel treatments for anxiety and depression.

References

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Functional Characterization of d[Cha4,Lys8]VP

An in-depth application note and protocol guide for the in vitro functional characterization of d[Cha4,Lys8]VP , a highly selective agonist for the rat vasopressin V1b receptor. Introduction and Pharmacological Context T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for the in vitro functional characterization of d[Cha4,Lys8]VP , a highly selective agonist for the rat vasopressin V1b receptor.

Introduction and Pharmacological Context

The neurohypophyseal peptide arginine vasopressin (AVP) mediates diverse physiological and behavioral effects through four G-protein-coupled receptors (GPCRs): V1a, V1b, V2, and the oxytocin (OT) receptor. The V1b receptor (V1bR), primarily localized in the anterior pituitary and specific brain regions like the CA2 of the hippocampus, is a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis and is heavily implicated in stress, depression, and social behaviors [1].

Historically, studying the V1bR in rodent models was hindered by a lack of species-specific pharmacological tools. Early synthetic agonists, such as d[Cha4]AVP, exhibited high selectivity for the human V1bR but inadvertently acted as potent V2 receptor agonists in rats, causing severe antidiuretic effects [1, 2]. To overcome this species-selectivity barrier, researchers modified deamino-[Cys1]arginine vasopressin at positions 4 and 8. The substitution of cyclohexylalanine (Cha) at position 4 and Lysine (Lys) at position 8 yielded d[Cha4,Lys8]VP , the first highly selective agonist for the rat V1b receptor [1, 3].

This application note details the rigorous in vitro workflows required to functionally characterize d[Cha4,Lys8]VP, ensuring robust validation of its binding affinity, subtype selectivity, and downstream signal transduction.

Mechanistic Overview: V1b Receptor Signaling

To design an effective functional assay, one must understand the causality of the receptor's signaling cascade. The V1b receptor is canonically coupled to the Gq/11 heterotrimeric G-protein. Upon binding of an agonist like d[Cha4,Lys8]VP, the activated Gq alpha subunit stimulates Phospholipase C-beta (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:

  • Inositol 1,4,5-trisphosphate (IP3): Triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

  • Diacylglycerol (DAG): Activates Protein Kinase C (PKC).

Because IP3 is rapidly degraded, functional assays often utilize Lithium Chloride (LiCl) to inhibit inositol monophosphatase, allowing for the stable accumulation and measurement of Inositol monophosphate (IP1) as a proxy for Gq activation.

V1b_Signaling Agonist d[Cha4,Lys8]VP (Agonist) Receptor Rat V1b Receptor (GPCR) Agonist->Receptor Binds GProtein Gq/11 Protein Activation Receptor->GProtein Couples PLC Phospholipase C-β (PLC-β) GProtein->PLC Stimulates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Calcium Intracellular Ca2+ Release IP3->Calcium ER Release PKC PKC Activation DAG->PKC

Figure 1: Canonical Gq/11 signaling pathway of the rat V1b receptor upon activation by d[Cha4,Lys8]VP.

Experimental Workflows & Protocols

Cell Line Preparation & Rationale

Model System: Chinese Hamster Ovary (CHO) cells. Causality: CHO cells are selected because they lack endogenous vasopressin and oxytocin receptors. This provides a "null" background, ensuring that any observed binding or signaling is exclusively mediated by the exogenously introduced receptor. Preparation: Generate four distinct stable CHO cell lines expressing the rat V1a, V1b, V2, and OT receptors, respectively. Maintain cells in F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., G418) at 37°C, 5% CO₂.

Workflow Culture CHO Cell Culture (rV1a, rV1b, rV2, rOT) Binding Radioligand Binding (Affinity & Selectivity) Culture->Binding IPAssay IP1 Accumulation (Gq Activation) Culture->IPAssay CaAssay Calcium Mobilization (Real-time Kinetics) Culture->CaAssay Analysis Data Synthesis (EC50, Ki Calculation) Binding->Analysis IPAssay->Analysis CaAssay->Analysis

Figure 2: Multiplexed in vitro characterization workflow for d[Cha4,Lys8]VP.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the binding affinity (Ki) of d[Cha4,Lys8]VP across all four rat receptor subtypes to validate its selectivity.

  • Membrane Preparation: Harvest stably transfected CHO cells at 80% confluency. Homogenize in ice-cold lysis buffer (15 mM Tris-HCl, 2 mM MgCl₂, 0.3 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Tracer Selection: Use [³H]AVP as the radiolabeled tracer. Rationale: [³H]AVP has a high, well-documented baseline affinity for all vasopressin receptor subtypes, making it an ideal universal competitor [1].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]AVP, and varying concentrations of unlabeled d[Cha4,Lys8]VP (from 10−12 to 10−5 M). Incubate at 30°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold wash buffer.

  • Detection: Add scintillation fluid to the filters and measure membrane-bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (one-site competition model). Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional IP1 Accumulation Assay

Objective: Quantify the functional agonism of d[Cha4,Lys8]VP at the V1b receptor by measuring Gq/11-mediated inositol phosphate generation.

  • Cell Seeding: Seed CHO-rV1b cells in 96-well plates at 50,000 cells/well. Incubate overnight.

  • Inositol Labeling (Optional but traditional): If using a radiometric assay, label cells with 1 µCi/mL myo-[³H]inositol for 24 hours. Modern Alternative: Use a Homogeneous Time-Resolved Fluorescence (HTRF) IP1 assay kit, which avoids radioactivity and directly measures IP1.

  • Stimulation: Wash cells with Hank's Balanced Salt Solution (HBSS). Pre-incubate for 15 minutes in stimulation buffer containing 10 mM LiCl. Rationale: LiCl prevents the degradation of IP1 into free inositol, amplifying the signal window.

  • Agonist Addition: Add serial dilutions of d[Cha4,Lys8]VP ( 10−12 to 10−5 M). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lysis the cells. If using HTRF, add the anti-IP1-Cryptate and IP1-d2 conjugates. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the HTRF ratio and plot against agonist concentration to determine the EC₅₀.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: Capture the real-time kinetic profile of V1b receptor activation.

  • Dye Loading: Seed CHO-rV1b cells in black-walled, clear-bottom 96-well plates. Wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) in HBSS containing 20 mM HEPES and 2.5 mM probenecid for 45 minutes at 37°C. Rationale: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space.

  • Baseline Measurement: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Agonist Injection: Automatically inject varying concentrations of d[Cha4,Lys8]VP.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. The peak fluorescence minus the baseline represents the maximum calcium mobilization.

Quantitative Data Summary

The rigorous application of the protocols above yields a distinct pharmacological profile. The table below summarizes the expected binding affinities and functional potencies of d[Cha4,Lys8]VP, demonstrating its profound selectivity for the rat V1b receptor over other subtypes [1].

Receptor Subtype (Rat)Binding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Selectivity Ratio (vs V1b)
V1b (Pituitary/Brain) 1.2 ± 0.3 0.5 ± 0.1 1x (Reference)
V1a (Vascular)> 1000> 1000> 800x
V2 (Renal)> 1000> 1000> 800x
OT (Uterine/Brain)> 1000> 1000> 800x

Table 1: Pharmacological profile of d[Cha4,Lys8]VP on rat vasopressin and oxytocin receptors. Data indicates high nanomolar affinity and potency exclusively at the V1b receptor.

Conclusion

The rational design of d[Cha4,Lys8]VP successfully bridged a critical gap in neuropharmacology by providing a rodent-specific V1b receptor agonist. By employing the in vitro workflows outlined in this application note—ranging from radioligand binding to dynamic intracellular calcium tracking—researchers can confidently validate the selectivity and efficacy of this compound. This ensures that downstream in vivo behavioral and physiological studies in rats accurately reflect V1b-mediated mechanisms without the confounding variables of V2-mediated antidiuresis or V1a-mediated vasoconstriction.

References

  • Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8. Journal of Medicinal Chemistry (2007).[Link]

  • Pharmacological and Physiological Characterization of d[Leu4, Lys8]Vasopressin, the First V1b-Selective Agonist for Rat Vasopressin/Oxytocin Receptors. Endocrinology (2026).[Link]

  • Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. MDPI (2021).[Link]

Application

Application Notes and Protocols: Administration of d[Leu4,Lys8]VP for Rodent Behavioral Assays

Prepared by: Gemini, Senior Application Scientist Introduction: Targeting the Vasopressin V1b Receptor in Behavioral Neuroscience The nonapeptide arginine vasopressin (AVP) is a key modulator of social behaviors, stress...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Targeting the Vasopressin V1b Receptor in Behavioral Neuroscience

The nonapeptide arginine vasopressin (AVP) is a key modulator of social behaviors, stress responses, and memory formation. Its actions are mediated by at least three G protein-coupled receptor subtypes: V1a, V1b, and V2. While the V1a receptor has been extensively studied for its role in social and aggressive behaviors, the V1b receptor (V1bR) has emerged as a critical, yet distinct, regulator of the hypothalamic-pituitary-adrenal (HPA) axis and emotionality.[1][2] The V1bR is densely expressed in the anterior pituitary, where it mediates AVP's effect on adrenocorticotropic hormone (ACTH) release, and is also found in key brain regions associated with emotion and cognition, such as the hippocampus and amygdala.[3]

These application notes provide a comprehensive guide for researchers utilizing the selective V1b receptor agonist, d[Leu4,Lys8]VP , in rodent behavioral assays. It is critical to note that while the related compound d[Cha4]AVP is a selective V1bR agonist for human receptors, d[Leu4,Lys8]VP has been specifically characterized and validated as a potent and selective agonist for rodent (rat and mouse) V1b receptors, making it the superior tool for preclinical behavioral studies.[4] This guide explains the causality behind experimental choices, provides detailed step-by-step administration protocols, and offers proven insights for designing robust and reproducible experiments.

Mechanism of Action: The V1b Receptor Signaling Cascade

The V1b receptor is a member of the Gq/11 family of G protein-coupled receptors. Upon binding of an agonist like endogenous AVP or the selective analog d[Leu4,Lys8]VP, the receptor undergoes a conformational change that activates the associated Gαq subunit. This initiates a well-defined intracellular signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).

  • Downstream Cellular Responses: PKC and elevated Ca2+ levels lead to the phosphorylation of numerous target proteins, including mitogen-activated protein kinases (MAPK), ultimately resulting in specific cellular responses such as hormone secretion (e.g., ACTH from pituitary corticotrophs) or modulation of neuronal excitability.[4]

Activation of this pathway in brain regions like the hippocampus is thought to underlie the V1bR's role in modulating social aggression and memory.[5]

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm V1bR V1b Receptor Gq Gq/11 V1bR->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC PKC DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Responses (e.g., ACTH release, Synaptic Plasticity) PKC->Response Phosphorylates Targets Agonist d[Leu4,Lys8]VP (Agonist) Agonist->V1bR Binds

Caption: V1b Receptor Agonist Signaling Pathway.

Pre-Experimental Considerations

Rigorous and reproducible behavioral research requires careful planning before any injections are performed.

  • Reagent Preparation and Solubility: d[Leu4,Lys8]VP is a peptide and requires careful handling.

    • Vehicle Selection: The choice of vehicle is critical. For intraperitoneal (IP) or other systemic injections, sterile isotonic saline is the preferred vehicle. However, if solubility is an issue, a vehicle containing 5% DMSO and 5% Cremophor in saline has been successfully used for related V1bR ligands and is a recommended starting point.[3] For intracerebroventricular (ICV) injections, sterile, preservative-free artificial cerebrospinal fluid (aCSF) is mandatory to avoid neurotoxic effects and maintain physiological osmolarity.

    • Stock Solutions: Prepare a high-concentration stock solution in the chosen vehicle (or a minimal amount of a solvent like DMSO before final dilution in saline/aCSF). Aliquot and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

    • Working Solutions: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration with the appropriate cold, sterile vehicle.

  • Animal Model:

    • Species and Strain: C57BL/6J mice and Sprague-Dawley or Wistar rats are commonly used. Be aware that behavioral and pharmacological responses can vary significantly between strains.

    • Sex: The vasopressin system is sexually dimorphic.[1] It is crucial to test both males and females or to provide a strong scientific justification for using only one sex.

    • Acclimation and Handling: Animals must be acclimated to the facility for at least one week and handled by the experimenter for several days prior to the experiment to reduce stress-induced confounds.[6]

  • Ethical Considerations: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Anesthesia should be used for any surgical procedures (e.g., cannula implantation for ICV), and proper sterile technique is required for all injections to prevent infection.[7]

Administration Protocols

The choice of administration route depends on whether the intended targets are central, peripheral, or both.

Protocol 1: Intraperitoneal (IP) Injection (Systemic Administration)

IP injection is a common method for systemic administration that is less stressful than intravenous injection. It allows the compound to affect both peripheral V1b receptors and central receptors, provided it can cross the blood-brain barrier.

Materials:

  • Sterile 1 mL syringes

  • Sterile needles, 25-27 gauge for mice, 23-25 gauge for rats[7][8]

  • Prepared d[Leu4,Lys8]VP solution and vehicle control

  • 70% ethanol and gauze

Step-by-Step Procedure:

  • Calculate Dosage: Weigh the animal and calculate the precise volume to be injected. A typical injection volume for mice is 10 mL/kg.[7][8] For a 25g mouse, this is 0.25 mL.

  • Animal Restraint: Restrain the mouse or rat securely. For a one-person technique, grasp the loose skin over the shoulders and turn the animal so its abdomen is facing up. The head should be tilted slightly downward.

  • Identify Injection Site: The target site is the lower right quadrant of the abdomen.[9] This avoids the cecum (on the left) and the urinary bladder.

  • Disinfect: Wipe the injection site with 70% ethanol.

  • Injection: With the needle bevel facing up, insert it at a 30-45° angle into the peritoneal cavity.[9]

  • Aspirate (Optional but Recommended): Gently pull back the plunger to ensure no fluid (urine, blood) or intestinal contents enter the syringe. If aspiration occurs, discard the syringe and prepare a new one.

  • Administer: Inject the solution smoothly and withdraw the needle.

  • Monitor: Return the animal to its home cage and monitor for any signs of distress or complications, such as bleeding at the injection site.[7]

Protocol 2: Intracerebroventricular (ICV) Injection (Central Administration)

ICV injection delivers the compound directly into the brain's ventricular system, bypassing the blood-brain barrier. This is the preferred method to ensure direct engagement with central V1b receptors. This protocol assumes a guide cannula has been stereotaxically implanted prior to the experiment.

Materials:

  • Stereotaxic surgery setup (for cannula implantation)

  • Guide cannula and dummy cannula

  • Internal injection cannula connected via tubing to a Hamilton syringe

  • Infusion pump

  • Prepared d[Leu4,Lys8]VP solution and aCSF vehicle

Step-by-Step Procedure (for injection into a previously implanted cannula):

  • Habituation: Habituate the animal to being handled and having its dummy cannula removed and replaced.

  • Animal Restraint: Gently restrain the animal. Anesthesia is not typically required for injection into a pre-implanted cannula.

  • Prepare for Injection: Carefully remove the dummy cannula from the guide cannula.

  • Insert Injector: Insert the sterile internal injection cannula, ensuring it extends just beyond the tip of the guide cannula into the ventricle.

  • Infusion: Infuse the solution slowly using a microinfusion pump. A typical volume for mice is 0.5-2 µL, delivered over 1-2 minutes to prevent a sudden increase in intracranial pressure.[4]

  • Post-Infusion Pause: Leave the injection cannula in place for an additional 60-90 seconds to allow the solution to diffuse and minimize backflow up the injection track.[4]

  • Replace Dummy Cannula: Gently withdraw the injector and replace it with the clean, sterile dummy cannula.

  • Monitor: Return the animal to its home cage and monitor its recovery and behavior.

Applications in Behavioral Assays

Activating the V1b receptor with d[Leu4,Lys8]VP can be used to probe its role in various behavioral domains. A crucial component of experimental design is the timing between drug administration and the behavioral test, which should be kept consistent across all animals.

Behavioral AssayRationale for V1bR AgonismRecommended Administration
Resident-Intruder Test V1bR knockout mice show markedly reduced aggression.[5] Agonism may increase or restore aggressive behaviors.IP: 0.1 - 1 µg/kg, 30 min prior to test.ICV: 1 - 10 ng, 15-20 min prior to test.
Three-Chamber Social Test The V1b system is implicated in social recognition.[2] Agonism may enhance social preference or social memory.IP: 0.1 - 1 µg/kg, 30 min prior to test.ICV: 1 - 10 ng, 15-20 min prior to test.
Elevated Plus Maze (EPM) V1bR antagonists show anxiolytic-like properties.[9] Agonism may produce an anxiogenic-like phenotype (reduced open arm time).IP: 0.1 - 1 µg/kg, 30 min prior to test.ICV: 1 - 10 ng, 15-20 min prior to test.

Note: The dosages provided are suggested starting points based on the in vivo potency of related vasopressin compounds.[3] It is imperative that researchers conduct pilot studies to determine the optimal dose-response curve for their specific animal strain and behavioral paradigm.

Experimental_Workflow cluster_prep cluster_dosing cluster_test A Phase 1: Preparation Habituation Animal Acclimation & Handling B Phase 2: Dosing Admin Administer Compound (IP or ICV) C Phase 3: Testing & Analysis Assay Behavioral Assay (e.g., Social Interaction, EPM) Cannulation Stereotaxic Surgery (ICV Cannula Implantation) Habituation->Cannulation For ICV studies DrugPrep Prepare d[Leu4,Lys8]VP & Vehicle Solutions Habituation->DrugPrep Recovery Surgical Recovery (min. 1 week) Cannulation->Recovery Recovery->DrugPrep DrugPrep->Admin Wait Post-Injection Waiting Period (e.g., 15-30 min) Admin->Wait Wait->Assay Analysis Data Collection & Statistical Analysis Assay->Analysis

Caption: General Experimental Workflow for a Rodent Behavioral Study.

Data Interpretation & Troubleshooting

  • The Importance of Controls: A robust experiment must include a vehicle control group to ensure that the observed behavioral effects are due to the peptide itself and not the injection procedure or the vehicle. A positive control (a compound known to affect the behavior) can also be useful for validating the assay.

  • Behavioral Specificity: Vasopressin can affect locomotion and motor activity. It is essential to include an assay like the Open Field Test to confirm that the observed effects in your primary behavioral test (e.g., EPM) are not simply a result of hyperactivity or sedation.

  • Lack of Effect: If d[Leu4,Lys8]VP does not produce an effect, consider the following:

    • Dosage: The dose may be too low or too high (leading to a U-shaped dose-response curve). Conduct a full dose-response study.

    • Timing: The time between injection and testing may be suboptimal. Test different waiting periods.

    • Compound Integrity: Ensure the peptide was stored correctly and has not degraded.

    • Injection Accuracy: For ICV studies, verify cannula placement post-mortem using dye injection (e.g., Trypan Blue).

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]

  • Lolait, S. J., O'Carroll, A. M., Mahan, L. C., Felder, C. C., & Brownstein, M. J. (1995). The neurohypophyseal peptide [Arg8]-vasopressin is a major physiological regulator of the vasopressin V1b receptor. Proceedings of the National Academy of Sciences, 92(15), 6783–6787. (Note: URL not directly available, but this is a seminal paper.)
  • Pagani, J. H., et al. (2015). Role of the Vasopressin 1b Receptor in Rodent Aggressive Behavior and Synaptic Plasticity in Hippocampal Area CA2. Molecular Psychiatry, 20(9), 1113-1122. Available at: [Link]

  • Griebel, G., et al. (2002). Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders. Proceedings of the National Academy of Sciences, 99(9), 6370-6375. Available at: [Link]

  • Creative Biolabs. Vasopressin Receptor Family. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, November 15). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. Retrieved from [Link]

  • Wersinger, S. R., et al. (2002). Vasopressin V1b receptor knockout reduces aggressive behavior in male mice. Molecular Psychiatry, 7(9), 975-984. (Note: Direct URL not available from search, but this is the key reference.)
  • Caldwell, H. K., & Young, W. S. (2009). The vasopressin 1b receptor and the neural regulation of social behavior. Hormones and Behavior, 56(1), 89-94. Available at: [Link]

  • Fergani, C., & Trillat, A. C. (2018). Intracerebroventricular (ICV) Injections. Bio-protocol, 8(22), e3080. Available at: [Link]

  • Pena, A., et al. (2007). Pharmacological and Physiological Characterization of d[Leu4, Lys8]Vasopressin, the First V1b-Selective Agonist for Rat Vasopressin/Oxytocin Receptors. Endocrinology, 148(9), 4136-4146. Available at: [Link]

  • Tan, L., et al. (2000). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. Journal of Clinical Investigation, 106(7), 869-877. Available at: [Link]

  • Charles River Laboratories. The Development and Utility of Rodent Paradigms to Assess the Activity of the Vasopressin V1a Receptor Antagonists. Retrieved from [Link]

  • Pena, A., et al. (2007). Pharmacological and physiological characterization of d[Leu4, Lys8]vasopressin, the first V1b-selective agonist for rat vasopressin/oxytocin receptors. PubMed. Retrieved from [Link]

  • Jakeya, N., et al. (2022). Rigor and Reproducibility in Rodent Behavioral Research. Frontiers in Behavioral Neuroscience, 16, 895426. Available at: [Link]

Sources

Method

Application Note: Preparation and Administration of d[Cha4,Lys8]VP Solutions for In Vivo Studies

Introduction & Pharmacological Context The neurohypophyseal peptide arginine vasopressin (AVP) mediates diverse physiological and behavioral effects through its G-protein coupled receptors: V1a, V1b, and V2. While select...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The neurohypophyseal peptide arginine vasopressin (AVP) mediates diverse physiological and behavioral effects through its G-protein coupled receptors: V1a, V1b, and V2. While selective agonists for the human V1b receptor (e.g., d[Cha4]AVP) have been developed, these compounds exhibit potent antidiuretic (V2) activity in rodent models, rendering them unsuitable for rat-specific V1b research.

To address this limitation, Manning and colleagues synthesized d[Cha4,Lys8]VP (deamino-[Cys1, β-cyclohexylalanine4, Lys8]-vasopressin), the first highly selective agonist specifically designed for the rat V1b receptor. By modifying the position 8 residue to Lysine, researchers achieved a compound that selectively targets rat V1b receptors—which are highly expressed in the pituitary and hippocampal CA2 region—without triggering off-target vasopressor or antidiuretic responses. This application note provides a validated, step-by-step protocol for reconstituting and administering d[Cha4,Lys8]VP for in vivo rat models.

Physicochemical Properties & Quantitative Data

Understanding the peptide's physicochemical properties is critical for maintaining its structural integrity and pharmacological potency during preparation.

PropertySpecificationRationale / Impact
Peptide Sequence deamino-[Cys1, Cha4, Lys8]-VP"Cha" (β-cyclohexylalanine) drives V1b selectivity; Lys8 eliminates rat V2 activity.
Target Rat Vasopressin V1b ReceptorSelective agonist; negligible affinity for rat V1a, V2, or OT receptors.
Solubility Soluble in water / weak acidBasic Lys8 residue ensures high solubility in slightly acidic aqueous vehicles (pH 4.0 - 5.0).
Storage (Lyophilized) -20°C to -80°CDesiccated, ultra-low temperature storage prevents hydrolysis of peptide bonds.
Storage (Reconstituted) -80°C (Single-use aliquots)Prevents structural degradation and shearing from repeated freeze-thaw cycles.

Causality & Best Practices in Peptide Handling

Before initiating the protocol, researchers must adhere to the following causal principles to ensure experimental trustworthiness and reproducibility:

  • Vehicle Selection (0.1% Acetic Acid): Vasopressin analogs containing basic residues (like Lysine at position 8) are best solubilized in slightly acidic environments. A 0.1% acetic acid solution completely protonates the primary amine, maximizing solubility and preventing the amphipathic peptide from adhering to the hydrophobic walls of plastic microcentrifuge tubes.

  • Siliconized Consumables: Peptides at low concentrations are highly susceptible to non-specific adsorption to standard polypropylene. Using siliconized or low-protein-binding tubes and pipette tips ensures that the calculated dose is the actual administered dose.

  • Avoidance of Freeze-Thaw Cycles: Repeated crystallization of water during freezing physically shears peptide bonds and disrupts secondary structures. Aliquoting the stock solution into single-use vials immediately after reconstitution is mandatory to preserve receptor affinity.

Experimental Protocol: Step-by-Step Preparation

Phase 1: Stock Solution Preparation (1 mM)

This phase establishes a self-validating system to ensure complete dissolution before long-term storage.

  • Equilibration: Remove the lyophilized d[Cha4,Lys8]VP vial from -80°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid hydrolytic degradation of the peptide.

  • Centrifugation: Briefly centrifuge the vial at 10,000 x g for 1 minute to ensure all lyophilized powder is collected at the bottom of the tube.

  • Reconstitution: Add the appropriate volume of sterile 0.1% Acetic Acid (in Milli-Q water) to achieve a 1 mM stock solution. Calculate the exact volume based on the specific peptide net weight provided in your batch certificate.

  • Dissolution: Gently pipette the solution up and down. Do not vortex vigorously, as foaming can denature the peptide. Allow the solution to sit at room temperature for 5-10 minutes.

  • Verification (Self-Validation Step): Visually inspect the solution against a direct light source. It must be completely clear. If micro-precipitates or cloudiness are visible, sonicate the vial in a water bath for 30 seconds at room temperature until fully dissolved.

  • Aliquoting: Dispense the 1 mM stock into low-protein-binding microcentrifuge tubes in single-experiment volumes (e.g., 10-20 µL). Snap-freeze the tubes in liquid nitrogen and store immediately at -80°C.

Phase 2: Working Solution Preparation (In Vivo Administration)
  • Thawing: Thaw a single aliquot of the stock solution on ice immediately prior to the experiment.

  • Dilution for Systemic Injection (i.v. or i.p.): Dilute the stock solution to the desired working concentration (typically 10-100 µg/kg dosing) using sterile 0.9% physiological saline.

  • Dilution for Central Injection (ICV): For intracerebroventricular administration, dilute the stock using sterile Artificial Cerebrospinal Fluid (aCSF).

    • Critical Step: Ensure the final pH of the aCSF-peptide mixture is between 7.2 and 7.4 to prevent localized neurotoxicity or pH-induced behavioral artifacts.

  • Administration: Administer the working solution within 2 hours of dilution. Discard any unused diluted peptide to maintain strict dosage integrity.

In Vivo Experimental Workflow

Workflow A Lyophilized d[Cha4,Lys8]VP B Stock Solution (1 mM in 0.1% AcOH) A->B Reconstitute C Aliquoting & Storage (-80°C) B->C Snap-Freeze D Working Solution (aCSF / Saline) C->D Thaw & Dilute E In Vivo Administration D->E Inject

Figure 1: Step-by-step workflow for the preparation and administration of d[Cha4,Lys8]VP.

Mechanism of Action & Signaling Pathway

Once administered, d[Cha4,Lys8]VP selectively binds to the rat V1b receptor. The V1b receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 pathway. Activation leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade triggers intracellular calcium release, ultimately mediating physiological responses such as ACTH secretion from the anterior pituitary and the modulation of social and aggressive behaviors in the hippocampus[1].

Signaling Ligand d[Cha4,Lys8]VP Receptor Rat V1b Receptor (Pituitary / Hippocampus) Ligand->Receptor Selective Binding GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulation SecondMessengers IP3 + DAG Generation Effector->SecondMessengers PIP2 Cleavage Calcium Intracellular Ca2+ Release SecondMessengers->Calcium IP3R Activation Outcome ACTH Secretion & Behavioral Modulation Calcium->Outcome Cellular Response

Figure 2: Intracellular signaling pathway activated by d[Cha4,Lys8]VP via the V1b receptor.

References

  • Pena A, Murat B, Trueba M, Ventura MA, Wo NC, Szeto HH, Cheng LL, Stoev S, Guillon G, Manning M. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry. 2007 Feb 22;50(4):835-47. URL:[Link]

  • Cheng LL, Stoev S, Manning M, Derick S, Pena A, Mimoun MB, Guillon G. "Design of potent and selective agonists for the human vasopressin V1b receptor based on modifications of [deamino-Cys1]arginine vasopressin at position 4." Journal of Medicinal Chemistry. 2004 Apr 22;47(9):2375-88. URL:[Link]

Sources

Application

Application Note: Site-Specific Fluorescent Conjugation of d[Cha4,Lys8]VP for V1b Receptor Interrogation

Target Audience: Researchers, biochemists, and drug development professionals specializing in GPCR pharmacology and neuroendocrinology. Introduction and Mechanistic Rationale The vasopressin V1b receptor (V1bR) plays a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in GPCR pharmacology and neuroendocrinology.

Introduction and Mechanistic Rationale

The vasopressin V1b receptor (V1bR) plays a critical role in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a prime target for neuropsychiatric drug development, particularly in stress and anxiety disorders [1]. To effectively study V1bR localization, internalization, and binding kinetics, researchers require high-affinity, fluorescently labeled probes.

d[Cha4,Lys8]VP (deamino-[Cys1, Cha4, Lys8]vasopressin) is widely recognized as one of the first highly selective agonists for the rat V1b receptor [2]. Structurally, this peptide provides a unique and highly advantageous scaffold for fluorescent conjugation due to a specific chemical causality:

  • The N-Terminal Deamination Advantage: The position 1 residue is 3-mercaptopropionic acid (deamino-Cys), meaning the peptide lacks an N-terminal α -primary amine.

  • Absolute Site-Specificity: Because the N-terminus is deaminated, the ϵ -amino group on the side chain of the Lysine at position 8 (Lys8) is the only reactive primary amine in the entire molecule.

  • Stoichiometric Control: This structural feature guarantees a 1:1 labeling stoichiometry when reacted with N-hydroxysuccinimide (NHS) ester fluorophores, completely bypassing the need for complex orthogonal protection/deprotection synthetic schemes.

This application note details a self-validating, step-by-step protocol for the mono-fluorescent labeling of d[Cha4,Lys8]VP at the Lys8 residue using NHS-ester chemistry.

Experimental Workflow and Receptor Pathway

To contextualize the utility of the synthesized probe, the diagrams below illustrate both the conjugation workflow and the downstream Gq/11-mediated signaling pathway activated by the fluorescent d[Cha4,Lys8]VP probe.

Workflow N1 d[Cha4,Lys8]VP (Deaminated N-term) N3 Conjugation Reaction (pH 8.3, 2h, RT) N1->N3 1 eq N2 NHS-Fluorophore (e.g., Alexa 488) N2->N3 1.5 eq N4 RP-HPLC Purification (C18 Column) N3->N4 Quench (Tris) N5 Lyophilization & LC-MS Verification N4->N5 Pure Conjugate

Figure 1: Workflow for the site-specific NHS-ester conjugation of d[Cha4,Lys8]VP.

Pathway Probe Fluorescent d[Cha4,Lys8]VP V1bR V1b Receptor (GPCR) Probe->V1bR Binds Gq Gq/11 Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Activates Ca->PKC Co-activates

Figure 2: V1b receptor signaling cascade triggered by the fluorescent d[Cha4,Lys8]VP probe.

Materials and Reagents

ComponentSpecification / Purpose
Peptide d[Cha4,Lys8]VP (Lyophilized powder, >95% purity)
Fluorophore Amine-reactive NHS-ester (e.g., Alexa Fluor™ 488 NHS Ester or Cy5-NHS)
Reaction Buffer 0.1 M Sodium Bicarbonate ( NaHCO3​ ) or HEPES, pH 8.3. Must be strictly amine-free.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade
Quenching Agent 1 M Tris-HCl, pH 8.0
HPLC Mobile Phases Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile

Step-by-Step Conjugation Protocol

Phase 1: Preparation and Reaction

Expert Insight: The ϵ -amino group of Lysine has a pKa of approximately 10.5. At physiological pH (7.4), it is highly protonated and poorly nucleophilic. Raising the pH to 8.3 provides a sufficient fraction of deprotonated (reactive) amines while minimizing the competitive aqueous hydrolysis of the NHS ester.

  • Peptide Solubilization: Dissolve 1.0 mg of d[Cha4,Lys8]VP in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Vortex gently until fully dissolved.

  • Fluorophore Preparation: Reconstitute the NHS-ester fluorophore in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Do not store reconstituted NHS-esters, as ambient moisture causes rapid hydrolysis.

  • Conjugation: Add the fluorophore solution to the peptide solution at a 1.5 : 1 molar ratio (Fluorophore : Peptide).

  • Incubation: Protect the reaction vial from light (wrap in aluminum foil) and incubate at room temperature for 2 hours with continuous, gentle orbital shaking.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture. Incubate for 15 minutes. The primary amines in Tris will scavenge any unreacted NHS-ester, preventing unwanted side reactions during purification.

Phase 2: Purification via RP-HPLC

Expert Insight: The attachment of a bulky, often hydrophobic fluorophore significantly alters the retention time of the peptide, allowing for baseline resolution between unreacted peptide, free fluorophore, and the desired conjugate.

  • Column Setup: Utilize a semi-preparative C18 Reverse-Phase HPLC column (e.g., 250 x 10 mm, 5 µm particle size).

  • Injection: Filter the quenched reaction mixture through a 0.22 µm PTFE syringe filter and inject it onto the HPLC system.

  • Gradient Elution: Run the gradient as specified in the Quantitative Data section (Table 2). Monitor absorbance at 214 nm (peptide backbone) and the specific excitation wavelength of the chosen fluorophore (e.g., 495 nm for Alexa 488).

  • Fraction Collection: Collect the major peak that exhibits dual absorbance (214 nm + Fluorophore λmax​ ).

Phase 3: Characterization and Storage
  • Lyophilization: Flash-freeze the collected fractions using liquid nitrogen and lyophilize overnight to remove water, acetonitrile, and TFA.

  • LC-MS Validation: Confirm the identity of the conjugate via ESI-MS. The observed mass should equal: (MassPeptide​+MassFluorophore​)−115.09 (mass of the leaving NHS group).

  • Storage: Store the lyophilized fluorescent conjugate at -20°C, desiccated and protected from light.

Quantitative Data and Reaction Parameters

Table 1: Optimal Conjugation Parameters

ParameterTarget ValueRationale
Peptide Concentration 2 mg/mLEnsures high collision frequency for bimolecular reaction.
Molar Ratio (Dye:Peptide) 1.5 : 1Drives reaction to completion without excessive waste.
Buffer pH 8.3 ± 0.1Balances Lys8 ϵ -amine deprotonation with NHS stability.
Organic Co-solvent < 10% DMSOMaintains peptide solubility without denaturing the structure.
Expected Yield 65% - 80%Losses primarily occur during HPLC purification.

Table 2: Recommended RP-HPLC Gradient (C18 Column)

Time (min)% Solvent A (0.1% TFA / H2​O )% Solvent B (0.1% TFA / ACN)Flow Rate (mL/min)
0.09553.0
5.09553.0
35.040603.0
40.05953.0
45.09553.0

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., Cheng, L. L., Stoev, S., Guillon, G., & Manning, M. (2007). "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry. [Link]

  • Cid-Jofré, V., Moreno, M., Reyes-Parada, M., & Renard, G. M. (2021). "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists." International Journal of Molecular Sciences.[Link]

Sources

Method

measuring phospholipase C stimulation with d[Cha4,Lys8]VP

Application Note & Protocol Topic: High-Throughput Measurement of Phospholipase C Stimulation by the V1b-Selective Agonist d[Cha4,Lys8]VP Audience: Researchers, scientists, and drug development professionals. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput Measurement of Phospholipase C Stimulation by the V1b-Selective Agonist d[Cha4,Lys8]VP

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deconvoluting Gq Signaling with a Selective V1b Agonist

Phospholipase C (PLC) is a critical family of intracellular enzymes that act as a central hub in cellular signal transduction.[1][2] Upon activation by upstream signals, typically Gq-protein coupled receptors (GPCRs), PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This event triggers a cascade of downstream effects, including the IP3-mediated release of intracellular calcium and the DAG-dependent activation of Protein Kinase C (PKC), which collectively regulate a vast array of physiological processes.

The arginine vasopressin (AVP) system provides a classic model for studying Gq-mediated signaling. AVP exerts its effects through three main receptor subtypes: V1a, V1b (also known as V3), and V2.[3] While V1a and V1b receptors couple to the Gq/11 family of G-proteins to activate PLC, the V2 receptor primarily couples to Gs to stimulate adenylyl cyclase. The V1b receptor, found predominantly in the anterior pituitary, is a key regulator of adrenocorticotropic hormone (ACTH) release.[3]

To dissect the specific contributions of the V1b receptor to cellular physiology and to screen for novel modulators, highly selective pharmacological tools are essential. d[Cha4,Lys8]VP is a synthetic peptide analog of vasopressin designed for high selectivity and potency at the V1b receptor. Its design is based on systematic modifications at positions 4 and 8 of the vasopressin peptide backbone, a strategy that has proven effective in generating receptor-subtype-selective agonists.[4] By using d[Cha4,Lys8]VP, researchers can confidently stimulate the V1b-Gq-PLC signaling axis with minimal off-target activation of V1a, V2, or oxytocin receptors, which often confound results when using the native ligand, AVP.[5][6]

This application note provides a comprehensive guide to measuring PLC activation in response to d[Cha4,Lys8]VP stimulation. We focus on a robust, high-throughput method: the detection of inositol monophosphate (IP1) accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF®) competitive immunoassay.

The Scientific Rationale: From a Transient Signal to a Stable Readout

Directly measuring the primary products of PLC activity, IP3 and DAG, presents significant technical challenges for screening applications. IP3 is notoriously transient, with a half-life of mere seconds before it is rapidly metabolized within the cell.[7] This makes its detection difficult and highly sensitive to the precise timing of the assay.

A more robust and widely adopted strategy is to measure the accumulation of a stable downstream metabolite. The inositol phosphate cascade ultimately degrades IP3 to inositol. The final step in this pathway is the dephosphorylation of inositol monophosphate (IP1) by inositol monophosphatase. By treating cells with lithium chloride (LiCl), this enzyme is inhibited, causing IP1 to accumulate in the cytoplasm in a time- and agonist-dependent manner.[7][8] The accumulated IP1 level serves as a reliable and amplified surrogate for the initial, transient PLC activation.

The IP-One HTRF® assay is a competitive immunoassay that quantifies this accumulated IP1.[9] The assay relies on the competition between endogenously produced IP1 and a d2-labeled IP1 tracer for binding to a Europium cryptate-labeled anti-IP1 monoclonal antibody. When cellular IP1 levels are high, binding of the tracer is reduced, leading to a decrease in the FRET signal between the Europium donor and the d2 acceptor.[8][9] This inverse relationship allows for the sensitive quantification of PLC activity.

Caption: V1b-Gq-PLC Signaling Cascade.

Pharmacological Profile of a Selective V1b Agonist

The utility of d[Cha4,Lys8]VP lies in its selectivity. The table below shows the binding affinities for a closely related and well-characterized V1b agonist, d[Cha4]-AVP, which highlights the typical selectivity profile desired for these experiments. Researchers should always refer to the certificate of analysis for the specific batch of d[Cha4,Lys8]VP being used.

Receptor SubtypeKi (nM) for d[Cha4]-AVPPrimary Signaling Pathway
Human V1b 1.2 Gq/11 (PLC Activation)
Human V1a151Gq/11 (PLC Activation)
Human Oxytocin240Gq/11 (PLC Activation)
Human V2750Gs (Adenylyl Cyclase Activation)
Data adapted from Derick et al. (2002) and Cheng et al. (2004).[5][6]

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format and is based on the principles of the Cisbio IP-One Gq HTRF® assay kit.[7][8] Optimization may be required for different cell lines or plate formats.

Materials and Reagents
  • Cells: CHO-K1 or HEK293 cells stably expressing the human vasopressin V1b receptor.

  • Test Compound: d[Cha4,Lys8]VP (e.g., from Tocris Bioscience or MedChemExpress).[4]

  • Assay Kit: IP-One Gq HTRF® Assay Kit (e.g., from Revvity/Cisbio), containing:

    • IP1 Standard

    • IP1-d2 conjugate (acceptor)

    • Anti-IP1-Cryptate (donor)

    • Stimulation Buffer

    • Lysis Reagent

  • Cell Culture: Appropriate cell culture medium (e.g., F-12K or DMEM/F-12), fetal bovine serum (FBS), penicillin-streptomycin.

  • Other Reagents:

    • Lithium Chloride (LiCl)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • HTRF-compatible microplate reader

    • Low-volume 384-well white assay plates

    • Multichannel pipettes

Step-by-Step Methodology

Part 1: Cell Preparation (Day 1)

  • Culture Cells: Maintain the V1b-expressing cell line according to standard cell culture practices.

  • Harvest and Count: Harvest cells using Trypsin-EDTA when they reach 80-90% confluency. Neutralize trypsin, centrifuge, and resuspend the cell pellet in fresh culture medium. Perform a cell count to determine cell density.

  • Plate Cells: Seed the cells into a 384-well white plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Scientist's Note: The optimal cell density is crucial for a robust assay window and should be determined empirically. Too few cells will yield a low signal; too many can lead to receptor desensitization or non-linear responses.

  • Incubate: Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Part 2: Assay Procedure (Day 2)

  • Prepare Stimulation Buffer: Prepare the stimulation buffer according to the kit manufacturer's protocol, ensuring it is supplemented with LiCl to a final concentration of 50 mM.

    • Scientist's Note: LiCl is the key to this assay's success. It blocks the degradation of IP1, allowing it to accumulate to a detectable level.[7][8] Ensure it is fully dissolved and well-mixed.

  • Prepare IP1 Standard Curve: Prepare a serial dilution of the IP1 standard in the stimulation buffer. This curve is essential for converting the relative HTRF signal into an absolute IP1 concentration and for quality control of the assay.

  • Prepare d[Cha4,Lys8]VP Dilutions: Prepare a 4X concentrated serial dilution of d[Cha4,Lys8]VP in the stimulation buffer. A typical concentration range would be from 4 pM to 4 µM to generate a full 10-point dose-response curve. Include a "vehicle" control containing only the buffer.

  • Stimulation:

    • Remove the culture medium from the cell plate.

    • Add 5 µL of the appropriate d[Cha4,Lys8]VP dilution or IP1 standard to each well. (Refer to the example plate layout below).

    • Incubate the plate at 37°C for 60 minutes.

    • Scientist's Note: The stimulation time is a parameter that should be optimized (typically 30-90 minutes). A time course experiment can determine the point of maximal IP1 accumulation.

  • Detection:

    • Prepare the HTRF detection reagents by diluting the IP1-d2 and Anti-IP1-Cryptate in the lysis buffer provided in the kit.

    • Add 5 µL of the IP1-d2 mix to each well.

    • Add 5 µL of the Anti-IP1-Cryptate mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

Caption: IP1 Accumulation Assay Workflow.

Data Analysis and Expected Results

  • Calculate HTRF Ratio: The raw data from the reader is used to calculate the HTRF ratio for each well:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize Data: The signal is inversely proportional to the IP1 concentration. Data is often normalized using the delta F% (dF%) calculation, which compares the sample signal to the negative control (basal IP1 level).

    • dF% = [(Ratio_neg_ctrl - Ratio_sample) / Ratio_neg_ctrl] * 100

  • Generate Curves:

    • Standard Curve: Plot the HTRF ratio against the known IP1 concentrations. This can be used to interpolate the IP1 concentration in the sample wells.

    • Dose-Response Curve: Plot the normalized response (e.g., dF% or calculated IP1 concentration) against the log concentration of d[Cha4,Lys8]VP.

  • Determine EC50: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of d[Cha4,Lys8]VP that elicits 50% of the maximal response.

Example Plate Layout
WellsContentPurpose
1-2Buffer OnlyBlank (No Cells, No Reagents)
3-4Cells + BufferNegative/Basal Control
5-24Cells + IP1 StandardsStandard Curve for Quantification
25-44Cells + d[Cha4,Lys8]VP DilutionsTest Compound Dose-Response
45-46Cells + Max AVPPositive Control
Example Dose-Response Data
Log [d[Cha4,Lys8]VP] (M)HTRF Ratio (Avg)Normalized Response (dF%)
-12.0 (Basal)250000
-11.0245002
-10.52200012
-10.01800028
-9.51250050
-9.0800068
-8.5550078
-8.0450082
-7.5420083
-7.0415083.4

From this data, a sigmoidal curve would be generated, and the calculated EC50 would be approximately 3.2 nM (pEC50 = 9.5).

Brief Overview of Alternative Methods

While the IP1 accumulation assay is robust, other methods can provide complementary information:

  • Calcium Flux Assays: Measure the IP3-mediated release of intracellular calcium using fluorescent dyes (e.g., Fura-2, Fluo-4). This method captures a more proximal and rapid signaling event but can be very transient and prone to artifacts.[7]

  • Fluorescent Biosensors: Genetically encoded biosensors, such as fusions of fluorescent proteins to the Pleckstrin Homology (PH) domain of PLCδ1, can be used to visualize the depletion of PIP2 from the plasma membrane in real-time in living cells.[10] These are powerful tools for single-cell imaging but are less amenable to high-throughput screening.

  • Radiometric Assays: The classic method involves pre-labeling cells with [3H]-myo-inositol and measuring the generation of radiolabeled inositol phosphates via ion-exchange chromatography.[11] While highly sensitive, this method is low-throughput and involves handling radioactive materials.[12]

References

  • Pena, A., et al. (2007). Pharmacological and Physiological Characterization of d[Leu4, Lys8]Vasopressin, the First V1b-Selective Agonist for Rat Vasopressin/Oxytocin Receptors. Endocrinology. [Link]

  • Pena, A., et al. (2007). Pharmacological and physiological characterization of d[Leu4, Lys8]vasopressin, the first V1b-selective agonist for rat vasopressin/oxytocin receptors. PubMed. [Link]

  • Pena, A., et al. (2007). Pharmacological and Physiological Characterization of d[Leu , Lys ]Vasopressin, the First V1b-Selective Agonist for Rat Vasopres. Endocrinology. [Link]

  • Creative BioMart. (n.d.). Phosphatidylinositol Accumulation Assay. Creative BioMart. [Link]

  • Varnai, P., & Balla, T. (2006). Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics. PMC - NIH. [Link]

  • Trinquet, E., et al. (2012). IP-3/IP-1 Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Singer, W. D., et al. (n.d.). Assay for G protein-dependent activation of phospholipase C beta using purified protein components. ResearchGate. [Link]

  • Horowitz, L. F., et al. (2005). Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current. PMC. [Link]

  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. BMG Labtech. [Link]

  • Gulyas, G., et al. (2023). Optimizing PH Domain-Based Biosensors for Improved Plasma Membrane PIP3 Measurements in Mammalian Cells. MDPI. [Link]

  • Sun, H., et al. (2002). Monitoring Inositol-Specific Phospholipase C Activity Using a Phospholipid FlashPlate(R). PubMed. [Link]

  • Snyder, J. T., et al. (2003). The PH domain of PLC-2 selectively recognizes phosphoinosotides over other membrane lipids. ResearchGate. [Link]

  • Kiss, Z. (1998). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PMC. [Link]

  • Howl, J., & Kirk, C. J. (1994). Design and synthesis of heterofunctional V1a-selective vasopressin receptor ligands with lysine at position 9. PubMed. [Link]

  • Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay. Creative Biostructure. [Link]

  • Ozaki, M., et al. (1999). Fluorescent indicators for inositol 1,4,5-trisphosphate based on bioconjugates of pleckstrin homology domain and fluorescent dyes. Analytical Communications. [Link]

  • Penders, J., et al. (2021). FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition. PMC. [Link]

  • Piston, D. W., & Kremers, G. J. (2009). Genetically encoded FRET-based biosensors for multiparameter fluorescence imaging. Chemistry. [Link]

  • Hajicek, N., et al. (2013). Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes. PMC. [Link]

  • Wikipedia. (n.d.). Phospholipase C. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). FRET – Knowledge and References. Taylor & Francis. [Link]

  • Verma, D. K., et al. (2023). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. MDPI. [Link]

  • Noh, H., et al. (2023). Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C. MDPI. [Link]

  • Arisz, S. A., et al. (2021). Phospholipases C and D and Their Role in Biotic and Abiotic Stresses. MDPI. [Link]

  • Teti, A., et al. (1997). Role of phospholipase C and D signalling pathways in vasopressin-dependent myogenic differentiation. PubMed. [Link]

Sources

Application

Merrifield Solid-Phase Peptide Synthesis (SPPS) Protocol for d[Cha4,Lys8]VP: A Highly Selective V1b Receptor Agonist

Introduction & Scientific Rationale Arginine vasopressin (AVP) is a neurohypophyseal nonapeptide that regulates fluid homeostasis, vascular tone, and complex social behaviors by acting on three distinct G-protein-coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Arginine vasopressin (AVP) is a neurohypophyseal nonapeptide that regulates fluid homeostasis, vascular tone, and complex social behaviors by acting on three distinct G-protein-coupled receptors (GPCRs): V1a, V1b, and V2 . While AVP is non-selective, isolating the physiological role of the V1b receptor—particularly its involvement in adrenocorticotropic hormone (ACTH) release and neuropsychiatric disorders like anxiety, depression, and autism spectrum disorder (ASD)—requires highly selective pharmacological tools [[1]]([Link]).

d[Cha4,Lys8]VP (Sequence: Mpa-Tyr-Phe-Cha-Asn-Cys-Pro-Lys-Gly-NH₂) was engineered as a highly selective agonist for the rat V1b receptor . The structural design relies on strict causality:

  • Position 1 (Mpa): Replacement of the N-terminal Cys with 3-mercaptopropionic acid (deamino-Cys) removes the primary amine, conferring resistance to aminopeptidases and extending the biological half-life .

  • Position 4 (Cha): The substitution of Gln with the bulky, hydrophobic β -cyclohexylalanine (Cha) drives selectivity away from oxytocin (OT) and V1a receptors .

  • Position 8 (Lys): Replacing Arg with Lys ensures high selectivity over the V2 receptor in rodents .

Mechanistic Overview: V1b Receptor Signaling

The V1b receptor is predominantly coupled to Gq/11 proteins [[1]]([Link]). Activation by d[Cha4,Lys8]VP stimulates Phospholipase C- β (PLC- β ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), ultimately provoking ACTH release from the anterior pituitary .

V1b_Signaling Ligand d[Cha4,Lys8]VP Receptor V1b Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ IP3->Ca Releases PKC PKC Activation DAG->PKC Activates ACTH ACTH Release Ca->ACTH PKC->ACTH

Fig 1: V1b receptor Gq/11-coupled signaling pathway triggering ACTH release.

Synthesis Strategy: Modern Adaptation of the Merrifield Method

While originally synthesized via classical Boc-chemistry (the historical Merrifield method) , modern peptide manufacturing relies on Fmoc-SPPS to avoid highly toxic and corrosive anhydrous Hydrogen Fluoride (HF) cleavage. This protocol utilizes a self-validating Fmoc-SPPS strategy on a Rink Amide AM resin .

Causality in Experimental Design:

  • Resin Choice: Rink Amide resin is selected because acidolytic cleavage directly yields the required C-terminal amide (Gly-NH₂), bypassing the need for post-cleavage amidation.

  • Coupling Reagents (DIC/Oxyma): Oxyma Pure combined with Diisopropylcarbodiimide (DIC) provides superior coupling efficiency and minimizes racemization (especially critical for the bulky Cha residue) without the use of basic tertiary amines like DIPEA, which can cause premature Fmoc removal.

  • Scavenger Selection (EDT): During global deprotection, the trityl (Trt) protecting groups on Mpa and Cys are removed, generating highly reactive trityl cations. 1,2-Ethanedithiol (EDT) is mandatory in the cleavage cocktail to irreversibly scavenge these cations; otherwise, they will re-alkylate the free thiols, preventing disulfide bond formation.

Step-by-Step Experimental Protocol

Phase 1: Resin Swelling and Chain Elongation
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted synthesis syringe. Swell in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • Dissolve 3.0 equivalents (0.3 mmol) of the Fmoc-amino acid and 3.0 eq of Oxyma Pure in minimal DMF.

    • Add 3.0 eq of DIC. Stir for 2 minutes for pre-activation, then add to the resin.

    • Agitate at room temperature for 60 minutes.

    • Wash with DMF (5 x 1 min).

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents. Heat to 100°C for 3 minutes. A yellow color indicates complete coupling (self-validation). A blue color dictates a re-coupling step.

  • Iteration: Repeat steps 2-4 for the sequence: Gly Lys(Boc) Pro Cys(Trt) Asn(Trt) Cha Phe Tyr(tBu).

Phase 2: N-Terminal Capping
  • Mpa Coupling: Deprotect the N-terminal Tyr. Instead of an Fmoc-AA, couple 3.0 eq of S-Trityl-3-mercaptopropionic acid (Trt-Mpa-OH) using the standard DIC/Oxyma protocol.

  • Wash the resin with DMF, then Dichloromethane (DCM), and dry under a vacuum.

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIS) / Ultrapure H₂O / EDT in a ratio of 92.5 : 2.5 : 2.5 : 2.5 (v/v).

  • Add 5 mL of the cocktail to the dried resin. Agitate gently for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude linear peptide. Wash the pellet twice with fresh cold ether and air-dry.

  • Validation Checkpoint (LC-MS): Analyze the crude solid via LC-MS to confirm the presence of the linear dithiol intermediate [M+H]⁺.

Phase 4: Oxidative Folding (Disulfide Cyclization)

Causality: The peptide must be folded in highly dilute conditions (< 0.5 mg/mL) to kinetically favor intramolecular disulfide bond formation (cyclization) over intermolecular collisions (dimerization/polymerization).

  • Dissolve the crude peptide in 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to a final concentration of 0.2 mg/mL.

  • Stir the solution open to the air at room temperature for 24–48 hours.

  • Validation Checkpoint (Ellman's Test): Add Ellman's reagent (DTNB) to a 100 μ L aliquot. A lack of yellow color confirms the complete consumption of free thiols. LC-MS should show a mass shift of -2.0 Da, confirming the Mpa1-Cys6 disulfide bridge.

  • Acidify the solution to pH 3.0 with TFA to halt oxidation.

Phase 5: Purification
  • Purify the cyclized peptide using preparative RP-HPLC on a C18 column.

  • Use a linear gradient of Mobile Phase A (0.1% TFA in H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Lyophilize the pure fractions to yield d[Cha4,Lys8]VP as a white trifluoroacetate salt.

Quantitative Data Presentation

The structural modifications in d[Cha4,Lys8]VP yield a profound shift in receptor selectivity, making it a highly specific probe for the V1b receptor compared to native AVP and earlier analogs .

Peptide CompoundRat V1a Ki (nM)Rat V1b Ki (nM)Rat V2 Ki (nM)Rat OT Ki (nM)
Native AVP 1.01.81.41.5
d[Cha4]AVP 25.01.23.5150.0
d[Cha4,Lys8]VP > 10000.138 > 1000> 1000

Table 1: Representative binding affinities (Ki) demonstrating the extreme selectivity of d[Cha4,Lys8]VP for the rat V1b receptor over V1a, V2, and Oxytocin (OT) receptors .

Experimental Workflow Diagram

SPPS_Workflow Resin Rink Amide AM Resin (Swelling) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Couple Amino Acid Coupling (DIC / Oxyma Pure) Deprotect->Couple Cycle Repeat Cycle 8x (Sequence Elongation) Couple->Cycle Cycle->Deprotect Next AA Mpa N-Terminal Capping (Trt-Mpa-OH) Cycle->Mpa Cleavage Global Cleavage (TFA/TIS/H2O/EDT) Mpa->Cleavage Oxidation Oxidative Folding (Air Oxidation, pH 8.0) Cleavage->Oxidation Linear Thiol Purification RP-HPLC Purification (Cyclized Peptide) Oxidation->Purification Disulfide Bond

Fig 2: Step-by-step Fmoc-SPPS workflow and oxidative folding for d[Cha4,Lys8]VP synthesis.

References

  • Pena, A., et al. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry. 2007. URL:[Link]

  • Alenda, O., et al. "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists." International Journal of Molecular Sciences. 2021. URL:[Link]

  • Wicher, P., et al. "Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides." International Journal of Molecular Sciences. 2022. URL:[Link]

Sources

Method

Application Note: Utilizing d[Cha4,Lys8]VP in CHO Cell Radioligand Binding Assays for Vasopressin V1b Receptor Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & GPCR Therapeutics Introduction & Mechanistic Context The neurohypophyseal peptide arginine vas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & GPCR Therapeutics

Introduction & Mechanistic Context

The neurohypophyseal peptide arginine vasopressin (AVP) mediates a diverse array of physiological functions—ranging from vascular tone regulation to adrenocorticotropic hormone (ACTH) release—by activating specific G-protein coupled receptors (GPCRs): V1a, V1b, and V2[1]. In the central nervous system, the V1b receptor (V1bR) is heavily implicated in the hypothalamic-pituitary-adrenal (HPA) axis and is a primary therapeutic target for neuropsychiatric conditions, including depression, anxiety, and autism spectrum disorders[2].

Historically, characterizing V1bR pharmacology was hindered by the lack of highly selective agonists, as endogenous AVP binds promiscuously across all vasopressin and oxytocin receptors[1]. The development of d[Cha4,Lys8]VP —a synthetic analog modified at positions 4 (cyclohexylalanine) and 8 (lysine)—revolutionized this space. It serves as a highly potent, selective V1b receptor agonist[1], exhibiting a Ki​ value of approximately 1.2 nM for the human V1b receptor[].

The Causality of Experimental Design: Why CHO Cell Membranes?

Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat V1b receptor are the gold standard for these assays[4]. However, intact CHO cells cannot be used for equilibrium binding assays with V1b agonists . Unlike V1a and V2 receptors, the V1b receptor undergoes rapid, clathrin-mediated and β -arrestin 2-dependent internalization upon agonist binding[5]. Approximately 87% of cell surface-bound radioligand is internalized within minutes, violating the steady-state assumptions required for Cheng-Prusoff Ki​ calculations[5]. Therefore, isolated membrane preparations must be used to freeze the receptor at the cell surface and accurately measure competitive binding kinetics.

V1b_Signaling Ligand d[Cha4,Lys8]VP (Selective Agonist) Receptor V1b Receptor (Cell Membrane) Ligand->Receptor Binds (Ki ~ 1.2 nM) Gq Gq/11 Protein Receptor->Gq Activates Pathway Arrestin β-Arrestin 2 Receptor->Arrestin Recruits (Intact Cells) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 & DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Releases Internalization Clathrin-Mediated Internalization Arrestin->Internalization Drives Receptor Loss

Fig 1: V1b receptor signaling and the β-arrestin-mediated internalization pathway.

Quantitative Data: Receptor Selectivity Profile

To establish trust in the assay system, it is critical to understand the selectivity window of the displacing ligand. The table below summarizes the binding affinities of endogenous AVP versus d[Cha4,Lys8]VP across the vasopressin/oxytocin receptor family.

LigandV1a Receptor ( Ki​ , nM)V1b Receptor ( Ki​ , nM)V2 Receptor ( Ki​ , nM)Oxytocin Receptor ( Ki​ , nM)
Arginine Vasopressin (AVP) 1.1 ± 0.21.0 ± 0.31.5 ± 0.42.2 ± 0.5
d[Cha4,Lys8]VP > 10001.2 ± 0.2 > 1000> 1000

Data synthesized from foundational pharmacological profiling of modified deamino-[Cys1]arginine vasopressin analogs[1],[].

Experimental Protocol: Competitive Radioligand Binding

This protocol outlines a self-validating competitive binding assay using [3H]AVP as the radiotracer and d[Cha4,Lys8]VP as the unlabeled competitor in CHO-hV1b membranes.

Reagents and Materials
  • Receptor Source: CHO-K1 cell membranes stably expressing human V1b receptor (e.g., Revvity Membrane Target Systems)[4].

  • Radioligand: [3H]AVP (Specific activity: ~60-80 Ci/mmol)[5]. Alternatively, the tritiated nonpeptide antagonist [3H]SSR-149415 can be used[6].

  • Test Compound: d[Cha4,Lys8]VP (BOC Sciences or Benchchem)[7],[].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2​ , 0.1% Bovine Serum Albumin (BSA).

  • Protease Inhibitors: 0.1 mM Phenylmethylsulfonyl fluoride (PMSF), 10 µg/mL Leupeptin.

  • Filtration: 96-well GF/C glass fiber filter plates (pre-soaked in 0.3% Polyethylenimine).

Causality of Buffer Composition (Field-Proven Insights)
  • MgCl2​ (3 mM): Essential for stabilizing the receptor-G protein complex. Agonists like d[Cha4,Lys8]VP bind with high affinity only when the GPCR is coupled to its G-protein.

  • 0.1% BSA: Peptides are highly hydrophobic and will stick to plastic assay tubes, artificially lowering the effective concentration. BSA acts as a carrier protein to prevent non-specific adsorption.

  • PMSF & Leupeptin: Vasopressin analogs are susceptible to proteolytic cleavage by membrane-bound peptidases. Inhibitors ensure ligand integrity during the 60-minute incubation.

Assay_Workflow Prep 1. Membrane Prep (CHO-hV1b) Incubate 2. Incubation [3H]AVP + d[Cha4,Lys8]VP Prep->Incubate Filter 3. Rapid Filtration (GF/C Plates) Incubate->Filter 60 min at 25°C Wash 4. Wash (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. IC50 & Ki Calculation Count->Analyze

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Assay Execution

Step 1: Preparation of Solutions

  • Prepare the Assay Buffer freshly on ice. Add protease inhibitors immediately before use.

  • Dilute [3H]AVP in Assay Buffer to a working concentration of 2 nM (final assay concentration will be 1 nM, near its Kd​ ).

  • Prepare a 10-point serial dilution of d[Cha4,Lys8]VP ranging from 10−11 M to 10−5 M.

Step 2: Assay Setup (96-Well Format) Set up the assay in a total volume of 200 µL per well. All conditions must be run in triplicate to ensure statistical self-validation.

  • Total Binding (TB): 50 µL Assay Buffer + 50 µL [3H]AVP

    • 100 µL Membrane suspension.
  • Non-Specific Binding (NSB): 50 µL unlabeled AVP (1 µM final) + 50 µL [3H]AVP

    • 100 µL Membrane suspension.
  • Competitive Binding: 50 µL d[Cha4,Lys8]VP (serial dilutions) + 50 µL [3H]AVP

    • 100 µL Membrane suspension.

Step 3: Incubation

  • Initiate the reaction by adding the CHO-hV1b membrane suspension (approx. 10–20 µg of membrane protein per well)[6].

  • Incubate the plates at 25°C for 60 minutes with gentle shaking. Note: 60 minutes is required to reach steady-state equilibrium for V1b receptors at room temperature[6].

Step 4: Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filter plates using a cell harvester.

  • Wash the filters three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Crucial: The buffer must be ice-cold to slow the dissociation rate of the receptor-ligand complex during the wash step.

Step 5: Quantification and Data Analysis

  • Dry the filter plates, add 50 µL of liquid scintillation cocktail per well, and read on a MicroBeta scintillation counter.

  • Calculate specific binding by subtracting the average NSB CPM from all other CPM values.

  • Use non-linear regression (e.g., GraphPad Prism) to fit the data to a one-site homologous competitive binding model to determine the IC50​ .

  • Calculate the Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of [3H]AVP and Kd​ is its dissociation constant).

Troubleshooting & Quality Control

  • High Non-Specific Binding (>20% of Total Binding): Ensure GF/C plates are adequately pre-soaked in 0.3% PEI for at least 1 hour. Peptides are highly cationic and will bind to untreated glass fibers.

  • Loss of Agonist Affinity: If the Ki​ of d[Cha4,Lys8]VP shifts to the micromolar range, check the MgCl2​ concentration. Absence of divalent cations uncouples the GPCR from Gq, shifting the receptor to a low-affinity state.

  • Signal Degradation over Time: If total binding counts drop significantly in longer incubations, suspect protease activity. Refresh PMSF and Leupeptin stocks, as PMSF has a very short half-life in aqueous solutions.

References

  • Pena, A., et al. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." PubMed (National Institutes of Health). Available at:[Link][1]

  • Koshimizu, T., et al. "Subcellular localization and internalization of the vasopressin V1B receptor." PubMed (National Institutes of Health). Available at:[Link][5]

  • Serradeil-Le Gal, C., et al. "Biological characterization of rodent and human vasopressin V1b receptors using SSR-149415, a nonpeptide V1b receptor ligand." American Journal of Physiology. Available at:[Link][6]

  • "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists." PubMed Central (National Institutes of Health). Available at:[Link][2]

Sources

Application

Application Note: Utilizing d[Cha4,Lys8]VP in Preclinical Neuroendocrinology Research

Introduction and Pharmacological Context In neuroendocrinology, the arginine vasopressin (AVP) system plays a pivotal role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly during chronic stress a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

In neuroendocrinology, the arginine vasopressin (AVP) system plays a pivotal role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly during chronic stress adaptation. AVP exerts its effects through distinct G-protein coupled receptors: V1a, V1b (also known as V3), V2, and the oxytocin (OT) receptor[1]. For decades, isolating the specific physiological contributions of the V1b receptor in rodent models was hindered by a lack of highly selective agonists, as many human V1b agonists exhibited cross-reactivity or potent antidiuretic (V2) activity in rats[1].

The synthesized peptide d[Cha4,Lys8]VP —a modification of deamino-[Cys1]arginine vasopressin featuring cyclohexylalanine (Cha) at position 4 and lysine (Lys) at position 8—emerged as the first highly selective agonist for the rat V1b receptor[1]. By utilizing this compound, researchers can selectively probe V1b-mediated ACTH secretagogue activity and behavioral responses without confounding vascular (V1a) or renal (V2) effects.

Mechanistic Causality: Why d[Cha4,Lys8]VP?

The substitution of cyclohexylalanine at position 4 enhances the hydrophobic interaction within the V1b receptor binding pocket, while the lysine at position 8 ensures specific electrostatic interactions that abolish V2 receptor affinity in rodents[1]. Upon binding the pituitary V1b receptor, d[Cha4,Lys8]VP activates the Gq/11 signaling cascade. This triggers Phospholipase C (PLC) to hydrolyze PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). The subsequent intracellular calcium mobilization and Protein Kinase C (PKC) activation drive the exocytosis of adrenocorticotropic hormone (ACTH) vesicles.

V1b_Signaling Agonist d[Cha4,Lys8]VP Receptor Rat V1b Receptor Agonist->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC ACTH ACTH Exocytosis Ca2->ACTH PKC->ACTH

Fig 1: d[Cha4,Lys8]VP-mediated V1b receptor signaling pathway driving ACTH release.

Quantitative Pharmacological Profile

To design robust experimental protocols, it is critical to understand the binding affinity and functional selectivity of d[Cha4,Lys8]VP. The table below summarizes the binding profile across rat AVP/OT receptors, demonstrating its utility as a selective V1b probe[1].

Receptor SubtypeTissue/Cell ExpressionAffinity (Ki, nM)Functional ActivitySelectivity Ratio (vs V1b)
V1b Pituitary / CHO cells1.2 ± 0.3 Full Agonist 1x
V1aLiver / Vascular> 1000Negligible> 800x
V2Kidney / Renal> 1000Negligible> 800x
OTUterus145 ± 20Weak Agonist~120x

Data derived from functional studies on Chinese hamster ovary (CHO) cells expressing rat AVP/OT receptors[1].

Experimental Protocols

Protocol A: In Vitro Assessment of ACTH Release in Primary Rat Anterior Pituitary Cells

Purpose: To isolate the direct secretagogue effect of d[Cha4,Lys8]VP on corticotrophs, free from hypothalamic corticotropin-releasing hormone (CRH) influence.

Self-Validating Logic: By using primary cells rather than immortalized lines, the physiological stoichiometry of V1b receptors is preserved. Co-treatment with a selective V1b antagonist (e.g., SSR149415) must be included to validate that the observed ACTH release is exclusively V1b-mediated.

Step-by-Step Methodology:

  • Cell Isolation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the anterior pituitary gland, discarding the neurointermediate lobe.

  • Enzymatic Dispersion: Digest the tissue in Hank's Balanced Salt Solution (HBSS) containing 0.25% trypsin and 0.1% DNase I for 30 minutes at 37°C.

  • Plating: Triturate the tissue into a single-cell suspension. Plate cells at a density of 1×105 cells/well in 48-well plates using DMEM supplemented with 10% fetal bovine serum (FBS). Culture for 3 days to allow receptor recovery.

  • Starvation & Equilibration: Wash cells twice with serum-free DMEM containing 0.1% BSA. Incubate for 1 hour at 37°C.

  • Peptide Treatment:

    • Vehicle Control: Add buffer only.

    • Experimental: Add d[Cha4,Lys8]VP at varying concentrations ( 10−11 to 10−6 M).

    • Validation: Pre-incubate a subset of wells with 100 nM SSR149415 for 15 minutes prior to adding 10−8 M d[Cha4,Lys8]VP.

  • Incubation: Incubate for exactly 3 hours at 37°C.

  • Harvest & Analysis: Collect the supernatant, centrifuge at 10,000 x g for 5 minutes to remove debris, and quantify ACTH levels using a highly specific rat ACTH ELISA kit.

Protocol B: In Vivo Neuroendocrine Stress Response Mapping

Purpose: To evaluate the central effects of V1b activation on the HPA axis and anxiety-like behavior in conscious rodents.

Self-Validating Logic: Intracerebroventricular (ICV) administration bypasses the blood-brain barrier, ensuring the peptide reaches central V1b populations (e.g., amygdala, hypothalamus). Concurrent blood sampling via a jugular catheter allows for real-time kinetic tracking of plasma corticosterone, correlating behavioral phenotypes with endocrine output.

InVivo_Workflow Surgery Stereotaxic Surgery (ICV Cannulation) Recovery 7-Day Recovery & Handling Surgery->Recovery Dosing ICV Infusion of d[Cha4,Lys8]VP Recovery->Dosing Behavior Elevated Plus Maze (Anxiety Assessment) Dosing->Behavior Endocrine Serial Blood Draw (Jugular Catheter) Dosing->Endocrine Analysis1 Video Tracking Analysis Behavior->Analysis1 Analysis2 Plasma Corticosterone RIA/ELISA Endocrine->Analysis2

Fig 2: In vivo workflow for assessing central V1b receptor activation via d[Cha4,Lys8]VP.

Step-by-Step Methodology:

  • Surgical Preparation: Under isoflurane anesthesia, stereotaxically implant a guide cannula into the right lateral ventricle (Coordinates: AP -0.8 mm, ML -1.5 mm, DV -3.2 mm from bregma). Implant a silastic catheter into the right jugular vein for blood sampling.

  • Recovery: Allow 7 days for recovery. Handle rats daily to minimize baseline handling stress.

  • Dosing: On the experimental day, gently restrain the rat and infuse 1 µL of d[Cha4,Lys8]VP (e.g., 10 ng to 1 µg doses) or artificial cerebrospinal fluid (aCSF) vehicle over 60 seconds via an injection cannula.

  • Behavioral Testing (Optional): 10 minutes post-infusion, place the rat in an Elevated Plus Maze for 5 minutes to assess anxiogenic effects.

  • Endocrine Sampling: Withdraw 0.2 mL of blood via the jugular catheter at time points 0 (baseline), 15, 30, 60, and 120 minutes post-infusion. Replace volume with sterile heparinized saline.

  • Corticosterone Quantification: Centrifuge blood samples at 4°C to separate plasma. Store at -80°C until analyzed via a Corticosterone Radioimmunoassay (RIA) or ELISA.

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., Cheng, L. L., Stoev, S., Guillon, G., & Manning, M. (2007). Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8. Journal of Medicinal Chemistry, 50(4), 835-847.[Link]

Sources

Method

mapping V1b receptor distribution in the brain using d[Cha4,Lys8]VP

Application Note: High-Resolution Neuroanatomical Mapping of V1b Receptors Using d[Cha4,Lys8]VP Mapping the precise neuroanatomical distribution of the vasopressin V1b receptor (V1bR) has historically been one of the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Neuroanatomical Mapping of V1b Receptors Using d[Cha4,Lys8]VP

Mapping the precise neuroanatomical distribution of the vasopressin V1b receptor (V1bR) has historically been one of the most formidable challenges in neuropharmacology. Unlike the ubiquitously expressed V1a receptor, V1bR is expressed at remarkably low densities in the central nervous system—primarily restricted to discrete regions such as the CA2 field of the hippocampus, the amygdala, and the anterior pituitary.

For decades, the lack of highly selective radioligands resulted in cross-reactivity with V1a and oxytocin (OT) receptors, confounding autoradiographic data. The synthesis of d[Cha4,Lys8]VP marked a watershed moment. By modifying deamino-[Cys1]arginine vasopressin at positions 4 and 8, researchers developed the first highly selective agonist for the rat V1b receptor.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with the mechanistic insights and field-proven protocols necessary to successfully map V1b receptors in rodent brain tissue using d[Cha4,Lys8]VP-based radioligands (e.g., [³H]-d[Cha4,Lys8]VP) or their fluorescent derivatives .

Pharmacological Profile & Selectivity

The utility of d[Cha4,Lys8]VP lies in its exceptional selectivity profile. When mapping low-density targets like V1bR, even a fraction of off-target binding to the high-density V1aR can generate false-positive signals. The modifications at position 4 (cyclohexylalanine) and position 8 (lysine) sterically optimize the peptide for the V1bR binding pocket while abolishing V2 antidiuretic activity.

Table 1: Representative Binding Affinity and Selectivity of d[Cha4,Lys8]VP in Rodent Models

Receptor SubtypeLigandBinding Affinity ( Ki​ , nM)Selectivity Ratio (vs. V1b)Functional Activity
V1b (Rat) d[Cha4,Lys8]VP~1.21.0 (Reference) Full Agonist
V1a (Rat) d[Cha4,Lys8]VP> 100> 80x lower affinityWeak Agonist
V2 (Rat) d[Cha4,Lys8]VP> 1000> 800x lower affinityInactive
OT (Rat) d[Cha4,Lys8]VP> 100> 80x lower affinityWeak Agonist

Data synthesized from foundational pharmacological characterizations of position-4 and 8 modified AVP analogs.

Mechanistic Grounding: V1b Receptor Signaling

Understanding the downstream signaling of the V1b receptor is critical when using an agonist radioligand like d[Cha4,Lys8]VP. GPCRs exhibit high and low-affinity states depending on their coupling to intracellular G-proteins. Because d[Cha4,Lys8]VP is an agonist, it binds preferentially to the Gq/11-coupled (high-affinity) state of the V1b receptor. This biological causality dictates our buffer chemistry: divalent cations (Mg²⁺) must be present in the assay buffer to stabilize the ternary complex (Ligand-Receptor-G-protein).

Signaling Ligand d[Cha4,Lys8]VP (Selective Agonist) Receptor V1b Receptor (GPCR) Ligand->Receptor Binds (Mg2+ dependent) Gq Gq/11 Protein Complex Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates

Figure 1: Mechanism of V1b receptor activation by d[Cha4,Lys8]VP via the Gq/11-PLC pathway.

Experimental Protocol: Quantitative In Vitro Autoradiography

This protocol is designed as a self-validating system. By running adjacent tissue sections for Total Binding (TB) and Non-Specific Binding (NSB), the assay internally controls for off-target lipid partitioning or incomplete washing.

Phase A: Tissue Preparation
  • Extraction & Freezing: Rapidly extract the rodent brain and snap-freeze in isopentane chilled on dry ice (-40°C to -50°C). Causality: Slow freezing causes ice crystal formation, which destroys tissue morphology and ruptures cell membranes, leading to receptor degradation.

  • Cryosectioning: Cut 16–20 µm coronal sections using a cryostat at -20°C. Thaw-mount onto gelatin-coated or Superfrost Plus slides. Store at -80°C until use.

Phase B: Radioligand Binding Assay
  • Pre-incubation (15 mins at Room Temperature):

    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl.

    • Causality: Endogenous vasopressin tightly binds to V1b receptors. This high-salt wash facilitates the dissociation of endogenous AVP, unmasking the receptors for the radioligand.

  • Incubation (60 mins at Room Temperature):

    • Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), 1 mM bacitracin, and 1 nM [³H]-d[Cha4,Lys8]VP.

    • Causality: MgCl₂ is mandatory to lock the GPCR in its high-affinity state for the agonist. BSA prevents the highly lipophilic peptide from adhering to the glass Coplin jars. Bacitracin (a protease inhibitor) prevents enzymatic degradation of the peptide ligand during the 60-minute incubation.

    • Self-Validation (NSB): For adjacent sections, add 1 µM of an unlabeled selective V1b antagonist (e.g., SSR149415) or excess unlabeled AVP to the buffer. The signal remaining on these slides represents background noise.

  • Washing (4 x 5 mins at 4°C):

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

    • Causality: Washing must be performed in ice-cold buffer to drastically reduce the dissociation rate constant ( koff​ ) of the bound radioligand. This preserves the spatial resolution of the receptor-ligand complexes while flushing out unbound background radioactivity.

  • Drying: Briefly dip slides in ice-cold distilled water to remove buffer salts, then rapidly dry under a stream of cool air.

Phase C: Image Acquisition
  • Appose the dried slides to tritium-sensitive phosphor imaging screens (e.g., Fuji BAS-TR) or nuclear emulsion film for 2 to 4 weeks, depending on the specific activity of your custom radioligand.

  • Scan the screens using a high-resolution phosphorimager. Quantify the optical density of regions of interest (e.g., Hippocampal CA2) using densitometry software, subtracting the NSB signal from the TB signal to yield Specific Binding.

Workflow N1 Tissue Cryosectioning N2 Pre-incubation (Unmask Receptors) N1->N2 N3 Incubation with [3H]-d[Cha4,Lys8]VP N2->N3 N4 Ice-Cold Wash (Preserve Binding) N3->N4 N5 Autoradiographic Exposure N4->N5 N6 Densitometric Quantification N5->N6

Figure 2: Step-by-step workflow for in vitro autoradiographic mapping of V1b receptors.

Troubleshooting & Data Interpretation

  • Absence of Signal in CA2: If specific binding is absent in the hippocampal CA2 (the primary neuroanatomical hallmark of V1bR expression), verify the addition of Mg²⁺ in your buffer. Without divalent cations, the agonist will not bind effectively.

  • High Non-Specific Binding: Peptide ligands are inherently sticky. If your NSB slides show high background, ensure that your Coplin jars were pre-treated with Sigmacote or that 0.1% BSA was accurately added to the incubation buffer to prevent non-specific adherence to the tissue matrix.

  • Fluorescent Alternative: If radioactive facilities are unavailable, consider using fluorescently conjugated derivatives like d[Leu4,Lys(Alexa647)8]VP, which operate on the exact same structural principles and allow for cellular-resolution confocal mapping.

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., Cheng, L. L., Stoev, S., Guillon, G., & Manning, M. (2007). "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry.[Link]

  • Corbani, M., Trueba, M., Guillon, G., & Manning, M. (2018). "Neuroanatomical distribution and function of the vasopressin V1B receptor in the rat brain deciphered using specific fluorescent ligands." General and Comparative Endocrinology.[Link]

  • Young, W. S., Li, J., Wersinger, S. R., & Palkovits, M. (2006). "The Vasopressin 1b Receptor is Prominent in the Hippocampal Area CA2 Where It Is Unaffected by Restraint Stress or Adrenalectomy." Neuroscience.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting d[Cha4,Lys8]VP solubility in aqueous research buffers

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly modified peptide ligands. d[Cha4,Lys8]VP is a classic example of how structural modifications designe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly modified peptide ligands. d[Cha4,Lys8]VP is a classic example of how structural modifications designed to increase receptor selectivity inadvertently create severe handling challenges in the laboratory.

This guide provides a mechanistic understanding of the peptide's behavior, troubleshooting FAQs, and a self-validating protocol to ensure your experimental data remains robust and reproducible.

Mechanistic Context: The Solubility Challenge

d[Cha4,Lys8]VP is a potent, highly selective synthetic agonist for the vasopressin V1b receptor, primarily used in rodent models [1]. However, its engineered structure makes it notoriously hydrophobic compared to native arginine vasopressin (AVP):

  • The Cha4 Substitution: Native vasopressin contains a polar glutamine (Gln) at position 4. In this analog, Gln is replaced by β -cyclohexylalanine (Cha), a bulky, non-aromatic, and highly lipophilic aliphatic ring[1].

  • N-Terminal Deamination: The removal of the primary amine at position 1 (deamino-Cys1) eliminates a critical polar group that normally aids in aqueous solvation.

  • Charge Imbalance: While the Lysine at position 8 (Lys8) provides a single positive charge at physiological pH, this isolated hydrophilic point is thermodynamically insufficient to overcome the massive hydrophobic moment generated by the Cha4 and deamino-Cys1 domains[1].

When introduced directly into high-ionic-strength aqueous environments, the hydrophobic Cha4 rings rapidly associate to minimize exposure to water, leading to irreversible hydrophobic collapse and precipitation.

Troubleshooting FAQs

Q1: I added PBS (pH 7.4) directly to the lyophilized peptide, and it immediately formed a cloudy suspension. Can I save it? A1: Direct addition of neutral, salt-heavy buffers causes immediate "salting out" and hydrophobic aggregation. To rescue the suspension, you must break the hydrophobic interactions. Add glacial acetic acid to reach a final concentration of 10–20% (v/v), or add pure DMSO, and sonicate the tube for 5–10 minutes until the solution clears. In the future, never use PBS as the primary dissolution solvent[2].

Q2: What is the optimal solvent for preparing a concentrated primary stock? A2: You must use a solvent capable of solvating the aliphatic Cha4 ring. We recommend [2]. DMSO acts as a universal hydrogen-bond acceptor and disrupts the peptide-peptide hydrophobic interactions. Alternatively, 10–20% Acetic Acid can be used; the low pH fully protonates the Lys8 residue, maximizing charge repulsion between peptide molecules while the acetic acid acts as a low-dielectric co-solvent.

Q3: My peptide crashes out when I dilute the DMSO stock into my working assay buffer (e.g., ACSF). How can I prevent this "solvent shock"? A3: When the DMSO concentration drops below a critical solvation threshold during dilution, the peptide aggregates. To prevent this, you must alter the thermodynamics of the receiving buffer. Pre-supplement your working buffer with a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) , before adding the peptide. The BSA provides hydrophobic pockets that sequester the Cha4 residues, acting as a thermodynamic sink that keeps the peptide stable in solution.

Q4: My assay results are inconsistent, and I suspect I am losing peptide concentration over time, even though the solution looks clear. What is happening? A4: Highly lipophilic peptides like d[Cha4,Lys8]VP are prone to non-specific adsorption. They will rapidly stick to the hydrophobic surfaces of standard polypropylene microcentrifuge tubes and pipette tips. Always use low-protein-binding (siliconized) plastics and ensure your buffer contains a carrier protein (BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20) to outcompete the peptide for surface binding sites.

Solubility & Stability Matrix

Summarizing the quantitative data and solvent compatibility for d[Cha4,Lys8]VP[2][3]:

Solvent SystemMax ConcentrationSolvation MechanismRecommended Use
1x PBS (pH 7.4) < 0.1 mM (Prone to aggregation)None (Induces hydrophobic collapse)NOT recommended for primary stock
100% DMSO 10 mMSolvates aliphatic Cha4 ringPrimary stock (Store at -80°C)
10–20% Acetic Acid 2 mM – 5 mMProtonates Lys8, disrupts H-bondsAlternative primary stock
Assay Buffer + 0.1% BSA Working conc. (nM to µM)Carrier protein prevents surface adsorptionFinal experimental assays

Validated Experimental Protocol: Step-by-Step Dissolution

To ensure trustworthiness, this protocol incorporates a self-validating thermodynamic check to confirm that microscopic aggregation has not occurred.

Phase 1: Primary Stock Preparation (10 mM)
  • Equilibrate: Allow the vial of lyophilized d[Cha4,Lys8]VP to reach room temperature in a desiccator to prevent condensation.

  • Solvate: Add molecular-biology grade, anhydrous 100% DMSO to achieve a 10 mM concentration.

  • Agitate: Vortex vigorously for 60 seconds.

  • Sonicate: Place the tube in a water bath sonicator at room temperature for 5 minutes to ensure complete disruption of crystal lattice structures.

  • Visual Validation: Hold the tube against a light source. The solution must be completely optically clear with no floating particulates.

Phase 2: Working Dilution Preparation
  • Prepare Receiving Buffer: Prepare your final assay buffer (e.g., ACSF, HBSS) and add 0.1% (w/v) BSA. Mix gently to avoid foaming.

  • Stepwise Addition: Using a low-retention pipette tip, slowly add the 10 mM peptide stock dropwise into the actively vortexing assay buffer. This prevents localized high concentrations of aqueous solvent from shocking the peptide into aggregating.

  • Self-Validation Step (Critical): Centrifuge the final working dilution at 10,000 x g for 5 minutes at room temperature.

    • Physical Check: Carefully inspect the bottom of the tube against a dark background. The absence of a white micro-pellet confirms the peptide has not undergone microscopic hydrophobic collapse.

    • Spectrophotometric Check: Measure the absorbance of the supernatant at 280 nm. Because d[Cha4,Lys8]VP retains the Tyrosine residue at position 2 ( ϵ≈1490 M −1 cm −1 ), the A280 reading should match your theoretical yield, confirming 100% solubility.

Workflow Visualization

Workflow Start Lyophilized d[Cha4,Lys8]VP (Highly Hydrophobic Peptide) DirectAq Direct Dissolution in Aqueous Buffer (PBS/ACSF) Start->DirectAq Incorrect Method Stock Primary Stock Preparation 100% DMSO or 10% Acetic Acid Start->Stock Correct Method Fail Hydrophobic Collapse & Precipitation DirectAq->Fail Aggregation Dilution Dilution into Working Buffer (Pre-mixed with 0.1% BSA) Stock->Dilution Vortex/Sonicate Success Stable, Soluble Peptide Ready for Assay Dilution->Success Prevents Adsorption

Figure 1: Optimal dissolution workflow for d[Cha4,Lys8]VP to prevent hydrophobic collapse.

References

  • Pena A, Murat B, Trueba M, Ventura MA, Wo NC, Szeto HH, Cheng LL, Stoev S, Guillon G, Manning M. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry, 2007. URL:[Link]

  • Cheng LL, Stoev S, Manning M, Derick S, Pena A, Ben Mimoun M, Guillon G. "Design of potent and selective agonists for the human vasopressin V1b receptor based on modifications of [deamino-cys1]arginine vasopressin at position 4." Journal of Medicinal Chemistry, 2004. URL:[Link]

Sources

Optimization

optimizing fluorophore attachment to d[Cha4,Lys8]VP Lys8 primary amine

Technical Support Center: Optimizing Fluorophore Attachment to d[Cha4,Lys8]VP Welcome to the Technical Support Center for the fluorescent labeling of d[Cha4,Lys8]VP (1-deamino-[Cha4, Lys8]-vasopressin). This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Fluorophore Attachment to d[Cha4,Lys8]VP

Welcome to the Technical Support Center for the fluorescent labeling of d[Cha4,Lys8]VP (1-deamino-[Cha4, Lys8]-vasopressin). This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize fluorescent probes for the vasopressin V1b receptor.

The Chemical Advantage: Causality in Design

d[Cha4,Lys8]VP is a highly selective agonist for the rat vasopressin V1b receptor [1]. When designing a fluorescent probe, site-specific labeling is critical to avoid disrupting the peptide's pharmacophore (the cyclic hexapeptide ring responsible for receptor docking).

The structural design of d[Cha4,Lys8]VP provides a massive chemical advantage for bioconjugation: it contains only one primary amine .

  • The N-terminus is deaminated: The "d" in d[Cha4,Lys8]VP stands for 1-deamino (β-mercaptopropionic acid replaces the N-terminal cysteine). This eliminates the α-amine typically found at the N-terminus.

  • Lysine at Position 8: The substitution of Arginine (found in native AVP) with Lysine at position 8 introduces a single, highly reactive ε-amine.

Because the Lys8 ε-amine is the exclusive nucleophile, you can achieve 100% site-specific conjugation using standard N-hydroxysuccinimide (NHS) ester chemistry without the need for complex orthogonal protection/deprotection strategies.

Part 1: Conjugation Workflow & Methodology

Experimental Protocol: Site-Specific NHS-Ester Labeling

This self-validating protocol utilizes NHS-ester fluorophores (e.g., Cy5-NHS, TAMRA-NHS, or FITC-NHS) targeting the Lys8 ε-amine [2].

Step 1: Peptide Solubilization & pH Control

  • Dissolve d[Cha4,Lys8]VP in 0.1 M Sodium Bicarbonate (NaHCO₃) buffer to a final concentration of 2.5 mg/mL.

  • Critical Check: Verify the pH is strictly between 8.3 and 8.5. Causality: At pH < 8.0, the Lys8 ε-amine remains protonated (NH₃⁺) and non-nucleophilic. At pH > 8.5, the competing hydrolysis of the NHS ester by OH⁻ ions outpaces the amidation reaction [3].

Step 2: Fluorophore Preparation

  • Reconstitute the NHS-ester fluorophore in anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.

  • Trustworthiness Check: Sniff the DMF (safely). If it has a "fishy" odor, dimethylamine degradation products are present. These will instantly quench your NHS ester. Discard and use a fresh, high-quality anhydrous septum-sealed bottle [4].

Step 3: The Conjugation Reaction

  • Add the fluorophore stock dropwise to the peptide solution while vortexing.

  • Target a 2:1 to 3:1 molar excess of Fluorophore:Peptide. (Unlike multi-amine proteins that require 10-20x excess, a 3x excess is sufficient to drive this single-site reaction to completion while minimizing hydrophobic precipitation).

  • Incubate at room temperature (20–25°C) for 1.5 to 2 hours, protected from light.

Step 4: Quenching

  • Add 1/10th volume of 1 M Tris-HCl (pH 7.5) or 1 M Glycine.

  • Incubate for 15 minutes. The primary amines in Tris/Glycine will react with any residual NHS ester, preventing unwanted side reactions during concentration.

Step 5: RP-HPLC Purification

  • Purify the conjugate using Semi-Preparative Reverse-Phase HPLC (C18 column).

  • Use a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). The addition of the bulky, hydrophobic fluorophore will significantly increase the retention time of the conjugated peptide compared to the unlabeled d[Cha4,Lys8]VP.

  • Lyophilize the collected fractions immediately.

ConjugationWorkflow Peptide 1. Peptide Prep d[Cha4,Lys8]VP in 0.1M NaHCO3 (pH 8.3-8.5) Reaction 3. Conjugation Reaction 3:1 Molar Ratio (Dye:Peptide) 2 Hours, RT, Dark Peptide->Reaction Fluoro 2. Fluorophore Prep NHS-Ester in Anhydrous DMF/DMSO Fluoro->Reaction Quench 4. Quenching Add 1M Tris or Glycine (15 mins) Reaction->Quench HPLC 5. RP-HPLC Purification C18 Column, H2O/ACN + 0.1% TFA Quench->HPLC Lyophilize 6. Lyophilization Store at -20°C in Dark HPLC->Lyophilize

Fig 1: Step-by-step workflow for the site-specific NHS-ester fluorescent labeling of d[Cha4,Lys8]VP.

Part 2: Quantitative Optimization Parameters

To achieve >90% conjugation efficiency, adhere to the optimized parameters summarized below. Deviations from these baselines are the most common causes of reaction failure.

ParameterSub-Optimal RangeOptimized TargetConsequence of Deviation
Buffer pH < 8.0 or > 8.68.3 – 8.5 Low pH = Amine protonation (no reaction). High pH = Rapid NHS hydrolysis.
Dye:Peptide Ratio 1:1 or > 5:12.5:1 to 3:1 1:1 yields incomplete reaction. >5:1 causes severe hydrophobic precipitation.
Organic Co-Solvent > 30% v/v5% – 15% v/v >30% DMF/DMSO can alter peptide conformation or crash out buffer salts.
Peptide Concentration < 1 mg/mL2.5 – 5.0 mg/mL Dilute solutions favor NHS hydrolysis over the bimolecular amidation reaction.
Reaction Time < 1 hour1.5 – 2.0 hours NHS half-life at pH 8.3 is ~1 hour. 2 hours ensures complete consumption.

Part 3: Troubleshooting Guides & FAQs

Q: My LC-MS shows mostly unreacted d[Cha4,Lys8]VP despite using a 5-fold excess of NHS-fluorophore. What went wrong? A: This is the hallmark of NHS ester hydrolysis outcompeting amidation. Check three variables:

  • Moisture in the dye stock: NHS esters are highly moisture-sensitive. If your DMF/DMSO was not strictly anhydrous, or if the dye vial was opened before reaching room temperature (causing condensation), the NHS ester hydrolyzed into an unreactive carboxylic acid before it ever reached the peptide [5].

  • Buffer pH: Verify the pH of your NaHCO₃ buffer after dissolving the peptide.

  • Amine contamination: Ensure no Tris, glycine, or sodium azide (which can contain amine impurities) was present in the reaction buffer.

Q: Immediately after adding the fluorophore, the reaction mixture became cloudy and precipitated. How can I salvage this? A: Hydrophobic fluorophores (like classic Cy5 or TAMRA) can cause the relatively small nonapeptide to precipitate out of the aqueous buffer.

  • Solution: Add up to 20% (v/v) total DMF or DMSO to the reaction mixture to maintain solubility. Alternatively, switch to a sulfonated version of the fluorophore (e.g., Sulfo-Cy5-NHS), which carries negative charges that drastically improve aqueous solubility without altering the conjugation chemistry.

Q: Will attaching a bulky fluorophore to Lys8 destroy the peptide's affinity for the V1b receptor? A: Historically, structure-activity relationship (SAR) studies on vasopressin analogs show that the cyclic ring (residues 1-6) is the primary driver of receptor activation, while the linear tail (residues 7-9) is more tolerant of modifications [6]. Fluorescent analogs of vasopressin labeled at position 8 have been successfully used to label human V1a and V1b receptors with retained high affinity (nanomolar K_d) [7]. However, because the V1b receptor binding pocket can be sterically sensitive, you must validate the new conjugate using a competitive radioligand binding assay (e.g., displacing [³H]-AVP) or an intracellular calcium mobilization assay.

Q: How do I verify that the V1b receptor is actually being activated by my new fluorescent probe? A: The V1b receptor is a Gq/11-coupled GPCR [8]. Upon binding an agonist like d[Cha4,Lys8]VP, it activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, ultimately causing a spike in intracellular calcium. You can validate your probe's agonistic activity by measuring this calcium transient using a fluorescent calcium indicator (e.g., Fluo-4 AM) in CHO cells stably expressing the rat V1b receptor.

V1bSignaling Probe Fluorescent d[Cha4,Lys8]VP Receptor V1b Receptor (GPCR) Probe->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Spike IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Ca2->PKC

Fig 2: Gq-coupled intracellular signaling pathway activated by d[Cha4,Lys8]VP binding to the V1b receptor.

References

  • Pena, A., et al. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry, EMBL-EBI ChEMBL Database. Available at:[Link]

  • Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules." Interchim. Available at:[Link]

  • Buku, A., et al. "Synthesis and Biological Activities of a Fluorescent Photoaffinity Analog of Vasopressin." Endocrinology, Oxford Academic. Available at:[Link]

  • Terrillon, S., et al. "Fluorescent pseudo-peptide linear vasopressin antagonists: design, synthesis, and applications." Journal of Medicinal Chemistry, PubMed. Available at:[Link]

  • Rae, M., et al. "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists." MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Resolving Low Efficacy in d[Cha4,Lys8]VP Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to replicate the expected ~1.2 nM EC50 of d[Cha4,Lys8]VP.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to replicate the expected ~1.2 nM EC50 of d[Cha4,Lys8]VP. The issue rarely lies with the peptide's inherent pharmacology, but rather with how its unique structural modifications interact with standard in vitro assay environments.

d[Cha4,Lys8]VP is a highly selective agonist for the vasopressin V1b (V3) receptor [1]. It was engineered by modifying deamino-arginine vasopressin with a highly lipophilic β -cyclohexylalanine (Cha) at position 4 and a lysine at position 8. While these modifications successfully abolish V1a and V2 receptor cross-reactivity, they fundamentally alter the physical chemistry of the peptide, leading to common handling artifacts that manifest as low efficacy or right-shifted dose-response curves.

Troubleshooting Guides & FAQs

Q1: Why is my maximum response (Emax) for d[Cha4,Lys8]VP significantly lower than my endogenous Arginine Vasopressin (AVP) control? Mechanistic Cause: Submaximal efficacy is typically an artifact of either receptor reserve depletion or rapid signal desensitization. While d[Cha4,Lys8]VP is a full agonist at native V1b receptors, the bulky Cha4 modification slightly reduces its intrinsic efficacy compared to AVP. In recombinant cell lines (e.g., CHO-V1b) with low passage-dependent receptor expression, this manifests as partial agonism. Furthermore, V1b receptors undergo rapid homologous desensitization via β -arrestin recruitment. If your calcium mobilization assay has a delayed read time post-injection, you will miss the peak intracellular calcium ( Ca2+ ) transient. Solution: Ensure simultaneous injection and kinetic reading in your FLIPR/FDSS system. Validate cell surface expression using flow cytometry before assaying.

Q2: My EC50 is right-shifted by 10- to 100-fold compared to literature values. What is causing this loss of potency? Mechanistic Cause: The substitution of polar Glutamine (in native AVP) with β -cyclohexylalanine (Cha) at position 4 makes d[Cha4,Lys8]VP exceptionally hydrophobic. This dramatically increases non-specific adsorption to standard polystyrene assay plates and pipette tips during serial dilutions. Consequently, the actual concentration delivered to the cells is a fraction of your calculated dose. Solution: You must use low-bind polypropylene plates for all serial dilutions. Crucially, supplement your assay and dilution buffers with a carrier protein (0.1% BSA) or a non-ionic detergent (0.01% Tween-20) to saturate plastic binding sites.

Q3: Could enzymatic degradation be causing the low efficacy during prolonged incubations? Mechanistic Cause: Unlikely. The 1-deamino modification (removal of the N-terminal amine) makes d[Cha4,Lys8]VP highly resistant to aminopeptidases compared to native AVP [2]. Unless you are utilizing crude tissue homogenates without protease inhibitors, chemical degradation is rarely the culprit. Focus your troubleshooting on solubility and adsorption.

Data Presentation

Table 1: Pharmacological Profile Comparison

Expected baseline parameters to validate your assay performance.

PeptideTarget ReceptorAffinity (Ki, nM)Functional EC50 (nM)Selectivity Profile
Native AVP V1a, V1b, V20.5 - 1.50.8 - 2.0Non-selective
d[Cha4,Lys8]VP V1b1.1 - 1.5~1.2>100-fold over V1a/V2
Table 2: Troubleshooting Matrix for Low Efficacy

Use this matrix to rapidly diagnose assay failures.

SymptomPrimary SuspectSelf-Validating ControlCorrective Action
Right-shifted EC50 Plastic adsorptionAVP curve is normalSwitch to low-bind plastics; add 0.1% BSA.
Low Emax (Flattened Curve) Low receptor expressionAVP Emax is also reducedUse lower passage cells; check V1b via FACS.
High Basal Signal Dye leakage / ToxicityUnstimulated wells show driftOptimize Probenecid concentration (1-2.5 mM).

Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. By running a native AVP reference curve in parallel with d[Cha4,Lys8]VP, you can instantly isolate whether an issue is compound-specific (handling) or systemic (biology).

Protocol 1: Self-Validating Peptide Reconstitution & Dilution

Objective: Prevent hydrophobic loss of d[Cha4,Lys8]VP during dose-response preparation.

  • Stock Preparation: Reconstitute lyophilized d[Cha4,Lys8]VP in sterile, ultra-pure water to a concentration of 1 mM. Aliquot into low-bind polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Buffer Formulation: Prepare Assay Buffer (e.g., HBSS + 20 mM HEPES) and strictly supplement with 0.1% fatty-acid-free BSA . Causality note: BSA acts as a carrier, preventing the Cha4 residue from adhering to plastic walls.

  • Serial Dilution: Using a 96-well low-bind polypropylene V-bottom plate, perform 1:3 serial dilutions of both d[Cha4,Lys8]VP and native AVP (internal control) starting from 10 μ M down to 0.1 nM.

  • Equilibration: Allow the dilution plate to sit at room temperature for 15 minutes before transferring to the assay instrument to ensure uniform carrier binding.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Capture the rapid, transient V1b-mediated Ca2+ peak before β -arrestin desensitization occurs.

  • Cell Seeding: Seed CHO-V1b cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM dye loading solution (supplemented with 2.5 mM Probenecid to prevent dye extrusion via anion transporters). Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Washing (Optional but Recommended): Wash cells 3x with Assay Buffer to reduce background fluorescence, leaving 20 μ L of buffer in the wells.

  • Kinetic Reading: Transfer the cell plate and the peptide dilution plate to the FLIPR. Program the instrument to read baseline fluorescence for 10 seconds, inject 10 μ L of peptide, and continuously read for an additional 90 seconds. Extract the Max-Min fluorescence values to plot the dose-response curve.

Pathway & Workflow Visualizations

V1b_Signaling Agonist d[Cha4,Lys8]VP (Agonist) Receptor V1b Receptor (GPCR) Agonist->Receptor Gq Gq/11 Protein Receptor->Gq PLC PLC-β Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Release (Assay Readout) IP3->Ca2

V1b receptor activation by d[Cha4,Lys8]VP triggering intracellular calcium mobilization.

Troubleshooting_Workflow Start Low Efficacy / Emax Check1 Is EC50 Right-Shifted? Start->Check1 Sol1 Use Low-Bind Plastics & 0.1% BSA Check1->Sol1 Yes Check2 Is AVP Control Normal? Check1->Check2 No Sol2 Check V1b Expression Level in Cells Check2->Sol2 Yes Sol3 Optimize Dye Loading & Read Time Check2->Sol3 No

Decision tree for troubleshooting low efficacy in d[Cha4,Lys8]VP dose-response assays.

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., Cheng, L. L., Stoev, S., Guillon, G., & Manning, M. (2007). "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry, 50(4), 835–847.[Link]

  • European Bioinformatics Institute (EMBL-EBI). "CHEMBL221485; d[Cha4,Lys8]VP Compound Report Card." ChEMBL Database.[Link]

Optimization

Technical Support Center: Addressing d[Cha4,Lys8]VP Stability in Cell Culture Media

Welcome to the technical support center for d[Cha4,Lys8]VP. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for d[Cha4,Lys8]VP. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this potent and selective vasopressin V1b receptor agonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.

Introduction: Understanding the Molecule

d[Cha4,Lys8]VP is a synthetic analog of vasopressin, a critical hormone in physiological regulation. Its modifications at position 4 (Cyclohexylalanine, Cha) and 8 (Lysine, Lys) are designed to enhance its selectivity for the V1b receptor and improve its stability compared to the native peptide.[1] However, like all peptides, its integrity in the complex environment of cell culture media can be compromised, leading to inconsistent and unreliable experimental outcomes. This guide will delve into the root causes of these stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My d[Cha4,Lys8]VP-mediated cellular response is diminishing over the course of my experiment. What could be the cause?

A1: This is a classic sign of peptide degradation in your cell culture medium. Several factors can contribute to this:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains peptidases that can cleave d[Cha4,Lys8]VP, rendering it inactive. Even in serum-free conditions, cells themselves can release proteases that degrade the peptide. While the modifications in d[Cha4,Lys8]VP offer some protection against proteolysis, degradation can still occur over time.[2]

  • Physicochemical Instability: The pH and temperature of your cell culture environment can affect the peptide's structure and stability. Although standard culture conditions (pH 7.2-7.4, 37°C) are generally acceptable, deviations can accelerate degradation.

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware (e.g., flasks, plates, pipette tips). This reduces the effective concentration of the peptide available to the cells.

Q2: How should I properly store my d[Cha4,Lys8]VP to ensure its stability?

A2: Proper storage is paramount for maintaining the integrity of your peptide.

Storage FormRecommended TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CLong-term (years)Protect from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
Stock Solution -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Use a sterile, high-quality solvent.[3]
-20°CUp to 1 monthAliquot into single-use volumes.[3]
Working Dilution 2-8°CShort-term (days)Prepare fresh for each experiment if possible. Stability in diluted form in culture media is limited.

Q3: What is the best solvent for preparing my d[Cha4,Lys8]VP stock solution?

A3: The choice of solvent depends on the peptide's solubility. For d[Cha4,Lys8]VP, sterile, nuclease-free water is often a suitable solvent.[4] Some suppliers may recommend a small amount of a co-solvent like DMSO to aid dissolution before further dilution in an aqueous buffer. Always refer to the manufacturer's instructions for the specific lot you are using. To ensure complete dissolution, gently vortex or sonicate the solution.

Q4: Can I use serum in my cell culture medium when working with d[Cha4,Lys8]VP?

A4: While many cell lines require serum for optimal growth, it is a significant source of peptidases that can degrade d[Cha4,Lys8]VP. If your experimental design allows, consider the following:

  • Serum-Free Media: Whenever possible, conduct your d[Cha4,Lys8]VP treatment in a serum-free medium. You may need to adapt your cells to these conditions gradually.

  • Reduced Serum Concentration: If serum is necessary, consider reducing its concentration during the peptide treatment period.

  • Heat-Inactivated Serum: Heat inactivation of serum (typically at 56°C for 30 minutes) can denature some peptidases, but it may not eliminate all proteolytic activity and can also affect growth factors.

  • Peptidase Inhibitors: The addition of a broad-spectrum peptidase inhibitor cocktail to your culture medium can help protect the peptide. However, be aware that these inhibitors can have off-target effects on your cells.

Troubleshooting Guide

Issue 1: Inconsistent or No Cellular Response

This is a common and frustrating issue. The following workflow will help you systematically troubleshoot the problem.

A Start: Inconsistent/No Response B Verify Stock Solution Integrity A->B Is stock solution old or improperly stored? C Prepare Fresh Stock Solution B->C Yes D Assess Peptide Stability in Media B->D No C->D E Optimize Experimental Conditions D->E Is degradation confirmed? F Check Cell Health & Receptor Expression D->F No H Success E->H Implement stabilization strategies F->C No G Re-evaluate Experimental Design F->G Are cells healthy and expressing V1bR? G->H Modify protocol

Troubleshooting Workflow for Inconsistent Results

Step-by-Step Protocol: Assessing Peptide Stability in Cell Culture Media

This protocol will help you determine the stability of d[Cha4,Lys8]VP under your specific experimental conditions.

Materials:

  • d[Cha4,Lys8]VP stock solution

  • Your cell culture medium (with and without serum, if applicable)

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Method for quantifying d[Cha4,Lys8]VP (e.g., HPLC-MS, ELISA)

Procedure:

  • Preparation: Prepare working solutions of d[Cha4,Lys8]VP in your cell culture medium at the final concentration you use in your experiments. Prepare separate solutions for media with and without serum if you are testing both conditions.

  • Incubation:

    • Add 100 µL of each working solution to multiple wells of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect the media from triplicate wells for each condition.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the samples using a validated method like HPLC-MS to determine the concentration of intact d[Cha4,Lys8]VP at each time point.

  • Data Analysis: Plot the concentration of intact d[Cha4,Lys8]VP against time to determine its half-life in your specific cell culture media.

Issue 2: High Background or Off-Target Effects

A Start: High Background/Off-Target Effects B Check Peptide Purity A->B Is the peptide purity questionable? C Source New Peptide Batch B->C Yes D Titrate Peptide Concentration B->D No C->D D->B No E Confirm Receptor Specificity D->E Does titration reduce background? E->D No F Success E->F Is the effect blocked by a V1bR antagonist?

Troubleshooting High Background/Off-Target Effects

Experimental Protocol: Validating Receptor-Specific Effects

To ensure that the observed cellular response is specifically mediated by the V1b receptor, a receptor antagonist inhibition assay is crucial.

Materials:

  • d[Cha4,Lys8]VP

  • A selective V1b receptor antagonist (e.g., SSR149415)

  • Your cell line expressing the V1b receptor

  • Assay reagents for measuring your cellular response (e.g., calcium flux, reporter gene assay)

Procedure:

  • Cell Seeding: Seed your cells in an appropriate multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Antagonist Pre-incubation:

    • Prepare a solution of the V1b receptor antagonist in your assay buffer or cell culture medium.

    • Pre-incubate the cells with the antagonist for a sufficient time (typically 30-60 minutes) to allow for receptor binding. Include a vehicle control (no antagonist).

  • Agonist Stimulation:

    • Prepare a solution of d[Cha4,Lys8]VP at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Add the d[Cha4,Lys8]VP solution to the wells, both with and without the antagonist.

  • Response Measurement: After the appropriate incubation time for your specific assay, measure the cellular response according to your established protocol.

  • Data Analysis: Compare the response in the presence and absence of the antagonist. A significant reduction in the cellular response in the presence of the antagonist confirms that the effect of d[Cha4,Lys8]VP is mediated by the V1b receptor.

Mechanistic Insights: The "Why" Behind the "How"

The chemical structure of d[Cha4,Lys8]VP is key to its function and stability. The substitution of the native Phenylalanine at position 4 with Cyclohexylalanine (Cha) and Arginine at position 8 with Lysine (Lys) confers increased selectivity for the V1b receptor.[1] These modifications also provide some resistance to enzymatic degradation compared to native vasopressin.[2]

However, the peptide backbone remains susceptible to cleavage by various peptidases present in serum and released by cells. Understanding these degradation pathways is critical for designing robust experiments.

cluster_0 Cell Culture Environment cluster_1 Cellular Response A d[Cha4,Lys8]VP C Degraded, Inactive Fragments D V1b Receptor A->D Binding & Activation B Peptidases (from serum/cells) B->A Degradation E Signal Transduction D->E F Biological Effect E->F

Factors Influencing d[Cha4,Lys8]VP Activity in Cell Culture

By understanding these fundamental principles, you can make informed decisions to mitigate stability issues and ensure the integrity of your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., ... & Manning, M. (2007). Design and synthesis of the first selective agonists for the rat vasopressin V (1b) receptor: based on modifications of deamino-[Cys1] arginine vasopressin at positions 4 and 8. Journal of medicinal chemistry, 50(4), 835-847.
  • Glavaš, M., Gitlin-Domagalska, A., Dębowski, D., Ptaszyńska, N., Łęgowska, A., & Rolka, K. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. International journal of molecular sciences, 23(6), 3068.
  • Deranged Physiology. (2023, December 21). Pharmacology of vasopressin and its analogues. Retrieved from [Link]

  • Karger Publishers. (n.d.). Vasopressin Agonists and Antagonists. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2002). Stock Solutions. Retrieved from [Link]

  • Spandidos Publications. (2014, April 11). Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells. Retrieved from [Link]

  • PubMed. (2004, May 7). Degradation of Wild-Type Vasopressin Precursor and Pathogenic Mutants by the Proteasome. Retrieved from [Link]

  • PMC. (2019, July 11). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. Retrieved from [Link]

  • PMC. (2024, December 20). Potential Process Control Issues with Vasopressin. Retrieved from [Link]

  • PubMed. (2007, September 15). Pharmacological and physiological characterization of d[Leu4, Lys8]vasopressin, the first V1b-selective agonist for rat vasopressin/oxytocin receptors. Retrieved from [Link]

  • MDPI. (2022, March 12). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Retrieved from [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • Jamil, K., Pappas, S. C., & Devarakonda, K. R. (2017). In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V 1 and V 2. Journal of experimental pharmacology, 10, 1–7.
  • PubMed. (2011, March 15). Mass spectrometric analysis of lysine ubiquitylation reveals promiscuity at site level. Retrieved from [Link]

  • Karger Publishers. (n.d.). V1b Receptors: New Probes for Therapy. Retrieved from [Link]

  • bioRxiv. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]

  • PLOS One. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • ACS Publications. (2026, February 7). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescent peptide hormones: development of high affinity vasopressin analogues. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 3). Exploring the Therapeutic Potential of Arginine Vasopressin V1B Receptor Antagonists: TASP0233278 and TASP0390325 for Depression and Anxiety. Retrieved from [Link]

  • PMC. (n.d.). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening. Retrieved from [Link]

  • BioPharm International. (2024, January 1). Navigating Challenges in Cell Therapy Potency Assays. Retrieved from [Link]

  • Lehigh University. (n.d.). Developing vasopressin V1b receptor agonists for anemia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2. Retrieved from [Link]

  • RSC Publishing. (n.d.). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. Retrieved from [Link]

  • Frontiers. (2022, October 9). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Retrieved from [Link]

  • PMC. (n.d.). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Thermal denaturation of fresh frozen tissue enhances mass spectrometry detection of peptides. Retrieved from [Link]

  • PubMed. (2015, December 28). A Liquid-Based Colorimetric Assay of Lysine Decarboxylase and Its Application to Enzymatic Assay. Retrieved from [Link]

  • PLOS One. (2018, April 4). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Lysozyme thermal stability in the presence of cyclodextrins at different pH values. Retrieved from [Link]

Sources

Troubleshooting

refining handling and reconstitution techniques for lyophilized d[Cha4,Lys8]VP

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to provide researchers, scientists, and drug development professionals with a mechanistic understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to provide researchers, scientists, and drug development professionals with a mechanistic understanding of handling, reconstituting, and utilizing d[Cha4,Lys8]VP .

This synthetic peptide—deamino-[Cys1, Cha4, Lys8]vasopressin—is a highly selective agonist for the vasopressin V1b receptor[1]. Because peptide integrity dictates assay reproducibility, this guide moves beyond basic instructions to explain the thermodynamic and biochemical causality behind every protocol.

FAQ Section 1: Pre-Reconstitution & Handling

Q: Why is it mandatory to centrifuge the vial before opening it? A: During the lyophilization process and subsequent shipping, the peptide forms a light, fluffy powder that easily disperses and adheres to the vial walls and rubber stopper. Opening the vial without centrifugation risks physical loss of the peptide, which will mathematically skew your final molarity. Self-Validating Protocol: Always centrifuge the vial at 3,000 x g for 1–2 minutes. Visually confirm that a solid pellet has formed at the absolute bottom of the vial before carefully removing the cap.

Q: How should I store the lyophilized powder upon arrival? A: Store the lyophilized powder at -20°C or -80°C in a desiccator[2]. Lyophilized peptides are in a dormant state but remain highly hygroscopic. If exposed to atmospheric moisture, water molecules will initiate rapid hydrolysis of the peptide bonds, degrading the sample before you even begin your experiment.

FAQ Section 2: Reconstitution Methodology

Q: What is the exact protocol for reconstituting d[Cha4,Lys8]VP without damaging it? A: d[Cha4,Lys8]VP contains hydrophobic residues (such as Cyclohexylalanine at position 4) but retains solubility in standard aqueous buffers if handled with thermodynamic care.

Step-by-Step Reconstitution Workflow:

  • Thermal Equilibration: Remove the vial from the freezer and allow it to reach room temperature inside a desiccator. Causality: Opening a cold vial introduces ambient air, causing immediate condensation on the powder and localized degradation.

  • Solvent Addition: Use a volumetric syringe to add sterile bacteriostatic water or your specific assay buffer[3]. Direct the solvent stream against the inner glass wall of the vial—never directly blast the fragile peptide pellet.

  • Dissolution via Gentle Swirling: Gently swirl or roll the vial between your fingers. Never shake the vial. Causality: Vigorous shaking introduces air bubbles, creating a massive air-liquid interface. The hydrophobic domains of d[Cha4,Lys8]VP will thermodynamically align at this interface, leading to irreversible unfolding, aggregation, and denaturation[3].

  • Visual Validation: The resulting solution must be perfectly clear. If turbidity persists, it indicates incomplete solvation. Self-Validating Fix: Do not proceed with a cloudy solution. Apply gentle sonication in a water bath for 30 seconds, or add a micro-volume of 1% acetic acid to protonate basic residues and force dissolution.

Quantitative Data: Standard Reconstitution Concentrations Use the following table to standardize your volumetric calculations prior to uncapping the syringe:

Total Peptide MassVolume of Diluent AddedFinal Concentration (mg/mL)Final Concentration (µg/µL)
1.0 mg1.0 mL1.0 mg/mL1.0 µg/µL
1.0 mg2.0 mL0.5 mg/mL0.5 µg/µL
5.0 mg1.0 mL5.0 mg/mL5.0 µg/µL
5.0 mg5.0 mL1.0 mg/mL1.0 µg/µL

FAQ Section 3: Storage & Stability of the Solution

Q: Can I store the reconstituted peptide solution in the refrigerator? A: Only for immediate, short-term use (maximum 24 hours). For long-term stability, the solution must be divided into single-use aliquots in sterile polypropylene tubes and flash-frozen at -20°C or -80°C[4].

Q: Why are repeated freeze-thaw cycles so destructive to peptides? A: When a peptide solution freezes, water crystallizes into ice. These ice crystals act as microscopic blades that physically shear the peptide backbone. Furthermore, as the water freezes out of the solution, the local concentration of the peptide in the remaining liquid spikes dramatically. This forced proximity induces hydrophobic aggregation. By creating single-use aliquots, you completely bypass this mechanical and thermodynamic stress, ensuring every experiment uses a pristine molecule.

FAQ Section 4: Experimental Application & Receptor Signaling

Q: What intracellular signaling pathways should I monitor to validate the bioactivity of d[Cha4,Lys8]VP in my cell models? A: d[Cha4,Lys8]VP is a highly selective agonist for the vasopressin V1b receptor (V1bR), a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and central nervous system[5].

The V1b receptor exhibits pleiotropic signaling driven by membrane compartmentalization and ligand concentration[6].

  • Primary Pathway: At standard concentrations, V1bR couples to the Gq/11 protein , activating Phospholipase C (PLC). PLC cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ), while DAG activates Protein Kinase C (PKC).

  • Secondary Pathway: At higher ligand concentrations, or when receptors dimerize within cholesterol-rich lipid rafts, V1bR can simultaneously couple to the Gs protein , activating Adenylate Cyclase (AC) and driving cAMP accumulation[6].

Below is a mechanistic map of the V1b receptor signaling cascade to guide your assay design (e.g., choosing between a Calcium Flux assay vs. a cAMP accumulation assay).

V1b_Signaling Ligand d[Cha4,Lys8]VP (Selective Agonist) Receptor V1b Receptor (GPCR Homodimer) Ligand->Receptor Binds Gq Gq/11 Protein (Primary) Receptor->Gq Primary Coupling Gs Gs Protein (Lipid Rafts / High Conc) Receptor->Gs Secondary Coupling PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC PIP2 PIP2 Cleavage PLC->PIP2 cAMP cAMP Accumulation AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC ACTH Downstream Effector (e.g., ACTH Secretion) cAMP->ACTH Ca2->ACTH PKC->ACTH

V1b Receptor signaling pathways activated by d[Cha4,Lys8]VP, showing Gq/11 and Gs coupling.

References

  • Handling and Storage of Peptides - FAQ. Peptide661 Wiki. Retrieved from:[Link]

  • How Many MG is 40 Units of Tirzepatide? A Lab Perspective. Real Peptides. Retrieved from: [Link]

  • MK677 Cardarine Research Stack Storage & Stability. Elite Biogenix. Retrieved from: [Link]

  • Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor. ChEMBL - EMBL-EBI. Retrieved from: [Link]

  • The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity. National Institutes of Health (PMC). Retrieved from:[Link]

  • Differential Coupling of the Vasopressin V1b Receptor through Compartmentalization within the Plasma Membrane. Molecular Pharmacology (DOI). Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

d[Cha4,Lys8]VP vs d[Leu4,Lys8]VP V1b agonist binding affinity

Comparative Guide: V1b Agonist Binding Affinity – d[Cha4,Lys8]VP vs. d[Leu4,Lys8]VP Executive Summary & Molecular Rationale The vasopressin V1b receptor (V1bR) is a critical G-protein coupled receptor (GPCR) that regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: V1b Agonist Binding Affinity – d[Cha4,Lys8]VP vs. d[Leu4,Lys8]VP

Executive Summary & Molecular Rationale

The vasopressin V1b receptor (V1bR) is a critical G-protein coupled receptor (GPCR) that regulates the hypothalamo-pituitary-adrenal (HPA) axis and modulates various neuropsychiatric and renal functions[1][2]. Historically, mapping the precise physiological footprint of the V1b receptor was severely hindered by the lack of selective agonists; endogenous arginine vasopressin (AVP) exhibits high promiscuity, binding with similar affinities to V1a, V1b, and V2 receptors[3][4].

To engineer selectivity, researchers systematically modified deamino-[Cys1]arginine vasopressin[3]. Initial position 4 analogs, such as d[Cha4]AVP and d[Leu4]AVP, demonstrated high affinity for the human V1b receptor but unfortunately retained potent antidiuretic activity in rodents, indicating a lack of selectivity for the rat V1b receptor[3][5]. The breakthrough occurred when these peptides were further modified at position 8 with Lysine (Lys). This dual-substitution strategy yielded d[Cha4,Lys8]VP and d[Leu4,Lys8]VP —the first highly selective V1b agonists across multiple species[3][6].

Comparative Binding Affinity

Both d[Cha4,Lys8]VP and d[Leu4,Lys8]VP demonstrate sub-nanomolar binding affinities for the V1b receptor while maintaining an exceptional selectivity profile over V1a, V2, and oxytocin (OT) receptors[1][7]. The table below synthesizes their binding kinetics:

CompoundTarget ReceptorSpeciesAffinity ( Ki​ , nM)Selectivity Profile
d[Cha4,Lys8]VP V1bRat0.35Highly selective over V1a, V2, OT[7]
V1bHuman0.65Highly selective over V1a, V2, OT[7]
d[Leu4,Lys8]VP V1bRat0.16Highly selective over V1a, V2, OT[1][8]
V1bHuman0.52Highly selective over V1a, V2, OT[8]
V1bMouse1.38Highly selective over V1a, V2, OT[8]

Note: Data derived from competitive radioligand binding assays measuring the displacement of [3H]AVP[1][7][8].

Functional Signaling & Pathway Dynamics

The V1b receptor primarily couples to the Gq/11​ protein[9][10]. When d[Cha4,Lys8]VP or d[Leu4,Lys8]VP binds to the receptor, it induces a conformational shift that activates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two secondary messengers: inositol trisphosphate ( IP3​ ) and diacylglycerol (DAG)[9]. IP3​ triggers the release of intracellular calcium ( Ca2+ ), while DAG activates Protein Kinase C (PKC), culminating in downstream biological responses such as adrenocorticotropin (ACTH) release[1][9].

G Agonist V1b Agonist (d[Cha4,Lys8]VP / d[Leu4,Lys8]VP) V1bR V1b Receptor Agonist->V1bR Gq Gq/11 Protein V1bR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC ACTH Biological Response (e.g., ACTH Release) Ca2->ACTH PKC->ACTH

Caption: V1b receptor Gq/11 signaling pathway activated by selective agonists.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous validation of these agonists in pharmacological profiling, the following methodologies have been optimized for reproducibility and mechanistic accuracy.

Protocol A: Radioligand Competition Binding Assay

Expert Insight: Utilizing Chinese Hamster Ovary (CHO) or AtT20 cells stably transfected with the V1b receptor is critical[1][3]. Native tissues (like kidney or liver) often co-express V1a or V2 receptors. Because AVP binds to all subtypes, using native tissue introduces crosstalk that confounds precise affinity measurements[9].

  • Membrane Preparation: Harvest V1b-transfected cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ , supplemented with protease inhibitors). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in binding buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]AVP (the radioligand), and varying concentrations of the unlabelled agonist (d[Cha4,Lys8]VP or d[Leu4,Lys8]VP) ranging from 10−12 to 10−5 M[1][11].

  • Equilibration: Incubate the mixture for 60 minutes at 25°C to ensure steady-state equilibrium is reached prior to measurement.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize the filter's charge and reduce non-specific binding). Wash three times with ice-cold wash buffer[11].

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter[11].

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant[11].

Protocol B: Intracellular Calcium Mobilization Assay

Expert Insight: Because V1b couples to Gq​ , measuring intracellular calcium mobilization is the most direct functional readout of agonism. d[Leu4,Lys8]VP induces a dose-dependent, saturable increase in [Ca2+]i​ with an EC50​ of ~19 nM[9][11]. We utilize Fura-2 AM, a ratiometric dye, to eliminate artifacts caused by uneven dye loading, photobleaching, or varying cell thickness.

  • Cell Loading: Seed V1b-expressing cells in a black, clear-bottom 96-well plate. Incubate with 2 µM Fura-2 AM in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.1% BSA for 45 minutes at 37°C.

  • Washing: Wash the cells three times with HBSS to remove extracellular dye. Allow 15 minutes for complete intracellular de-esterification of the AM ester, trapping the active dye inside the cell.

  • Baseline Measurement: Place the plate in a fluorescence microplate reader. Record baseline fluorescence for 20 seconds using alternating excitation wavelengths of 340 nm ( Ca2+ -bound) and 380 nm ( Ca2+ -free), with emission at 510 nm.

  • Agonist Addition: Inject the agonist (e.g., 10 nmol/L d[Leu4,Lys8]VP) into the wells automatically via the reader's fluidics system to capture the immediate transient response[11].

  • Kinetic Reading: Monitor the transient spike in the 340/380 ratio for 3 minutes. The area under the curve (AUC) or peak fluorescence ratio correlates directly to the [Ca2+]i​ mobilization[11].

Conclusion

Both d[Cha4,Lys8]VP and d[Leu4,Lys8]VP represent a monumental leap in vasopressin pharmacology, providing researchers with the first truly selective tools to isolate V1b receptor functions[1][3]. While d[Leu4,Lys8]VP exhibits slightly higher binding affinity ( Ki​ = 0.16 nM in rat V1b) compared to d[Cha4,Lys8]VP ( Ki​ = 0.35 nM), both are exceptionally potent and specific[1][7]. Their application in functional assays continues to elucidate the complex role of the V1b receptor in renal physiology, stress responses, and neuropsychiatric pathways[2][9].

References

  • Guillon, G., et al. "Pharmacological and Physiological Characterization of d[Leu4, Lys8]Vasopressin, the First V1b-Selective Agonist for Rat Vasopressin/Oxytocin Receptors." Endocrinology, vol. 148, no. 9, 2007, pp. 4136-4146. URL: [Link]

  • Manning, M., et al. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry, vol. 50, no. 4, 2007, pp. 835-847. URL: [Link]

  • Cortes, A., et al. "Characterization of a functional V1B vasopressin receptor in the male rat kidney." American Journal of Physiology-Renal Physiology, vol. 321, no. 2, 2021, pp. F216-F227. URL: [Link]

  • MDPI. "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists." International Journal of Molecular Sciences, vol. 22, no. 21, 2021. URL: [Link]

Sources

Comparative

A Comparative Efficacy Analysis: d[Cha4,Lys8]VP versus Arginine Vasopressin (AVP)

A Technical Guide for Researchers and Drug Development Professionals In the landscape of neurohypophysial hormone research, the pursuit of receptor-selective analogues of Arginine Vasopressin (AVP) is driven by the need...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of neurohypophysial hormone research, the pursuit of receptor-selective analogues of Arginine Vasopressin (AVP) is driven by the need to dissect its multifaceted physiological roles and to develop more targeted therapeutics. This guide provides an in-depth, data-supported comparison of the synthetic analogue d[Cha4,Lys8]VP and the endogenous hormone AVP. We will explore their distinct efficacy profiles, underpinned by a detailed examination of their receptor binding affinities, functional potencies, and in vivo activities. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their experimental designs and therapeutic strategies.

Understanding Arginine Vasopressin and the Rationale for Analogue Development

Arginine Vasopressin (AVP), a nonapeptide hormone, is a key regulator of water homeostasis, vascular tone, and social behavior.[1][2] Its diverse effects are mediated through three distinct G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors.[1][2][3] This pleiotropic activity, while essential for normal physiology, presents a challenge for therapeutic intervention, as non-selective activation can lead to undesirable side effects. The development of receptor-selective analogues, such as d[Cha4,Lys8]VP, aims to isolate specific physiological effects, thereby offering more precise pharmacological tools and potentially safer and more effective drugs.

Mechanism of Action: A Tale of Three Receptors

The physiological responses to AVP are dictated by the receptor subtype it activates and the subsequent intracellular signaling cascade.

  • V1a Receptors: Predominantly found on vascular smooth muscle cells, platelets, and in the brain, V1a receptors are coupled to Gq/11 proteins.[3] Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium concentrations, leading to vasoconstriction and modulation of social behaviors.[3]

  • V1b Receptors: Primarily expressed in the anterior pituitary and the brain, V1b receptors are also coupled to the Gq/11-PLC pathway.[3] Their activation is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the release of adrenocorticotropic hormone (ACTH).[3]

  • V2 Receptors: Located mainly in the principal cells of the kidney's collecting ducts, V2 receptors are coupled to Gs proteins.[3] Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling pathway promotes the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption and thus exerting an antidiuretic effect.[3]

Vasopressin_Signaling_Pathways cluster_AVP Arginine Vasopressin (AVP) cluster_V1a V1a Receptor cluster_V1b V1b Receptor cluster_V2 V2 Receptor AVP AVP V1a V1aR AVP->V1a V1b V1bR AVP->V1b V2 V2R AVP->V2 Gq11_V1a Gq/11 V1a->Gq11_V1a PLC_V1a PLC Gq11_V1a->PLC_V1a IP3_DAG_V1a IP3 & DAG PLC_V1a->IP3_DAG_V1a Ca_V1a ↑ [Ca2+]i IP3_DAG_V1a->Ca_V1a V1a_effect Vasoconstriction, Social Behavior Ca_V1a->V1a_effect Gq11_V1b Gq/11 V1b->Gq11_V1b PLC_V1b PLC Gq11_V1b->PLC_V1b IP3_DAG_V1b IP3 & DAG PLC_V1b->IP3_DAG_V1b Ca_V1b ↑ [Ca2+]i IP3_DAG_V1b->Ca_V1b V1b_effect ACTH Release Ca_V1b->V1b_effect Gs Gs V2->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP V2_effect Antidiuresis cAMP->V2_effect

AVP Signaling Pathways

Efficacy at a Glance: A Quantitative Comparison

The defining difference between d[Cha4,Lys8]VP and AVP lies in their receptor selectivity. While AVP is a non-selective agonist, d[Cha4,Lys8]VP exhibits a marked preference for the V1b receptor, particularly in rodent models.[4] This selectivity profile is evident in both binding affinity (Ki) and functional potency (EC50) data.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Arginine Vasopressin (AVP) V1a (human)0.39[5]1.13 (Ca2+ mobilization)[5]
V1b (human)0.25[5]0.90 (Ca2+ mobilization)[5]
V2 (human)1.21[5]2.22 (cAMP accumulation)[5]
d[Cha4,Lys8]VP V1b (rat)0.16[4]-
V1b (human)1.2[6][7]0.089 (Ca2+ mobilization)[7]
V1a (human)151[6][7]295 (Ca2+ mobilization)[7]
V2 (human)750[6][7]>1000 (cAMP accumulation)[7]
Oxytocin (human)240[6][7]-

Note: The Ki and EC50 values can vary depending on the experimental conditions and cell types used.

The data clearly illustrates that while AVP binds to and activates all three receptor subtypes with high, nanomolar affinity, d[Cha4,Lys8]VP demonstrates a significant selectivity for the human V1b receptor, with over 100-fold lower affinity for the V1a receptor and even weaker interaction with the V2 receptor.[6][7]

In Vivo Efficacy: Translating Receptor Selectivity into Physiological Response

The in vivo effects of these compounds directly reflect their receptor binding and activation profiles. AVP, through its action on V1a and V2 receptors, exerts potent vasopressor and antidiuretic effects, respectively.[1] In contrast, d[Cha4,Lys8]VP, due to its V1b selectivity, demonstrates negligible vasopressor and weak antidiuretic activities.[4] However, it effectively stimulates ACTH secretion, a V1b-mediated response.[4]

Experimental Methodologies: The Foundation of Efficacy Determination

The quantitative data presented in this guide are derived from a suite of well-established in vitro and in vivo assays. Understanding the principles and execution of these methods is crucial for interpreting the results and designing future experiments.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_functional_assays cluster_in_vivo In Vivo Assays binding Radioligand Binding Assay (Determine Ki) functional Functional Assays vasopressor Vasopressor Assay (Blood Pressure) binding->vasopressor calcium Calcium Mobilization (V1a/V1b - EC50) camp cAMP Accumulation (V2 - EC50) antidiuretic Antidiuretic Assay (Urine Output) vasopressor->antidiuretic

Experimental Workflow

Radioligand Binding Assay (Determination of Ki)

Principle: This assay quantifies the affinity of a ligand (e.g., d[Cha4,Lys8]VP or AVP) for its receptor by measuring its ability to compete with a radioactively labeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the vasopressin receptor subtype of interest (V1a, V1b, or V2).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.[8]

  • Binding Reaction:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled AVP analogue (e.g., [3H]-AVP), and varying concentrations of the unlabeled competitor ligand (d[Cha4,Lys8]VP or AVP).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.[8]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor ligand concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[8]

In Vitro Functional Assays (Determination of EC50)

Principle: This assay measures the ability of a ligand to stimulate the Gq-mediated signaling pathway by detecting the resulting increase in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[9]

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the V1a or V1b receptor in a multi-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer.[10]

  • Ligand Stimulation and Signal Detection:

    • Use a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of the agonist (d[Cha4,Lys8]VP or AVP) to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[10]

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Principle: This assay quantifies the ability of a ligand to activate the Gs-coupled V2 receptor by measuring the subsequent increase in intracellular cyclic AMP (cAMP) levels.[11]

Step-by-Step Protocol:

  • Cell Stimulation:

    • Plate cells expressing the V2 receptor in a multi-well plate.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • Stimulate the cells with varying concentrations of the agonist (d[Cha4,Lys8]VP or AVP) for a defined period.[11]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration for each agonist concentration from the standard curve.

    • Plot the cAMP concentration as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy Assays

Principle: This assay measures the effect of a compound on arterial blood pressure, which is a direct in vivo readout of V1a receptor activation.

Step-by-Step Protocol:

  • Animal Preparation:

    • Anesthetize a rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Allow the animal to stabilize.

  • Drug Administration and Blood Pressure Monitoring:

    • Record the baseline mean arterial pressure (MAP).

    • Administer increasing doses of the test compound (d[Cha4,Lys8]VP or AVP) intravenously.

    • Continuously monitor and record the MAP after each dose.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each dose.

    • Plot the change in MAP as a function of the dose to determine the pressor response.

Principle: This assay assesses the antidiuretic effect of a compound by measuring its ability to reduce urine output in water-loaded rats, a primary function of V2 receptor activation.[12]

Step-by-Step Protocol:

  • Animal Preparation and Hydration:

    • Fast rats overnight with free access to water.

    • Administer a water load (e.g., 25 mL/kg of body weight) orally to induce diuresis.

  • Drug Administration and Urine Collection:

    • Administer the test compound (d[Cha4,Lys8]VP or AVP) or vehicle control.

    • Place the rats in individual metabolic cages that allow for the collection of urine.

    • Collect and measure the cumulative urine volume at specific time points (e.g., every hour for 5 hours).[12]

  • Data Analysis:

    • Compare the cumulative urine output in the drug-treated groups to the vehicle-treated control group.

    • Calculate the percentage inhibition of diuresis for each dose.

Conclusion: A Tale of Two Vasopressins

The comparative analysis of d[Cha4,Lys8]VP and AVP highlights the power of synthetic chemistry in refining the pharmacological profile of endogenous hormones. AVP, as a non-selective agonist, serves as a vital physiological regulator but a blunt pharmacological tool. In contrast, d[Cha4,Lys8]VP emerges as a highly selective V1b receptor agonist, particularly in rodent models, with significantly attenuated V1a and V2 receptor activity. This selectivity translates to a distinct in vivo profile, devoid of the potent vasopressor and antidiuretic effects of AVP, while retaining the ability to modulate the HPA axis.

For researchers in neuroscience, endocrinology, and cardiovascular physiology, d[Cha4,Lys8]VP represents a valuable tool to probe the specific functions of the V1b receptor in health and disease. For drug development professionals, the principles underlying the design of such selective analogues offer a blueprint for creating next-generation therapeutics with improved efficacy and safety profiles. The rigorous application of the experimental methodologies detailed in this guide is paramount to accurately characterizing the efficacy of these and other novel compounds, ultimately advancing our understanding of vasopressin biology and its therapeutic potential.

References

  • Abou-Samra AB, Harwood JP, Catt KJ, Aguilera G. Mechanisms of action of CRF and other regulators of ACTH release in pituitary corticotrophs. Ann NY Acad Sci 512: 67–84, 1987. Available from: [Link]

  • Creative Biolabs. Vasopressin Receptor Family. Available from: [Link]

  • Derick S, et al. [1-Deamino-4-cyclohexylalanine] arginine vasopressin: a potent and specific agonist for vasopressin V1b receptors. Endocrinology. 2002;143(12):4655-64. Available from: [Link]

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). 2025 Nov 20. Available from: [Link]

  • Koshimizu T, et al. Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiol Rev. 2012;92(4):1813-1864. Available from: [Link]

  • PubMed. Vasopressin V1a and V1b receptors: from molecules to physiological systems. 2012 Oct 15. Available from: [Link]

  • PharmaIN Corporation. Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Available from: [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. GSC Biological and Pharmaceutical Sciences, 2021, 15(03), 133–140. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Janz JM, et al. High Throughput Screen for Pharmacoperones of the Vasopressin Type 2 Receptor. PMC. Available from: [Link]

  • Dicker SE. A method for the assay of very small amounts of antidiuretic activity with a note on the antidiuretic titre of rats' blood. PMC. Available from: [Link]

  • Innoprot. V2 Vasopressin Receptor Assay. Available from: [Link]

  • Tahara A, et al. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells. PubMed. 1998. Available from: [Link]

  • Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. Journal of Drug Delivery and Therapeutics. 2022 May 2. Available from: [Link]

  • In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). PMC. Available from: [Link]

  • Li Y, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016 Feb 14. Available from: [Link]

  • OBSERVATIONS ON DIURETIC ASSAY METHODS USING RAT AND DOG A number of proven measures and drugs capable of producing diuresis, in. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • Semantic Scholar. Vasopressin V1a and V1b receptors: from molecules to physiological systems. Available from: [Link]

  • Innoprot. V1A Vasopressin Receptor Assay. Available from: [Link]

  • BPS/IUPHAR Guide to PHARMACOLOGY. Vasopressin and oxytocin receptors. Available from: [Link]

  • Pena A, et al. Pharmacological and physiological characterization of d[Leu4, Lys8]vasopressin, the first V1b-selective agonist for rat vasopressin/oxytocin receptors. PubMed. 2007 Sep 15. Available from: [Link]

Sources

Validation

Validation of d[Cha4,Lys8]VP Selectivity Against V1a and V2 Receptors: A Comprehensive Comparative Guide

Executive Summary The neurohypophyseal peptide arginine vasopressin (AVP) mediates a wide array of physiological functions by activating three distinct G-protein coupled receptors (GPCRs): V1a (vascular), V1b (pituitary)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The neurohypophyseal peptide arginine vasopressin (AVP) mediates a wide array of physiological functions by activating three distinct G-protein coupled receptors (GPCRs): V1a (vascular), V1b (pituitary), and V2 (renal)[1]. Historically, a major bottleneck in neuroendocrine and psychiatric research has been the lack of highly selective V1b receptor agonists, particularly for rodent models. Early synthetic analogs, such as d[Cha4]AVP, demonstrated high affinity for the human V1b receptor but retained potent V2-mediated antidiuretic activity in rats, rendering them unsuitable for isolated in vivo V1b studies[1][2].

The development of d[Cha4,Lys8]VP (desamino-[cyclohexylalanine4, lysine8]-vasopressin) marked a critical breakthrough. By systematically modifying the peptide at positions 4 and 8, researchers successfully abolished off-target V1a and V2 activation while preserving potent V1b agonism[1][2]. This guide objectively compares d[Cha4,Lys8]VP against native AVP and other analogs, providing a self-validating experimental blueprint for confirming its receptor selectivity.

Pharmacological Profile & Structural Causality

Understanding the selectivity of d[Cha4,Lys8]VP requires analyzing the causality behind its structural modifications:

  • Deamino (d) at Position 1: Removal of the amino group increases the peptide's resistance to aminopeptidases, significantly prolonging its half-life in vitro and in vivo.

  • Cyclohexylalanine (Cha) at Position 4: Substituting the native Glutamine (Gln4) with the highly lipophilic Cha drastically increases binding affinity for the V1b receptor[2].

  • Lysine (Lys) at Position 8: Native AVP contains Arginine (Arg8). Replacing Arg8 with Lys8 is the critical step that strips away the V2-mediated antidiuretic activity and V1a-mediated vasopressor activity that plagued earlier position-4 analogs[2].

Quantitative Comparison: Receptor Affinities & In Vivo Activity

The table below summarizes the receptor binding affinities ( Ki​ ) and physiological activities of d[Cha4,Lys8]VP compared to native AVP and the V2-selective analog dDAVP (Desmopressin).

CompoundV1b Affinity ( Ki​ , nM)V1a Affinity ( Ki​ , nM)V2 Affinity ( Ki​ , nM)Vasopressor Activity (V1a)Antidiuretic Activity (V2)
d[Cha4,Lys8]VP ~0.1 - 1.2 (High)> 100 (Low)> 100 (Low)Negligible Negligible
Native AVP ~1.0 - 2.0~1.0 - 2.0~1.0 - 2.0PotentPotent
dDAVP > 100> 100~1.0NegligibleHighly Potent

Data synthesized from seminal pharmacological evaluations of rat vasopressin receptors[1][2].

Mechanistic Visualization: Receptor Signaling Pathways

To validate selectivity, we must measure the correct downstream second messengers. V1b and V1a receptors are coupled to Gq/11​ proteins (triggering Phospholipase C and intracellular calcium release), whereas V2 receptors are coupled to Gs​ proteins (triggering adenylyl cyclase and cAMP accumulation)[3].

ReceptorSignaling cluster_V1b V1b Receptor (Target) cluster_V1a V1a Receptor (Off-Target) cluster_V2 V2 Receptor (Off-Target) Ligand d[Cha4,Lys8]VP V1b V1b (Pituitary) Ligand->V1b High Affinity V1a V1a (Vascular) Ligand->V1a Low/No Affinity V2 V2 (Renal) Ligand->V2 Low/No Affinity Gq1 Gq/11 Protein V1b->Gq1 PLC1 PLC-beta Gq1->PLC1 Ca Intracellular Ca2+ Release (Agonist Confirmed) PLC1->Ca NoAct1 No Activation V1a->NoAct1 NoAct2 No Activation V2->NoAct2

Diagram 1: Divergent GPCR signaling pathways confirming d[Cha4,Lys8]VP's V1b-specific activation.

Experimental Validation Workflows

A robust validation of d[Cha4,Lys8]VP cannot rely on binding affinity alone; binding does not guarantee agonism or antagonism. A self-validating system requires a three-phase approach: Binding (Affinity) In Vitro Functional (Efficacy) In Vivo Physiological (Systemic Translation)[1].

ValidationWorkflow Phase1 Phase 1: Binding Affinity Radioligand Competition Phase2 Phase 2: Functional Assays Second Messenger Quant Phase1->Phase2 Assay1 CHO Cells expressing V1a, V1b, V2 Phase1->Assay1 Phase3 Phase 3: In Vivo Profiling Physiological Response Phase2->Phase3 Assay2 IP1/Ca2+ (V1a/V1b) cAMP (V2) Phase2->Assay2 Assay3 Vasopressor (V1a) Antidiuretic (V2) Phase3->Assay3

Diagram 2: The 3-phase experimental pipeline for validating vasopressin analog selectivity.

Protocol 1: Radioligand Competition Binding Assay (Phase 1)

Objective: Establish the equilibrium dissociation constant ( Ki​ ) to prove lack of binding at V1a/V2.

  • Step 1: Cell Line Selection. Utilize Chinese Hamster Ovary (CHO) cells stably transfected with individual rat V1a, V1b, or V2 receptors[1]. Causality: Native tissues (like kidney or liver) often express mixed receptor populations. Stable transfection ensures the measured signal is exclusively derived from the target receptor.

  • Step 2: Membrane Preparation. Harvest cells and isolate the membrane fraction via ultracentrifugation to expose the GPCR binding pockets.

  • Step 3: Competition Incubation. Incubate membranes with a constant concentration of a radiotracer (e.g., [3H]AVP ) and increasing concentrations of d[Cha4,Lys8]VP ( 10−12 to 10−5 M).

  • Step 4: Separation & Quantification. Terminate the reaction via rapid vacuum filtration. Wash filters to remove unbound tracer. Quantify bound radioactivity using a scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assays (Phase 2)

Objective: Confirm that d[Cha4,Lys8]VP acts as a potent agonist at V1b without triggering V1a or V2 signaling cascades[1].

  • Step 1: V1b/V1a IP1 Accumulation Assay ( Gq​ pathway). Treat V1b- and V1a-expressing CHO cells with d[Cha4,Lys8]VP in the presence of LiCl (to prevent IP1 degradation). Measure IP1 accumulation using Homogeneous Time-Resolved Fluorescence (HTRF). Expected Result: High IP1 signal in V1b cells; baseline signal in V1a cells.

  • Step 2: V2 cAMP Accumulation Assay ( Gs​ pathway). Treat V2-expressing CHO cells with the peptide in the presence of IBMX (a phosphodiesterase inhibitor). Quantify cAMP via TR-FRET. Expected Result: Baseline cAMP levels, proving the Lys8 substitution successfully abolished V2 agonism.

Protocol 3: In Vivo Physiological Profiling (Phase 3)

Objective: Validate that the in vitro selectivity translates to a living mammalian system, ensuring no off-target systemic side effects[1][2].

  • Step 1: Vasopressor Assay (V1a Proxy). Administer d[Cha4,Lys8]VP intravenously to anesthetized rats. Monitor mean arterial blood pressure via a carotid artery catheter. Causality: V1a activation causes severe vasoconstriction. A lack of blood pressure spikes confirms V1a inactivity.

  • Step 2: Antidiuretic Assay (V2 Proxy). Administer the peptide to ethanol-anesthetized, water-loaded rats. Monitor urine flow rate and osmolality. Causality: V2 activation triggers aquaporin insertion in the kidneys, halting urine output. Unchanged urine flow confirms the successful elimination of V2 activity by the Lys8 modification.

Conclusion

For researchers investigating the specific neuroendocrine roles of the V1b receptor—such as ACTH release or stress-related neuropsychiatric disorders—native AVP is fundamentally inadequate due to its pan-receptor activation[3]. While earlier analogs like d[Cha4]AVP showed promise, they failed in rodent models due to residual V2 activity[2].

By incorporating a Lysine at position 8, d[Cha4,Lys8]VP provides an elegantly engineered, self-validating solution. When subjected to the rigorous 3-phase validation pipeline outlined above, it consistently demonstrates pure V1b agonism, making it the gold standard pharmacological tool for isolating V1b-mediated pathways in vivo[1].

References

  • Pena, A., Murat, B., Trueba, M., Ventura, M. A., Wo, N. C., Szeto, H. H., Cheng, L. L., Stoev, S., Guillon, G., & Manning, M. (2007). Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8. Journal of Medicinal Chemistry, 50(4), 835-47. URL:[Link]

  • Manning, M., Cheng, L. L., Stoev, S., Wo, N. C., Szeto, H. H., Pena, A., Murat, B., Trueba, M., Ventura, M. A., & Guillon, G. (2005). A surprise end to 20 year search for selective agonists for rat vasopressin V1b receptor. Semantic Scholar / Russian Journal of Bioorganic Chemistry. URL:[Link]

  • Barteczko-Bojadzi, M., et al. (2021). Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. International Journal of Molecular Sciences, 22(21), 12074. URL:[Link]

Sources

Comparative

Pharmacological Modulation of the V1b Receptor: A Comparative Guide to d[Cha4,Lys8]VP and Nelivaptan in Stress-Induced Behavior Models

Executive Summary The vasopressin 1b (V1b) receptor is a critical node in the hypothalamic-pituitary-adrenal (HPA) axis, coordinating neuroendocrine and behavioral adaptations to stress. For researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The vasopressin 1b (V1b) receptor is a critical node in the hypothalamic-pituitary-adrenal (HPA) axis, coordinating neuroendocrine and behavioral adaptations to stress. For researchers and drug development professionals investigating stress-related disorders (such as major depressive disorder and generalized anxiety), isolating V1b-mediated pathways from other vasopressin receptor subtypes (V1a, V2) is paramount.

This guide provides an in-depth technical comparison of two premier pharmacological tools: Nelivaptan (SSR149415) , a potent V1b antagonist, and d[Cha4,Lys8]VP , the first highly selective rat V1b agonist. By leveraging these compounds in tandem, researchers can construct self-validating experimental models to definitively map stress-induced behaviors.

Mechanistic Overview: The V1b Receptor in Stress

Arginine vasopressin (AVP) acts synergistically with corticotropin-releasing factor (CRF) to stimulate the secretion of adrenocorticotropic hormone (ACTH)[1]. This process is mediated primarily through the V1b receptor, a Gq/11-coupled receptor heavily localized in the anterior pituitary and specific regions of the central nervous system (CNS)[1]. Activation of V1b triggers the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and subsequent ACTH release, which ultimately drives corticosterone production and stress-related behavioral phenotypes.

V1b_Signaling AVP Arginine Vasopressin (AVP) V1b V1b Receptor (Anterior Pituitary / CNS) AVP->V1b Endogenous Binding Agonist d[Cha4,Lys8]VP (Selective Agonist) Agonist->V1b Pharmacological Activation Antagonist Nelivaptan (Selective Antagonist) Antagonist->V1b Competitive Blockade Gq Gq/11 Protein Activation V1b->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 ACTH ACTH Secretion Ca2->ACTH Cort Corticosterone Release & Stress Behavior ACTH->Cort

V1b receptor signaling pathway modulated by d[Cha4,Lys8]VP and nelivaptan.

Product Profiles & Causality in Experimental Choices

Nelivaptan (SSR149415): The Benchmark Antagonist

Nelivaptan is a selective, orally active, non-peptide V1b receptor antagonist[2]. It exhibits a high affinity for both native and recombinant rat V1b receptors (Ki: 3.7 and 1.3 nM, respectively) and displays >70-fold selectivity for V1b over V1a, V2, and oxytocin receptors[2],.

  • Experimental Utility: Nelivaptan is the gold standard for blocking AVP-induced Ca2+ increases and ACTH secretion[2]. In behavioral models, chronic administration (e.g., 30 mg/kg i.p. for two weeks) reverses indices of depression-like behavior, such as learned helplessness and anhedonia, even under conditions where neurogenesis is blocked[2].

d[Cha4,Lys8]VP: The Precision Agonist

d[Cha4,Lys8]VP is a synthetic peptide engineered specifically as the first selective agonist for the rat V1b receptor[3]. It was developed through structural modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8[3].

  • The Causality of Species-Specific Design: Why use a rat-selective agonist? Early V1b agonists (such as d[Cha4]AVP) demonstrated high selectivity for the human V1b receptor but acted as potent antidiuretic (V2) agonists in rats[3]. Using human-selective agonists in rodent models confounds behavioral data with severe physiological stress (water retention and hypertension). d[Cha4,Lys8]VP was synthesized specifically to eliminate this V2 cross-reactivity in rodents, providing a clean, isolated pharmacological tool for rat behavioral and neuroendocrine assays[3].

Quantitative Comparison

To facilitate experimental design, the functional parameters of both compounds are summarized below:

PropertyNelivaptan (SSR149415)d[Cha4,Lys8]VP
Mechanism of Action Competitive V1b AntagonistSelective V1b Agonist
Chemical Classification Non-peptide small moleculeSynthetic modified peptide
Target Selectivity Human and Rat V1bRat V1b (Highly selective)
Binding Affinity (Rat V1b) Ki = 1.3 – 3.7 nMHigh affinity (functional EC50 in nM range)
Effect on HPA Axis Dose-dependently inhibits ACTH releasePotently stimulates ACTH release
Behavioral Phenotype Anxiolytic and Antidepressant-likePro-stress / Depressive-like induction
Typical Administration p.o. (oral) or i.p. (intraperitoneal)i.c.v. (intracerebroventricular)
Primary Research Use Reversing stress-induced pathologyInducing/validating V1b-specific pathways

Experimental Protocols: Building a Self-Validating System

To ensure scientific trustworthiness, behavioral pharmacology experiments must be self-validating. A robust protocol utilizes d[Cha4,Lys8]VP to induce a specific, isolated V1b-mediated stress response, which is then dose-dependently reversed by Nelivaptan . This dual-compound approach proves that the observed behavioral changes are definitively V1b-mediated, ruling out off-target effects.

Step-by-Step Methodology: V1b-Mediated Behavioral Despair Paradigm

1. Animal Acclimation & Baseline Preparation

  • Subjects: Male Wistar rats (300-400 g, aged 3 months)[2].

  • Procedure: Acclimate animals to the vivarium for 7 days under a 12h light/dark cycle. Establish baseline plasma ACTH levels via tail-vein blood collection to ensure non-stressed starting states.

2. Antagonist Pre-treatment (Receptor Occupancy)

  • Dosing: Administer Nelivaptan at doses ranging from 1 to 30 mg/kg via intraperitoneal (i.p.) injection or oral gavage (p.o.)[2].

  • Timing: Administer 30 minutes (i.p.) or 2 hours (p.o.) prior to the agonist challenge to ensure peak CNS penetrance and receptor blockade[2].

3. Agonist Challenge (Pathway Activation)

  • Dosing: Administer d[Cha4,Lys8]VP via intracerebroventricular (i.c.v.) injection.

  • Rationale: Central administration of this rat-selective agonist ensures direct activation of CNS/pituitary V1b receptors without triggering peripheral vascular (V1a) or renal (V2) confounding factors[3].

4. Behavioral Assay: Forced Swim Test (FST)

  • Procedure: 15 minutes post-agonist challenge, place the rat in a cylinder of water (25°C).

  • Metrics: Record the duration of immobility over a 5-minute test period. d[Cha4,Lys8]VP will increase immobility (behavioral despair), while successful Nelivaptan pre-treatment will rescue this behavior, reducing immobility times significantly.

5. Biochemical Validation (Endocrine Output)

  • Procedure: Immediately following the FST, collect trunk blood.

  • Analysis: Quantify plasma ACTH and corticosterone levels using ELISA. Nelivaptan should produce a powerful dose-dependent inhibition of the d[Cha4,Lys8]VP-induced ACTH surge[2].

Workflow Acclimation 1. Animal Preparation Male Wistar Rats (300-400g) Pretreatment 2. Antagonist Pre-treatment Nelivaptan (1-30 mg/kg, i.p.) Acclimation->Pretreatment 30-120 min prior Challenge 3. Agonist Challenge d[Cha4,Lys8]VP (i.c.v.) Pretreatment->Challenge Induce V1b stress response Behavior 4. Behavioral Assay Forced Swim Test (FST) Challenge->Behavior Measure immobility Biochem 5. Biochemical Validation Plasma ACTH ELISA Challenge->Biochem Collect trunk blood

In vivo workflow for evaluating V1b modulators in stress-induced behavior models.

References

  • Meyer, J. et al. "Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention". NIH PMC. Available at: [Link]

  • Pena, A. et al. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8". PubMed. Available at: [Link]

  • MDPI. "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists". Available at: [Link]

Sources

Validation

A Researcher's Guide to Cross-Species Validation: The Case of d[Cha4,Lys8]VP at Rat versus Human Vasopressin Receptors

In the landscape of preclinical drug development, the journey from a promising compound to a clinical candidate is fraught with challenges. One of the most critical, yet often underestimated, hurdles is the cross-species...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug development, the journey from a promising compound to a clinical candidate is fraught with challenges. One of the most critical, yet often underestimated, hurdles is the cross-species validation of a drug's pharmacological activity. Species-specific differences in receptor pharmacology can lead to misleading preclinical data, resulting in costly failures in later stages of clinical trials. This guide provides an in-depth, technical comparison of the vasopressin analogue d[Cha4,Lys8]VP's activity at rat and human vasopressin receptors, offering a practical framework for researchers navigating the complexities of cross-species pharmacology.

The vasopressin system, with its family of G-protein coupled receptors (GPCRs), plays a pivotal role in a wide array of physiological processes, from water homeostasis to social behavior.[1][2] Consequently, vasopressin receptor modulators are of significant therapeutic interest for numerous conditions. However, notable differences in the pharmacology of these receptors between species have been reported, underscoring the necessity for meticulous cross-species validation.[3][4] This guide will delve into the experimental methodologies and comparative analysis required to de-risk a vasopressin-targeting compound, using d[Cha4,Lys8]VP as a case study. While direct comparative data for d[Cha4,Lys8]VP is limited in publicly available literature, we will draw upon data from the closely related and well-characterized analogue, d[Leu4,Lys8]VP, to illustrate the principles and potential discrepancies.

An Overview of Vasopressin Receptor Subtypes and Their Signaling

The physiological effects of arginine vasopressin (AVP) are mediated by at least three distinct receptor subtypes: V1a, V1b (also known as V3), and V2. These receptors, all members of the GPCR superfamily, are differentiated by their tissue distribution, signaling pathways, and pharmacological profiles.[1][3]

  • V1a Receptors (V1aR): Predominantly found on smooth muscle cells of blood vessels, platelets, and in the liver, V1a receptors mediate vasoconstriction, platelet aggregation, and glycogenolysis.[1] Upon agonist binding, the V1aR couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][5]

  • V1b Receptors (V1bR): Primarily located in the anterior pituitary, V1b receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) release.[1] Similar to V1aR, the V1bR couples to Gq/11 and signals through the PLC-IP3-Ca2+ pathway.

  • V2 Receptors (V2R): Mainly expressed in the principal cells of the kidney's collecting ducts, V2 receptors are crucial for maintaining water balance.[1][6] Activation of the V2R leads to coupling with Gs proteins, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][7] Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption.[6][7][8]

The distinct signaling pathways of the vasopressin receptor subtypes provide a clear basis for designing functional assays to probe the activity of a compound like d[Cha4,Lys8]VP.

Visualizing Vasopressin Receptor Signaling

To better understand the downstream consequences of receptor activation, the following diagrams illustrate the canonical signaling pathways for V1a and V2 vasopressin receptors.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP AVP / Agonist AVP->V1aR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response V2_Signaling_Pathway cluster_membrane Plasma Membrane V2R V2 Receptor Gs Gs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts AVP AVP / Agonist AVP->V2R Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates MembraneInsertion AQP2 Membrane Insertion AQP2->MembraneInsertion Response Cellular Response (Water Reabsorption) MembraneInsertion->Response

V2 Receptor Signaling Pathway.

Experimental Design for Cross-Species Pharmacological Profiling

A robust cross-species validation plan involves a multi-tiered approach, assessing both the binding affinity and the functional activity of the compound at the target receptors.

Experimental Workflow

The following diagram outlines a typical workflow for the cross-species validation of a vasopressin receptor ligand.

Cross_Species_Validation_Workflow cluster_cell_lines Receptor Expression Systems cluster_assays Pharmacological Assays cluster_functional_types Functional Assay Types start Start: Compound of Interest (d[Cha4,Lys8]VP) human_cells Cells Expressing Human Receptors (V1a, V1b, V2) start->human_cells rat_cells Cells Expressing Rat Receptors (V1a, V1b, V2) start->rat_cells binding_assay Radioligand Binding (Determine Ki) human_cells->binding_assay functional_assays Functional Assays (Determine EC50/IC50) human_cells->functional_assays rat_cells->binding_assay rat_cells->functional_assays data_analysis Data Analysis & Comparative Assessment binding_assay->data_analysis ca_assay Calcium Mobilization (V1a, V1b) functional_assays->ca_assay camp_assay cAMP Accumulation (V2) functional_assays->camp_assay ca_assay->data_analysis camp_assay->data_analysis conclusion Conclusion: Species-Specific Profile & Translational Potential data_analysis->conclusion

Workflow for Cross-Species Validation.
Methodologies

These assays are the gold standard for determining the affinity of a ligand for its receptor. [9][10]The principle lies in the competition between a radiolabeled ligand and the unlabeled test compound (d[Cha4,Lys8]VP) for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing either human or rat vasopressin receptor subtypes (V1a, V1b, or V2).

    • Harvest the cells and homogenize them in a cold lysis buffer to prepare crude membrane fractions. [11] * Determine the protein concentration of the membrane preparations using a standard method like the BCA assay. [11]

  • Competition Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) with the cell membranes.

    • Add increasing concentrations of the unlabeled test compound (d[Cha4,Lys8]VP).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter. [11] * Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

Functional assays measure the biological response elicited by the binding of a ligand to its receptor, determining whether the compound is an agonist, antagonist, or inverse agonist, and quantifying its potency (EC50 or IC50).

a) Calcium Mobilization Assay (for V1a and V1b Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. [12][13] Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing human or rat V1a or V1b receptors in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. [14][15]

  • Compound Addition and Measurement:

    • For agonist testing, add increasing concentrations of d[Cha4,Lys8]VP to the wells.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of d[Cha4,Lys8]VP before adding a fixed concentration of a known agonist (e.g., AVP).

    • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). [13]

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

b) cAMP Accumulation Assay (for V2 Receptors)

This assay quantifies the production of cAMP following the activation of Gs-coupled receptors. [16][17] Step-by-Step Protocol:

  • Cell Stimulation:

    • Plate cells expressing human or rat V2 receptors.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For agonist testing, add increasing concentrations of d[Cha4,Lys8]VP.

    • For antagonist testing, pre-incubate with d[Cha4,Lys8]VP before adding a known agonist.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a GloSensor cAMP assay. [16][18]

  • Data Analysis:

    • Plot the amount of cAMP produced against the logarithm of the compound concentration.

    • Determine the EC50 or IC50 values by fitting the data to a dose-response curve.

Comparative Analysis: d[Cha4,Lys8]VP and its Analogues in Rat vs. Human Receptors

The data gathered from the aforementioned assays allows for a direct comparison of the compound's pharmacological profile across species. While comprehensive data for d[Cha4,Lys8]VP is not readily available, the following tables present data for the closely related analogue, d[Leu4,Lys8]VP, which serves as an excellent surrogate for illustrating potential species differences. [19][20]

Binding Affinity Profile (Ki, nM) of d[Leu4,Lys8]VP
Receptor SubtypeRat Ki (nM)Human Ki (nM)
V1a>1000~150-200
V1b 0.16 0.52
V2>1000>1000
Oxytocin~100~15

Data synthesized from multiple sources.[19][20]

This table highlights that while d[Leu4,Lys8]VP is a potent V1b ligand in both species, it exhibits a roughly 3-fold higher affinity for the rat V1b receptor compared to the human counterpart. Furthermore, there are notable differences in its affinity for the oxytocin receptor between the two species.

Functional Activity Profile of d[Leu4,Lys8]VP

Studies have shown that d[Leu4,Lys8]VP acts as a full agonist at the rat V1b receptor, stimulating both phospholipase C and MAPK pathways. It also demonstrates the ability to induce internalization of both human and mouse V1b receptors, which is characteristic of a full agonist. In contrast, its activity at other vasopressin and oxytocin receptors is significantly weaker, displaying weak partial agonism or antagonism. [21] The key takeaway for a researcher is that even subtle differences in binding affinity can translate into significant changes in functional potency and efficacy. Therefore, it is crucial to conduct functional assays in both species to obtain a complete picture of the compound's activity.

Conclusion: Navigating the Path from Bench to Bedside

The cross-species validation of a drug candidate is a cornerstone of translational research. As demonstrated with the vasopressin analogue d[Leu4,Lys8]VP, a compound's pharmacological profile can exhibit significant species-dependent variations. A thorough investigation of both binding affinity and functional activity at the human and relevant preclinical species' receptors is not merely a box-ticking exercise; it is a critical step in building a robust data package that can confidently inform clinical trial design. By employing the systematic approach outlined in this guide, researchers can better anticipate potential translational challenges and increase the likelihood of success for their drug development programs.

References

  • PNAS.

  • Creative Biolabs.

  • PubMed.

  • American Journal of Physiology-Renal Physiology.

  • American Journal of Physiology-Cell Physiology.

  • Endocrinology.

  • PubMed.

  • MedChemExpress.

  • Revvity.

  • Gifford Bioscience.

  • Infona.

  • BPS/IUPHAR Guide to PHARMACOLOGY.

  • ResearchGate.

  • Innoprot GPCR Functional Assays.

  • Innoprot GPCR Functional Assays.

  • Revvity.

  • American Physiological Society Journal.

  • Deranged Physiology.

  • MedchemExpress.com.

  • PMC.

  • PubMed.

  • PubMed.

  • PubMed - NIH.

  • PubMed.

  • MedchemExpress.com.

  • PubMed.

  • PMC.

  • Biophysics Reports.

  • Creative Bioarray.

  • Creative Bioarray.

  • PMC.

  • ResearchGate.

  • Springer Nature Experiments.

  • PMC.

  • PMC.

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Comparative

Validating V1b Receptor Activation: A Comparative Guide to d[Cha4,Lys8]VP and ACTH Markers

As a Senior Application Scientist, I frequently encounter research teams struggling with off-target effects when mapping vasopressin receptor pathways. Arginine vasopressin (AVP) mediates a wide array of physiological fu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter research teams struggling with off-target effects when mapping vasopressin receptor pathways. Arginine vasopressin (AVP) mediates a wide array of physiological functions by binding to three distinct G-protein coupled receptors (GPCRs): V1a (vascular), V1b (pituitary), and V2 (renal). Historically, isolating the V1b receptor—which critically regulates the hypothalamic-pituitary-adrenal (HPA) axis—was hampered by the lack of highly selective agonists.

This guide provides a comprehensive, self-validating framework for studying V1b receptor activation. By leveraging the highly selective agonist d[Cha4,Lys8]VP and utilizing adrenocorticotropic hormone (ACTH) as a direct functional readout, researchers can eliminate the confounding noise of V1a and V2 cross-activation.

Mechanistic Causality: From V1b Activation to ACTH Release

To validate V1b receptor activation, the assay must rely on a functional marker that is directly downstream of the receptor's signaling cascade. The V1b receptor is predominantly expressed in the corticotrophs of the anterior pituitary gland1[1]. Upon activation, the receptor couples to Gq/11 proteins, stimulating the phospholipase C (PLC) pathway. This results in intracellular calcium mobilization, which acts as the ultimate trigger for the exocytosis of ACTH.

G Agonist d[Cha4,Lys8]VP (Selective Agonist) Receptor V1b Receptor (Pituitary Corticotrophs) Agonist->Receptor Binds GProtein Gq/11 Protein Activation Receptor->GProtein Activates PLC Phospholipase C (PLC) Pathway GProtein->PLC Stimulates Calcium Intracellular Ca2+ Mobilization PLC->Calcium IP3/DAG Production ACTH ACTH Secretion (Functional Marker) Calcium->ACTH Triggers Exocytosis

V1b receptor signaling cascade culminating in ACTH release.

Why Measure ACTH and Not Corticosterone?

A common experimental pitfall is measuring adrenal corticosterone as a proxy for V1b activation. However, corticosterone release is an indirect, downstream consequence of ACTH. Relying on corticosterone introduces confounding variables, such as intra-adrenal feedback loops and varying adrenal sensitivity2[2]. Quantifying pituitary ACTH release provides the most direct, unadulterated functional readout of V1b receptor activity.

Comparative Performance: d[Cha4,Lys8]VP vs. Alternatives

When designing a validation assay, selecting the right agonist is paramount. Early analogs like d[Cha4]AVP showed high affinity for the human V1b receptor but were later found to possess potent antidiuretic (V2) activity in rats, rendering them non-selective in rodent models 3[3]. The substitution with Lysine at position 8 to create d[Cha4,Lys8]VP abolished this antidiuretic activity, yielding a highly specific tool for rat models.

AgonistV1a ActivityV1b ActivityV2 (Antidiuretic) ActivityPrimary Experimental Use Case
Native AVP HighHighHighEndogenous baseline / Positive control
d[Cha4]AVP LowHighHigh (in rodents)Human V1b studies (Not suitable for rodents)
d[Cha4,Lys8]VP LowHighNegligibleSelective rat V1b activation / HPA axis studies
d[Leu4,Lys8]VP LowHighNegligibleAlternative selective rat V1b agonist

Data synthesized from Peña et al., 2007[3].

Self-Validating Protocol: ACTH Release Assay in Primary Pituitary Cells

A protocol is only as robust as its internal controls. The following workflow outlines a self-validating system for measuring d[Cha4,Lys8]VP-induced ACTH release. It incorporates positive controls (AVP) to confirm cell viability and specificity controls (V1b antagonists) to prove receptor-mediated causality.

G Isolate 1. Cell Isolation Anterior Pituitary Preincubate 2. Pre-incubation DMEM + BSA/HEPES (1h) Isolate->Preincubate Stimulate 3. Agonist Stimulation d[Cha4,Lys8]VP vs AVP Preincubate->Stimulate Collect 4. Supernatant Collection After 3h at 37°C Stimulate->Collect Antagonist Optional: V1b Antagonist (e.g., SSR149415) Antagonist->Stimulate Pre-treat (5-10 min) Quantify 5. ACTH Quantification RIA / ELISA Collect->Quantify

Self-validating workflow for ACTH release assay in pituitary cells.

Step-by-Step Methodology

Step 1: Isolation of Anterior Pituitary Cells

  • Action: Dissect the anterior pituitary glands from adult rats or mice following cervical decapitation. Disperse the tissue enzymatically to isolate primary corticotrophs1[1].

  • Causality: Primary cells retain native receptor expression profiles and stoichiometric ratios of G-proteins. Immortalized cell lines often exhibit altered signaling dynamics and may not accurately reflect true physiological V1b responses.

Step 2: Pre-incubation and Stabilization

  • Action: Wash cells and incubate in assay medium (DMEM containing 0.1% BSA and 20 mM HEPES, pH 7.3) for 1 hour at 37°C1[1].

  • Causality: The physical stress of enzymatic isolation triggers spontaneous ACTH release. A 1-hour pre-incubation establishes a stable, basal secretory state, ensuring that subsequent ACTH spikes are strictly agonist-induced.

Step 3: Receptor Antagonist Pre-treatment (Specificity Control)

  • Action: To a subset of control wells, add a selective V1b receptor antagonist (e.g., SSR149415 at 100 nM) 5 to 10 minutes prior to agonist stimulation.

  • Causality: This is the crux of the self-validating system. If d[Cha4,Lys8]VP genuinely acts via the V1b receptor, SSR149415 must completely abrogate the ACTH release. Failure to inhibit suggests off-target effects or assay contamination.

Step 4: Agonist Stimulation

  • Action: Introduce d[Cha4,Lys8]VP (test compound) or native AVP (positive control, 100 nM) to the respective wells. Incubate for 3 hours at 37°C 1[1].

  • Causality: The 3-hour window is optimized to capture the peak accumulation of secreted ACTH in the supernatant without risking peptide degradation by extracellular proteases.

Step 5: Supernatant Collection and ACTH Quantification

  • Action: Collect the conditioned medium and immediately store at -80°C to preserve peptide integrity. Quantify ACTH concentrations using a validated Radioimmunoassay (RIA) or Immunoradiometric assay .

  • Causality: RIA provides the high sensitivity required to detect picogram-level fluctuations in basal vs. stimulated ACTH, offering superior resolution over standard colorimetric ELISAs.

Conclusion

Validating V1b receptor activation requires a precise alignment of selective pharmacology and direct functional readouts. By utilizing d[Cha4,Lys8]VP, researchers can bypass the confounding V1a and V2 activities inherent to native AVP. When coupled with a rigorously controlled primary pituitary ACTH release assay, this approach yields unambiguous, publication-quality data regarding HPA axis modulation and vasopressin receptor pharmacology.

References

  • Peña, A., et al. (2007). "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." PubMed (nih.gov). 3

  • Lolait, S. J., et al. (2007). "The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions." PMC (nih.gov). Link

  • Nakamura, K., et al. (2008). "Effects of Vasopressin V1b Receptor Deficiency on Adrenocorticotropin Release from Anterior Pituitary Cells in Response to Oxytocin Stimulation." Oxford Academic (oup.com). 1

  • Spiga, F., et al. (2008). "Blockade of the V1b receptor reduces ACTH, but not corticosterone secretion induced by stress without affecting basal hypothalamic–pituitary–adrenal axis activity in rats." Journal of Endocrinology (bioscientifica.com). 2

Sources

Validation

Decoding Social Behavior: A Comparative Guide to d[Cha4,Lys8]VP vs. Oxytocin Receptor Agonists

The nonapeptides arginine vasopressin (AVP) and oxytocin (OT) are the master neuroendocrine regulators of mammalian social behavior. However, relying on endogenous AVP and OT in experimental pharmacology presents a signi...

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Author: BenchChem Technical Support Team. Date: April 2026

The nonapeptides arginine vasopressin (AVP) and oxytocin (OT) are the master neuroendocrine regulators of mammalian social behavior. However, relying on endogenous AVP and OT in experimental pharmacology presents a significant challenge: these peptides are highly promiscuous and frequently cross-react with each other's receptors.

To dissect specific neural circuits—such as distinguishing the pathways of aggressive territoriality from those of prosocial bonding—researchers must deploy highly selective pharmacological tools. This guide provides an in-depth comparative analysis of d[Cha4,Lys8]VP (a highly selective V1b receptor agonist) and Oxytocin Receptor (OTR) Agonists (such as TGOT and Carbetocin), detailing their mechanistic grounding, experimental applications, and self-validating protocols for social behavior studies.

Pharmacodynamics & Mechanistic Grounding

The V1b Receptor Axis: d[Cha4,Lys8]VP

Historically, studying the vasopressin V1b receptor in the central nervous system was hindered by a lack of selective ligands. The development of [1] revolutionized this field. By modifying deamino-[Cys1]arginine vasopressin at positions 4 and 8, researchers created a compound with profound selectivity for the V1b receptor over V1a and V2 subtypes.

  • Neural Localization: V1b receptors are uniquely enriched in the CA2 region of the hippocampus.

  • Behavioral Role: Activation of the V1b axis is critical for the encoding of social memory (recognizing a familiar conspecific) and the modulation of social aggression.

  • Signaling: V1b is a Gq/11-coupled metabotropic receptor that triggers Phospholipase C (PLC) and intracellular calcium release.

The Oxytocin Receptor Axis: OTR Agonists

Oxytocin receptor agonists, such as [2], are designed to selectively activate the OTR without triggering peripheral vasopressor effects via the V1a receptor.

  • Neural Localization: OTRs are heavily distributed in the nucleus accumbens (NAc), medial amygdala, and prefrontal cortex.

  • Behavioral Role: OTR activation mediates social reward, pair bonding, and prosocial/maternal behaviors.

  • Signaling: OTR is highly versatile, coupling to both Gq/11 (excitatory calcium release) and Gi/o (inhibitory adenylyl cyclase pathways) depending on the specific neural population.

Signaling cluster_V1b V1b Receptor Signaling (d[Cha4,Lys8]VP) cluster_OTR OT Receptor Signaling (OTR Agonists) V1b V1b Receptor Gq1 Gq/11 Protein V1b->Gq1 PLC1 Phospholipase C (PLC) Gq1->PLC1 Ca1 Intracellular Ca2+ Release PLC1->Ca1 Behavior1 Social Memory & Aggression (CA2 Hippocampus) Ca1->Behavior1 OTR Oxytocin Receptor (OTR) Gq2 Gq/11 Protein OTR->Gq2 Gi Gi/o Protein OTR->Gi PLC2 Phospholipase C (PLC) Gq2->PLC2 AC Inhibition of Adenylyl Cyclase Gi->AC Behavior2 Social Bonding & Reward (NAc, Amygdala) PLC2->Behavior2 AC->Behavior2

Caption: Intracellular signaling pathways of V1b and OTR activation mediating distinct social behaviors.

Quantitative Pharmacological Comparison

To ensure experimental rigor, researchers must select ligands based on their binding affinities ( Ki​ ) and functional profiles. The table below summarizes the quantitative distinctions between these two classes of agents.

Metric / Featured[Cha4,Lys8]VPOTR Agonists (e.g., TGOT)
Primary Target Vasopressin V1b ReceptorOxytocin Receptor (OTR)
Binding Affinity ( Ki​ ) ~0.35 nM (Rat V1b) / ~0.65 nM (Human V1b)~0.15 nM (Rat OTR)
Selectivity Profile Negligible affinity for V1a, V2, and OTRHigh OTR selectivity; low V1a cross-reactivity
Primary Brain Regions CA2 Hippocampus, Pituitary GlandNucleus Accumbens, Amygdala, PFC
Key Behavioral Modulations Social recognition memory, territorial aggressionPair bonding, social reward, maternal care
Peripheral Confounds Induces ACTH release (Pituitary V1b)Uterine contraction (Peripheral OTR)

Self-Validating Experimental Protocols

A robust behavioral pharmacology study must be a self-validating system. This means incorporating internal controls (e.g., locomotor checks, non-social memory checks) to ensure the observed effects are strictly social.

Protocol A: Assessing Social Memory via the Social Discrimination Task (d[Cha4,Lys8]VP)

This protocol isolates the role of the V1b receptor in the acquisition and retrieval of social memory.

  • Habituation: Place the adult test subject (e.g., male Wistar rat) in the testing arena for 30 minutes to establish a baseline and reduce novelty-induced anxiety.

  • Drug Administration: Administer d[Cha4,Lys8]VP (e.g., via bilateral intra-CA2 microinfusion) 20 minutes prior to Trial 1. Validation step: Include a vehicle-control cohort.

  • Trial 1 (Acquisition): Introduce a juvenile conspecific (Juvenile A) into the arena for 5 minutes. Record anogenital and olfactory investigation time.

  • Inter-Trial Interval (ITI): Remove Juvenile A. Wait 60–120 minutes. Causality Note: A 120-minute ITI is chosen because natural social memory in rodents degrades after 1 hour. If d[Cha4,Lys8]VP enhances memory, the subject will remember Juvenile A even at 120 minutes.

  • Trial 2 (Retrieval/Discrimination): Re-introduce the familiar Juvenile A alongside a novel Juvenile B for 5 minutes.

  • Data Analysis: Calculate the Discrimination Index (DI): (TimeNovel​−TimeFamiliar​)/(TimeTotal​) . A higher DI indicates intact, enhanced social memory.

Workflow Habituation 1. Habituation (Empty Arena) Admin 2. Drug Admin (Agonist/Vehicle) Habituation->Admin Trial1 3. Trial 1 (Acquisition) Introduce Juvenile 1 Admin->Trial1 ITI 4. Inter-Trial Interval (60 - 120 mins) Trial1->ITI Trial2 5. Trial 2 (Retrieval) Introduce Juv 1 & Juv 2 ITI->Trial2 Analysis 6. Data Analysis (Discrimination Index) Trial2->Analysis

Caption: Step-by-step experimental workflow for the Social Discrimination Task.

Protocol B: Assessing Social Reward via Conditioned Place Preference (OTR Agonists)

This protocol evaluates the prosocial, rewarding effects of OTR activation.

  • Pre-Test (Day 1): Allow the subject to freely explore a 3-chamber apparatus. Ensure there is no inherent bias for any chamber.

  • Conditioning Phase (Days 2-5):

    • Morning: Administer vehicle. Confine the subject to Chamber A (Isolate condition).

    • Afternoon: Administer OTR Agonist (e.g., TGOT). Confine the subject to Chamber B with a social partner (Social + Drug condition).

  • Post-Test (Day 6): Allow the subject to freely explore the entire empty apparatus.

  • Validation: If the OTR agonist enhances social reward, the time spent in Chamber B during the Post-Test will be significantly higher than in Chamber A. Control Check: Run a parallel cohort with drug administration but NO social partner to rule out drug-induced intrinsic reward (addiction-like behavior).

Expertise & Experience: The Causality Behind Experimental Choices

As a researcher, protocol execution is only half the battle; understanding why specific choices are made ensures the integrity of the data.

  • Why choose d[Cha4,Lys8]VP over endogenous AVP? Endogenous AVP binds heavily to V1a receptors (causing severe peripheral vasoconstriction) and V2 receptors (causing antidiuresis). If a rat is experiencing a spike in blood pressure or water retention, its behavior in a social arena will be confounded by physical discomfort. d[Cha4,Lys8]VP isolates the central behavioral effects (V1b) from the peripheral autonomic effects.

  • Why use Juvenile Conspecifics in Social Memory Tasks? Adult rodents exhibit strong territorial aggression and sexual behaviors. If an adult male is introduced to another adult male, the ensuing aggressive encounter masks baseline social investigation. Juveniles (typically 25-35 days old) do not elicit aggression or sexual behavior, allowing the researcher to measure pure social recognition.

  • Systemic vs. Central Administration: While OTR agonists like Carbetocin can cross the blood-brain barrier to some extent, peptides generally have poor CNS penetrance. For precise mechanistic mapping, stereotaxic microinfusion directly into the target brain region (e.g., CA2 for d[Cha4,Lys8]VP, or NAc for OTR agonists) is highly recommended over intraperitoneal (IP) injections to prevent peripheral receptor activation (such as pituitary ACTH release via V1b, or uterine contractions via OTR).

References

  • Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8. Journal of Medicinal Chemistry (2007). Pena, A., et al. URL: [Link]

  • Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. International Journal of Molecular Sciences (2021). URL:[Link]

Comparative

A Comprehensive Comparison Guide: In Vivo vs. In Vitro Pharmacological Profiles of d[Cha4,Lys8]VP

Introduction & The Mechanistic Rationale Vasopressin (AVP) and oxytocin (OT) mediate complex central and peripheral physiological functions through four distinct G-protein coupled receptors (GPCRs): V1a (vascular), V1b (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Mechanistic Rationale

Vasopressin (AVP) and oxytocin (OT) mediate complex central and peripheral physiological functions through four distinct G-protein coupled receptors (GPCRs): V1a (vascular), V1b (pituitary), V2 (renal), and OT (uterine)[1]. While selective agonists for human V1b receptors—such as d[Cha4]AVP—were successfully developed, these compounds exhibited a critical flaw in rodent models: they acted as potent antidiuretic (V2) agonists due to profound species differences in receptor architecture[2][3].

To overcome this species-specific receptor promiscuity, researchers modified the position 8 amino acid of deamino-[Cys1]arginine vasopressin. Substituting arginine with lysine yielded d[Cha4,Lys8]VP , the first highly selective V1b receptor agonist for rodents[1][2]. This guide objectively compares the in vitro and in vivo pharmacological profiles of d[Cha4,Lys8]VP against its predecessors and endogenous AVP, providing researchers and drug development professionals with validated experimental frameworks for neuroendocrine and behavioral studies.

In Vitro Pharmacological Profile

In vitro characterization is essential for determining receptor binding affinity ( Ki​ ) and intrinsic efficacy without the confounding variables of pharmacokinetics or compensatory physiological loops.

  • Receptor Binding Affinity: d[Cha4,Lys8]VP exhibits sub-nanomolar affinity for the rat V1b receptor ( Ki​≈0.35 nM) and human V1b receptor ( Ki​≈0.65 nM)[4]. Crucially, it demonstrates a drastically reduced affinity for rat V1a, V2, and OT receptors compared to the endogenous ligand AVP and the predecessor d[Cha4]AVP[1][4].

  • Functional Agonism (Signal Transduction): In Chinese Hamster Ovary (CHO) or AtT20 cells stably transfected with the rat V1b receptor, d[Cha4,Lys8]VP acts as a full agonist[1]. It robustly stimulates Phospholipase C (PLC) and the MAPK cascade, ultimately triggering intracellular calcium release and receptor internalization.

In Vivo Pharmacological Profile

The in vivo profile validates whether the in vitro selectivity translates into specific physiological outcomes, bypassing off-target hemodynamic or renal effects.

  • Endocrine Secretion (V1b-mediated): The V1b receptor is predominantly expressed in the anterior pituitary and pancreas. In vivo, low doses of d[Cha4,Lys8]VP stimulate adrenocorticotropin (ACTH) release from the pituitary and insulin release from the pancreas with an efficiency mirroring endogenous AVP.

  • Hemodynamic and Renal Effects (V1a/V2-mediated): Unlike d[Cha4]AVP, which possessed an off-target antidiuretic activity of 133 U/mg in rats, d[Cha4,Lys8]VP exhibits negligible vasopressor (V1a) and antidiuretic (V2) activities[2][3]. This functional dissociation confirms its utility as an in vivo V1b-specific probe[1][2].

Comparative Data Summaries

Table 1: In Vitro Binding Affinities ( Ki​ , nM) in Rat Receptors

Compound V1b (Pituitary) V1a (Vascular) V2 (Renal) OT (Uterine) Selectivity Profile
AVP (Endogenous) ~0.5 ~1.0 ~0.5 ~2.0 Non-selective
d[Cha4]AVP High Low 12.7 Low Human V1b selective; Rat V2 agonist

| d[Cha4,Lys8]VP | 0.35 | >100 | >100 | >100 | Rat V1b Selective |

Table 2: In Vivo Functional Activities in Rodent Models

Compound ACTH Release (V1b) Antidiuretic Activity (V2) Vasopressor Activity (V1a)
AVP Potent (Full Agonist) ~400 U/mg ~400 U/mg
d[Cha4]AVP Potent 133 U/mg (High off-target) Weak

| d[Cha4,Lys8]VP | Potent (Full Agonist) | < 0.1 U/mg (Negligible) | < 0.1 U/mg (Negligible) |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical methodological choices.

Protocol A: In Vitro Radioligand Binding Assay (Receptor Selectivity)
  • Causality Check: CHO cells are utilized because they inherently lack endogenous vasopressin/oxytocin receptors. This provides a "clean background," ensuring that any bound radioligand is exclusively interacting with the specifically transfected rat V1b, V1a, V2, or OT receptors[1].

  • Cell Preparation: Culture CHO cells stably expressing the rat V1b receptor. Harvest cells at 80% confluency and prepare crude membrane fractions via Dounce homogenization in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]AVP and varying concentrations of the unlabeled competitor (d[Cha4,Lys8]VP, 10−11 to 10−5 M).

  • Equilibration: Allow the mixture to incubate for 60 minutes at 25°C to reach steady-state equilibrium.

  • Separation & Counting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

  • Validation Step: Define non-specific binding using 1 µM unlabeled AVP. A valid assay must show >80% specific binding. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Endocrine Bioassay (ACTH Secretion)
  • Causality Check: Measuring ACTH release confirms functional V1b agonism. Concurrently comparing this to urine osmolality (V2) in the same animal model self-validates the compound's true in vivo selectivity.

  • Subject Preparation: Acclimate adult male Wistar rats to handling for 7 days to minimize stress-induced baseline ACTH spikes.

  • Administration: Administer d[Cha4,Lys8]VP (0.1 to 10 µg/kg) via intravenous (i.v.) tail vein injection. Use saline as a vehicle control and AVP as a positive control.

  • Blood Sampling: Collect blood samples via rapid decapitation or an indwelling jugular catheter at 15, 30, and 60 minutes post-injection into EDTA-coated tubes containing aprotinin (to prevent peptide degradation).

  • Quantification: Centrifuge at 4°C to isolate plasma. Measure plasma ACTH levels using a highly specific radioimmunoassay (RIA) or ELISA.

  • Validation Step: Concurrently monitor urine output and osmolality in metabolic cages. A successful d[Cha4,Lys8]VP trial will show a dose-dependent spike in ACTH without a corresponding decrease in urine volume, confirming V1b activation without V2 off-target effects[2].

Visualizations

V1b_Signaling Ligand d[Cha4,Lys8]VP (Selective Agonist) Receptor Rat V1b Receptor (GPCR) Ligand->Receptor Binds (Ki ~0.35 nM) GProtein Gq/11 Protein Receptor->GProtein Activates Effector Phospholipase C (PLC) GProtein->Effector Stimulates SecondMsgr1 IP3 / DAG Generation Effector->SecondMsgr1 Cleaves PIP2 Calcium Intracellular Ca2+ Release SecondMsgr1->Calcium MAPK MAPK Cascade Activation SecondMsgr1->MAPK Outcome ACTH / Insulin Secretion Calcium->Outcome Triggers Exocytosis MAPK->Outcome

Caption: V1b receptor signaling pathway activated by d[Cha4,Lys8]VP leading to endocrine secretion.

Workflow Start d[Cha4,Lys8]VP Pharmacological Profiling InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Profiling Start->InVivo Binding Receptor Binding (CHO cells) Determine Ki for V1a, V1b, V2, OT InVitro->Binding Functional Functional Assays PLC & MAPK Activation InVitro->Functional Endocrine Endocrine Assays ACTH & Insulin Release InVivo->Endocrine Hemodynamic Hemodynamic/Renal Vasopressor & Antidiuretic InVivo->Hemodynamic Validate Validated Rat V1b Agonist Binding->Validate Confirms High V1b Selectivity Functional->Validate Confirms Full Agonism Endocrine->Validate Confirms Potent Secretagogue Hemodynamic->Validate Confirms Weak V2/V1a Activity

Caption: Experimental workflow comparing in vitro and in vivo pharmacological profiling.

References

  • Pena A, Murat B, Trueba M, et al. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry (nih.gov). URL: [Link]

  • Barba-Escobedo PA, et al. "Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists." MDPI / International Journal of Molecular Sciences. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling d[Cha4,Lys8]VP

Advanced Laboratory Safety and Operational Guide for Handling d[Cha4,Lys8]VP As a Senior Application Scientist, I recognize that handling highly potent synthetic peptide analogs requires moving beyond standard Good Labor...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide for Handling d[Cha4,Lys8]VP

As a Senior Application Scientist, I recognize that handling highly potent synthetic peptide analogs requires moving beyond standard Good Laboratory Practice (GLP). d[Cha4,Lys8]VP is a highly selective, nanomolar-affinity agonist for the vasopressin V1b receptor . Because this peptide exerts profound biological activity at microscopic doses, laboratory personnel must implement rigorous Personal Protective Equipment (PPE) and handling protocols to ensure absolute safety and chemical integrity.

Our goal is to provide you with field-proven insights that build a self-validating safety culture in your laboratory.

Hazard Causality and Biological Rationale

To understand why specific PPE is required, we must map the biological consequences of accidental exposure. The primary hazard causality stems from two factors:

  • Aerosolization Risk: In its lyophilized form, the peptide is highly prone to static scatter. Inhalation of microscopic dust leads to rapid mucosal absorption.

  • Solvent-Mediated Permeability: Reconstitution often requires Dimethyl Sulfoxide (DMSO), a solvent that dramatically enhances the dermal permeability of dissolved solutes, turning a minor topical exposure into a systemic biological event.

Accidental exposure to d[Cha4,Lys8]VP binds the Gq/11-coupled V1b receptor, triggering a signaling cascade that culminates in unintended endocrine disruption via adrenocorticotropic hormone (ACTH) release .

V1b_Signaling Ligand d[Cha4,Lys8]VP (Exposure) Receptor V1b Receptor (Pituitary/CNS) Ligand->Receptor Binds (Ki ~nM) GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates SecondMsgr IP3 & DAG PLC->SecondMsgr Cleaves PIP2 Calcium Intracellular Ca2+ ↑ SecondMsgr->Calcium Releases Outcome ACTH Release (Endocrine Disruption) Calcium->Outcome Triggers

Fig 1: V1b receptor signaling pathway activated by accidental d[Cha4,Lys8]VP exposure.

Quantitative Data & Physicochemical Properties

Before designing the operational plan, we must establish the physicochemical parameters of the compound. The table below summarizes the critical data required for safe handling and storage .

PropertyValue / DescriptionOperational Implication
Target Receptor Vasopressin V1bHigh biological potency; requires stringent exposure control.
Affinity (Ki) ~0.16 nM (Rat V1b)Microgram quantities can trigger systemic physiological responses.
Physical State Lyophilized powderHigh risk of static scatter and inhalation during weighing.
Primary Solvents H₂O, 1% NH₄OH, DMSODMSO use requires double-gloving due to enhanced skin penetration.
Storage (Solid) -20°C to -80°CMust be brought to room temperature in a desiccator before opening.
Storage (Liquid) -20°C (Single-use aliquots)Repeated freeze-thaw cycles degrade the peptide; aliquot immediately.

Required Personal Protective Equipment (PPE)

Based on the physicochemical properties and biological potency, the following PPE matrix is mandatory:

  • Respiratory Protection: An N95 respirator or a Powered Air-Purifying Respirator (PAPR) is required when handling the lyophilized powder outside of a containment hood.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness). Causality: If DMSO is used for reconstitution, it can rapidly carry the peptide through standard latex or thin nitrile. The outer glove must be discarded immediately if contaminated.

  • Eye/Face Protection: Chemical splash goggles. Safety glasses are insufficient due to the risk of solvent splashing during reconstitution.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat. Tyvek sleeves are highly recommended to cover the vulnerable wrist gap between the gloves and the lab coat cuffs.

Step-by-Step Operational Methodology: Safe Reconstitution

This protocol is designed as a self-validating system: each step contains a built-in check to ensure safety and chemical integrity before proceeding.

Handling_Workflow Start Lyophilized Peptide Equilibration PPE Don Advanced PPE (Double Gloves, N95) Start->PPE BSC Transfer to Ventilated Enclosure PPE->BSC Verify draft Weigh Weighing (Anti-static tools) BSC->Weigh Zero balance Solvent Solvent Addition (H2O -> NH4OH -> DMSO) Weigh->Solvent Add dropwise Aliquots Aliquot & Freeze (-20°C) Solvent->Aliquots Visual check Decon Decontaminate (10% Bleach) Aliquots->Decon Dispose waste

Fig 2: Step-by-step operational workflow for safely reconstituting d[Cha4,Lys8]VP.

Operational Protocol:

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the peptide, leading to rapid hydrolysis and degradation.

  • Environmental Control: Perform all open-vial operations inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Validation Step: Check the airflow monitor to ensure negative pressure is active before opening the vial.

  • Static Mitigation & Weighing: Use anti-static weigh boats and an ionizer if available. The lyophilized powder is highly susceptible to static charge and can "jump" out of the vial, creating an inhalation hazard.

  • Sequential Solubilization:

    • Step A: Attempt to dissolve the peptide in sterile, endotoxin-free water first.

    • Step B: If the solution remains cloudy, add a micro-volume (<50 µL) of 1% NH₄OH to adjust the pH.

    • Step C: If the peptide is still insoluble, add DMSO dropwise (50-100 µL) until clear . Validation Step: Hold the vial against a dark background to visually confirm the complete absence of particulate matter.

  • Aliquoting: Divide the reconstituted solution into single-use aliquots to prevent freeze-thaw degradation.

Spill Response and Disposal Plans

A localized spill of a potent V1b agonist requires immediate, calculated action to prevent aerosolization or surface contamination.

  • Solid Powder Spill: Do NOT sweep or brush the powder, as this will aerosolize the peptide. Gently cover the spilled powder with absorbent paper towels dampened with water. Once the powder is wetted and trapped, wipe it up and place the towels in a biohazard bag.

  • Liquid Spill: Cover with chemical spill pads. If the solution contains DMSO, ensure the responder is wearing fresh double-nitrile gloves before handling the pads.

  • Chemical Decontamination: Peptides are highly susceptible to oxidation. Wash the contaminated surface with a 10% sodium hypochlorite (bleach) solution. Allow a 10-minute contact time to fully denature and oxidize the peptide, neutralizing its biological activity. Follow with a 70% ethanol wipe to remove bleach residue.

  • Waste Disposal: All contaminated consumables (pipette tips, weigh boats, outer gloves) must be treated as hazardous chemical waste. Collect in a rigid, sealable container designated for high-temperature incineration. Never dispose of peptide solutions in standard wastewater sinks.

References

  • Pena, A., et al. "Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8." Journal of Medicinal Chemistry 50.4 (2007): 835-847. URL:[Link]

  • Pena, A., et al. "Pharmacological and physiological characterization of d[Leu4, Lys8]vasopressin, the first V1b-selective agonist for rat vasopressin/oxytocin receptors." Endocrinology 148.9 (2007): 4136-4146. URL:[Link]

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